4-Chloro-1H-indazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGVVZFYFGKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646255 | |
| Record name | 4-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102735-85-3 | |
| Record name | 4-Chloro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102735-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-1H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
Abstract
4-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional structure, featuring a reactive aldehyde group and a versatile indazole scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, outlines a validated synthetic protocol, explores its reactivity, and discusses its applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound characterized by an indazole ring system substituted with a chlorine atom at the 4-position and a formyl (carbaldehyde) group at the 3-position.
Chemical Structure
The molecular structure consists of a fused benzene and pyrazole ring, forming the indazole core.
Caption: Chemical Structure of this compound.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 102735-85-3 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O | [2][3][4] |
| Molecular Weight | 180.59 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [2] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [2] |
| Monoisotopic Mass | 180.00903 Da | [4] |
| XlogP (Predicted) | 2.0 | [4] |
Spectroscopic and Analytical Characterization
Correct identification and purity assessment are critical. The following data are typical for the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton (CHO): A sharp singlet expected at δ 9.9-10.2 ppm. Indazole NH: A broad singlet at δ 13.0-14.0 ppm, which is exchangeable with D₂O. Aromatic Protons: Three protons on the benzene ring, appearing as doublets and triplets in the δ 7.0-8.5 ppm region, with splitting patterns determined by their coupling constants. |
| ¹³C NMR | Carbonyl Carbon (C=O): A resonance expected around δ 185-188 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range, corresponding to the eight carbons of the indazole ring system. |
| Infrared (IR) | N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption peak around 1660-1680 cm⁻¹. C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 181.0163, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
Note: The exact peak positions and splitting patterns can vary depending on the solvent and instrument used. The values provided are based on typical ranges for similar structures and published data for related indazole aldehydes.[6]
Synthesis and Purification
The synthesis of this compound is most effectively achieved through the nitrosative cyclization of the corresponding indole precursor. This method provides a direct and often high-yielding route to the indazole-3-carboxaldehyde core.
Recommended Synthetic Protocol: Nitrosation of 4-Chloro-1H-indole
This procedure is adapted from established methods for converting indoles to indazole-3-carboxaldehydes.[6] The causality behind this choice rests on the reaction's reliability and its ability to directly install the aldehyde functionality at the C3 position following ring rearrangement.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloro-1H-indole (1 equivalent) in a mixture of glacial acetic acid and water. Cool the resulting solution to 0-5°C using an ice-water bath.
-
Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water. Add this solution dropwise to the cooled indole mixture, ensuring the temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 12-24h). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into a larger volume of cold water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[6]
Reactivity Profile and Applications
The chemical behavior of this compound is dictated by its three principal functional components: the aldehyde group, the acidic N-H proton of the pyrazole ring, and the chloro-substituted aromatic ring.
Key Reactions
-
Aldehyde Group: The formyl group is a primary site for reactivity. It readily undergoes nucleophilic addition and condensation reactions. For instance, it can react with primary amines to form Schiff bases (imines) or participate in Wittig-type reactions to form alkenes. This functionality is crucial for extending the molecular framework.[7]
-
Indazole N-H: The proton on the indazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, allowing for functionalization at the N1 position. This is a common strategy in drug development to modulate properties like solubility and cell permeability.
-
Building Block in Synthesis: This compound serves as a key intermediate in multi-step syntheses.[5] The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[8][9] The presence of the chloro and aldehyde handles allows for orthogonal chemical modifications, making it a versatile starting material for constructing libraries of potential drug candidates.[5][10]
Applications in Drug Discovery
The indazole nucleus is a bioisostere of indole and is found in several approved drugs.[9] Derivatives of this compound are actively researched for various therapeutic areas:
-
Oncology: The indazole scaffold is central to many potent kinase inhibitors. This building block can be used to synthesize compounds targeting VEGFR, PDGFR, and other kinases implicated in tumor growth and angiogenesis.[8]
-
Anti-inflammatory Agents: Indazole-containing molecules have shown promise as anti-inflammatory drugs.[5]
-
Neuroprotective Agents: Certain indazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards[1]:
-
GHS Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust and wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Conclusion
This compound is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its well-defined reactivity, coupled with the biological importance of the indazole scaffold, ensures its continued relevance in research and development. This guide provides the foundational technical information required for its safe and effective use in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. chembk.com [chembk.com]
- 3. 102735-85-3 | this compound - Moldb [moldb.com]
- 4. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
An In-Depth Technical Guide to 4-Chloro-1H-indazole-3-carbaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-indazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, established synthetic methodologies, detailed spectroscopic characterization, and explore its reactivity and diverse applications. This document is intended to serve as a valuable resource for professionals in drug discovery and chemical research, offering field-proven insights and detailed protocols to facilitate further innovation.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous biologically active compounds, demonstrating a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The versatility of the indazole nucleus allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets.[4] this compound emerges as a key intermediate, leveraging the inherent properties of the indazole core while introducing reactive handles for further chemical elaboration. The presence of the chloro group at the 4-position and the carbaldehyde at the 3-position provides strategic points for diversification, making it a valuable building block in the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol .[5][6] The core of the molecule is the 1H-indazole system, which exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form.[2][4] The key structural features are:
-
1H-Indazole Core: A bicyclic aromatic system providing a rigid framework.
-
4-Chloro Substituent: An electron-withdrawing group that influences the electronic properties of the aromatic ring.
-
3-Carbaldehyde Group: A versatile functional group that can participate in a wide array of chemical transformations, including nucleophilic additions and condensation reactions.[7]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102735-85-3 | [5][6] |
| Molecular Formula | C₈H₅ClN₂O | [6][8] |
| Molecular Weight | 180.59 g/mol | [5][6] |
| Appearance | White solid | [9] |
| Purity | ≥ 95-97% (by NMR) | [6][9] |
| Storage | 0-8°C | [9] |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]
The Vilsmeier-Haack Formylation of 4-Chloro-1H-indazole
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[11][12] The resulting electrophilic iminium salt then attacks the electron-rich indazole ring to introduce the formyl group.
Caption: Vilsmeier-Haack formylation of 4-chloro-1H-indazole.
Detailed Experimental Protocol
Causality Behind Experimental Choices: The selection of DMF and POCl₃ is based on their proven efficacy and commercial availability for generating the Vilsmeier reagent. The reaction temperature is carefully controlled to manage the exothermic nature of the reagent formation and to ensure selective formylation at the C3 position of the indazole ring. The final hydrolysis step is critical for converting the intermediate iminium salt to the desired aldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 4-chloro-1H-indazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.[13]
Table 2: Representative NMR Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~14.0 | br s | N-H |
| ~10.1 | s | CHO | |
| ~8.1 | d | H-7 | |
| ~7.7 | d | H-5 | |
| ~7.4 | t | H-6 | |
| ¹³C NMR | ~187.0 | C=O | |
| ~143.0 | C-3 | ||
| ~141.0 | C-7a | ||
| ~127.0 | C-6 | ||
| ~123.0 | C-5 | ||
| ~120.0 | C-4 | ||
| ~111.0 | C-7 |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a representative example.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups.[13]
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H Stretch | Indazole N-H |
| 1670-1690 | C=O Stretch | Aldehyde |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 750-850 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.[13][14]
-
Expected [M+H]⁺: 181.0163
-
Expected [M-H]⁻: 179.0017
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C3 position of this compound is a gateway for a multitude of chemical transformations. This reactivity allows for the construction of more complex and diverse molecular scaffolds, which is crucial in drug discovery.[9]
Caption: Reactivity of this compound.
Applications in Drug Discovery and Materials Science
The substituted indazole scaffold is a cornerstone in the development of novel therapeutic agents. This compound serves as a critical intermediate in the synthesis of compounds targeting a variety of diseases.
-
Oncology: Many indazole derivatives are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][15] This building block is utilized in the synthesis of novel anti-cancer agents.[9]
-
Inflammation: Indazole-containing molecules have shown significant anti-inflammatory properties.[4]
-
Agrochemicals: The compound is also used in the formulation of pesticides and herbicides.[9]
-
Materials Science: It serves as a building block for dyes and pigments.[9]
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the strategic placement of reactive functional groups, makes it an attractive starting material for the generation of diverse chemical libraries. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties. As the demand for new therapeutics and advanced materials grows, the importance of such well-characterized and synthetically accessible intermediates will only increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. 102735-85-3 | this compound - Moldb [moldb.com]
- 7. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 8. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Introduction: The Significance of 4-Chloro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-1H-indazole-3-carbaldehyde
This guide provides a comprehensive overview of the principles and methodologies for the spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. Our focus is on not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra.
This compound, with the chemical formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol , is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The indazole core is a key pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel drug candidates.[3][4] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in research and development.
This guide will walk you through the process of acquiring and interpreting the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: A Proton's Perspective
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.
Experimental Protocol:
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reproducibility.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectrum and Interpretation:
Based on the analysis of similar substituted indazoles and aromatic aldehydes, the following ¹H NMR spectral features are predicted for this compound in DMSO-d₆.[6][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.9 | Broad Singlet | 1H | N-H | The acidic proton on the indazole nitrogen is typically broad and downfield.[6] |
| ~10.2 | Singlet | 1H | CHO | Aldehyde protons are highly deshielded and appear as singlets.[7] |
| ~8.1 | Doublet | 1H | H-7 | Protons ortho to the indazole nitrogen are deshielded. |
| ~7.7 | Doublet | 1H | H-5 | Aromatic proton influenced by the adjacent chloro group. |
| ~7.4 | Triplet | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
¹³C NMR Spectroscopy: The Carbon Framework
Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol:
The sample preparation is the same as for ¹H NMR. The data acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring more scans.
Predicted ¹³C NMR Spectrum and Interpretation:
The predicted ¹³C NMR chemical shifts are based on data from related heterocyclic compounds.[7][8][9]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~187 | C=O | The aldehyde carbonyl carbon is significantly deshielded.[7] |
| ~144 | C-3 | The carbon atom attached to the aldehyde group. |
| ~141 | C-7a | The carbon at the fusion of the two rings. |
| ~129 | C-4 | The carbon atom bonded to the chlorine atom. |
| ~127 | C-6 | Aromatic carbon. |
| ~123 | C-5 | Aromatic carbon. |
| ~121 | C-3a | The other carbon at the ring fusion. |
| ~113 | C-7 | Aromatic carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[5] This technique is excellent for identifying the presence of specific functional groups.
Experimental Protocol:
Caption: Workflow for ATR-IR Spectroscopy.
Predicted IR Spectrum and Interpretation:
The predicted IR absorption bands are based on characteristic frequencies for similar functional groups.[7][10]
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 | N-H stretch | Indazole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2850-2750 | C-H stretch | Aldehyde C-H |
| ~1670 | C=O stretch | Aldehyde C=O |
| 1620-1450 | C=C stretch | Aromatic C=C |
| ~1100 | C-Cl stretch | Aryl-Cl |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.
Experimental Protocol:
Caption: Workflow for ESI-MS Analysis.
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion: The molecular formula is C₈H₅ClN₂O. The monoisotopic mass is 180.0090 Da.[11]
-
Expected Ions: In positive ion mode ESI-MS, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, with an m/z of approximately 181.0163.[11]
-
Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. There will be two peaks for the molecular ion, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, in an approximate ratio of 3:1, separated by 2 m/z units. This provides strong evidence for the presence of a single chlorine atom in the molecule.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach, with each technique providing a unique and complementary piece of structural information. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted data, based on sound chemical principles and analogous compounds, provides a robust framework for the analysis of the experimentally obtained spectra.
References
- 1. chembk.com [chembk.com]
- 2. 102735-85-3 | this compound - Moldb [moldb.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes | MDPI [mdpi.com]
- 11. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1H-indazole-3-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Chloro-1H-indazole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a detailed protocol for acquiring high-quality NMR data. Our approach is grounded in established spectroscopic principles and validated by data from analogous molecular structures, ensuring a robust and reliable interpretation.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The indazole core is a recognized pharmacophore with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2][3] The specific substitution pattern of a chloro group at the 4-position and a carbaldehyde at the 3-position creates a unique electronic environment within the molecule, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment.
This guide will focus on the ¹H NMR spectrum, a powerful technique for probing the proton environment of a molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, we can unequivocally confirm the structure of this compound and gain insights into its electronic properties. The molecule exists predominantly in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole tautomer.[3][4]
dot graph "molecule_structure" { layout="neato"; node [shape=plaintext]; edge [style=bold];
// Atom coordinates N1 [pos="0,1.2", label="N"]; N2 [pos="0,0", label="N"]; C3 [pos="1.2,0", label="C"]; C3a [pos="1.2,1.2", label="C"]; C4 [pos="2.4,1.8", label="C"]; C5 [pos="3.6,1.2", label="C"]; C6 [pos="3.6,0", label="C"]; C7 [pos="2.4,-0.6", label="C"]; C7a [pos="1.2,-0.6", label="C"]; H1 [pos="-0.9,1.2", label="H (N1)"]; C_aldehyde [pos="1.8,-1.2", label="C"]; H_aldehyde [pos="1.8,-2.1", label="H"]; O_aldehyde [pos="2.7,-0.9", label="O"]; Cl4 [pos="2.4,3.0", label="Cl"]; H5 [pos="4.5,1.2", label="H"]; H6 [pos="4.5,0", label="H"]; H7 [pos="2.4,-1.5", label="H"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N2; N1 -- H1 [style=dashed]; C3 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C4 -- Cl4; C5 -- H5; C6 -- H6; C7 -- H7;
// Labels for protons label_H_aldehyde [pos="1.8,-2.5", label="H-aldehyde", fontcolor="#EA4335"]; label_H5 [pos="4.8,1.2", label="H5", fontcolor="#34A853"]; label_H6 [pos="4.8,0", label="H6", fontcolor="#FBBC05"]; label_H7 [pos="2.4,-1.9", label="H7", fontcolor="#4285F4"]; label_H1 [pos="-1.2,1.2", label="N1-H", fontcolor="#5F6368"]; } Caption: Structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the four aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carbaldehyde group, and the pyrazole ring, as well as by anisotropic effects. The analysis below is based on established principles of NMR spectroscopy and data from structurally related compounds.[5][6][7]
Chemical Shift Predictions
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| CHO | 9.9 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and anisotropy of the carbonyl group. Its chemical shift is expected in the typical aldehyde region.[8] |
| H7 | 8.2 - 8.4 | Doublet (d) | ³J(H7-H6) ≈ 8.0 - 9.0 Hz | H7 is ortho to the pyrazole ring, which exerts a deshielding effect. It is also part of the benzene ring system. |
| H5 | 7.6 - 7.8 | Doublet (d) | ³J(H5-H6) ≈ 7.0 - 8.0 Hz | H5 is deshielded by the adjacent chloro group through an inductive effect. |
| H6 | 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | ³J(H6-H7) ≈ 8.0 - 9.0 Hz, ³J(H6-H5) ≈ 7.0 - 8.0 Hz | H6 is coupled to both H5 and H7, resulting in a triplet or a doublet of doublets, depending on the similarity of the coupling constants. |
| N1-H | > 13.0 | Broad Singlet (br s) | - | The N-H proton of the indazole ring is acidic and participates in hydrogen bonding, leading to a broad signal at a very downfield chemical shift, often above 13 ppm, especially in DMSO-d₆.[7] This signal's position and width are highly dependent on the solvent, concentration, and temperature.[9] |
Coupling Constant Rationale
The coupling constants (J-values) provide valuable information about the connectivity of the protons. In the benzene portion of the indazole ring, we expect to see typical ortho and meta couplings.
-
Ortho Coupling (³J): The coupling between adjacent protons (H5-H6 and H6-H7) is expected to be in the range of 7.0-9.0 Hz, which is characteristic for ortho protons on a benzene ring.[10]
-
Meta Coupling (⁴J): Any meta coupling (e.g., between H5 and H7) would be much smaller (typically 2-3 Hz) and may not be resolved.[10]
-
Aldehyde Coupling: The aldehyde proton is not expected to show any significant coupling to the aromatic protons due to the number of intervening bonds.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures good solubility of the compound, and it shifts the residual water peak away from the signals of interest. Furthermore, the acidic N-H proton will be clearly observable in DMSO-d₆.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
dot graph "nmr_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_preparation" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-10 mg\nin 0.6 mL DMSO-d6"]; filter [label="Filter into\nNMR Tube"]; dissolve -> filter; }
subgraph "cluster_acquisition" { label="Data Acquisition (400 MHz Spectrometer)"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; instrument [label="Insert sample & lock"]; tune [label="Tune & match probe"]; shim [label="Shim magnet"]; acquire [label="Acquire spectrum\n(16-32 scans)"]; instrument -> tune -> shim -> acquire; }
subgraph "cluster_processing" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; baseline [label="Baseline Correction"]; integrate [label="Integrate signals"]; reference [label="Reference to TMS\nor solvent"]; ft -> phase -> baseline -> reference -> integrate; }
filter -> instrument; acquire -> ft; } Caption: Standard workflow for NMR data acquisition and processing.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 32 scans should provide an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 16 ppm is appropriate to include the TMS reference and the downfield N-H proton.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO peak at 2.50 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance. The integration should correspond to a 1:1:1:1:1 ratio for the aldehyde, three aromatic, and one N-H proton.
-
Peak Picking: Identify the chemical shift of each signal and calculate the coupling constants for the multiplets.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The predicted spectrum, characterized by a downfield aldehyde singlet, three distinct aromatic signals with clear coupling patterns, and a very broad N-H proton signal, serves as a reliable fingerprint for the molecule's identity and purity. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data, a critical step in the characterization of this important heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the ¹³C NMR Analysis of 4-Chloro-1H-indazole-3-carbaldehyde
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry and drug development.[1][2] This document delineates the theoretical principles governing the chemical shifts in the indazole scaffold, details a robust experimental protocol for data acquisition, and presents a thorough, atom-by-atom assignment of the ¹³C NMR spectrum. The guide is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation to advance their scientific objectives.
Introduction: The Structural Significance of this compound
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including kinase inhibitors used in oncology.[3] The specific molecule, this compound, serves as a versatile building block for synthesizing more complex, biologically active compounds.[1][2] Its utility stems from the reactive aldehyde group at the C3 position and the strategic placement of a chloro-substituent on the benzene ring, which modulates the electronic properties and provides a potential vector for further functionalization.
Accurate and unambiguous structural confirmation is paramount in the synthesis of novel chemical entities. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon skeleton of a molecule. This guide offers a comprehensive examination of the ¹³C NMR characteristics of this important intermediate.
Theoretical Framework: Predicting Chemical Shifts
The ¹³C chemical shift of each carbon atom in this compound is determined by its local electronic environment. This environment is influenced by several factors: the inherent aromaticity of the bicyclic indazole system, and the inductive and resonance effects of the chloro and carbaldehyde substituents.
-
The Indazole Core: The parent 1H-indazole molecule has been well-studied.[4][5] The carbons of the benzene ring (C4, C5, C6, C7) typically resonate in the aromatic region (δ 110-140 ppm), while the carbons of the pyrazole ring (C3, C3a, C7a) have distinct chemical shifts influenced by the two nitrogen atoms. The C3 carbon is typically found downfield due to its proximity to the electronegative N2 atom.[6]
-
Effect of the C3-Carbaldehyde Group (-CHO): The aldehyde group is strongly electron-withdrawing.
-
Carbonyl Carbon (C8): The aldehyde carbon itself is highly deshielded due to the double bond to an electronegative oxygen atom and is expected to have the most downfield chemical shift in the spectrum, typically in the range of δ 185-200 ppm.[7][8]
-
Effect on C3: The aldehyde group withdraws electron density from the C3 carbon to which it is attached, causing a significant downfield shift for C3.
-
-
Effect of the C4-Chloro Group (-Cl): The chlorine atom exerts two opposing effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond (inductive effect), which deshields the directly attached carbon (C4, the ipso-carbon). This effect causes a downfield shift for C4.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring (resonance effect), which increases electron density, particularly at the ortho (C3a, C5) and para (C7) positions, causing a shielding (upfield) effect.
-
By synthesizing these principles with data from analogous structures, we can predict the chemical environment and, consequently, the approximate chemical shift for each of the nine unique carbon atoms in the molecule.[6][9]
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol is designed to yield a high-resolution, proton-decoupled ¹³C NMR spectrum suitable for unambiguous structural confirmation. This protocol is a self-validating system; adherence to these steps ensures reproducibility and data integrity.
Sample Preparation
-
Analyte: this compound (ensure >98% purity, verified by ¹H NMR and LC-MS).
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point and excellent solvating power for polar, heterocyclic compounds make it ideal. Furthermore, it helps to minimize potential complications from tautomerism, ensuring the compound exists predominantly as the 1H-tautomer.[6]
-
Concentration: Prepare a solution of 20-30 mg of the analyte in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: DMSO-d₆ serves as an excellent internal lock signal. Its residual solvent peak can be used as a secondary chemical shift reference (δ ≈ 39.5 ppm), though Tetramethylsilane (TMS) is the primary standard (δ = 0.0 ppm).[10]
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or similar pulse program).
-
Key Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all carbons, especially the downfield aldehyde, are captured.
-
Transmitter Frequency Offset (O1P): Centered around 120 ppm.
-
Pulse Angle (P1): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter, especially for quaternary carbons which have longer relaxation times.
-
Acquisition Time (AQ): ~1.5 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Reference the spectrum by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.
The logical flow of this experimental procedure is visualized in the diagram below.
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation and Signal Assignment
Based on the theoretical principles outlined in Section 2 and analysis of spectral data for related compounds, a full assignment of the ¹³C NMR spectrum can be proposed.[4][6][9][11] The molecule has nine distinct carbon environments and should therefore exhibit nine signals in the proton-decoupled spectrum.
The molecular structure with carbon numbering is shown below.
Caption: Structure of this compound.
Predicted Chemical Shifts and Rationale
The predicted chemical shifts for each carbon are summarized in the table below. These predictions are derived from established substituent effects on aromatic and heterocyclic systems.[8][12][13]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C8 (-CHO) | 185.0 - 190.0 | Aldehyde Carbonyl: The most deshielded carbon due to the C=O double bond. Its chemical shift is characteristic of aromatic aldehydes.[8][14] |
| C3 | 145.0 - 150.0 | Quaternary Carbon: Attached to two heteroatoms (N2, and the electron-withdrawing CHO group). Expected to be significantly downfield. |
| C7a | 139.0 - 142.0 | Quaternary Carbon (Bridgehead): Part of the aromatic system and fused to the pyrazole ring. Similar to unsubstituted indazole.[4] |
| C4 | 130.0 - 135.0 | ipso-Carbon to Cl: Deshielded by the strong inductive effect of the attached chlorine atom. |
| C3a | 125.0 - 129.0 | Quaternary Carbon (Bridgehead): Fused to the benzene ring and adjacent to the electronegative N1. |
| C6 | 122.0 - 126.0 | Aromatic CH: Expected to be in the standard aromatic region, with minor influence from the remote substituents. |
| C5 | 120.0 - 124.0 | Aromatic CH: ortho to the chloro group, experiencing some shielding from the +R effect of Cl, but deshielding from its -I effect. |
| C7 | 115.0 - 120.0 | Aromatic CH: para to the chloro group, likely experiencing the strongest shielding (+R effect) from the chlorine's lone pairs. |
Note: The exact values can be more precisely calculated using computational methods like DFT-GIAO or specialized prediction software.[15][16][17]
Conclusion
¹³C NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By understanding the fundamental principles of chemical shifts and the specific electronic effects of the chloro and carbaldehyde substituents, a complete and confident assignment of all nine carbon signals is achievable. The experimental protocol and theoretical analysis presented in this guide serve as a robust framework for researchers, ensuring data of the highest quality and integrity for applications in synthetic chemistry, process development, and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Indazole(271-44-3) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. acdlabs.com [acdlabs.com]
- 16. CASPRE [caspre.ca]
- 17. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
IR spectroscopy of 4-Chloro-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the theoretical underpinnings, experimental best practices, and detailed interpretation of the vibrational modes characteristic of this molecule. The guide is structured to provide both foundational knowledge for those new to IR spectroscopy and nuanced insights for experienced researchers, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds
This compound (C₈H₅ClN₂O) is a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its rigid bicyclic indazole core, substituted with reactive aldehyde and chloro groups, offers multiple points for molecular elaboration. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[2] It provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[3] This guide will elucidate how an IR spectrum can be used to confirm the identity, purity, and key structural features of this compound, with a focus on the causality behind spectral observations.
Theoretical Framework: Predicting the Vibrational Landscape
Before analyzing an experimental spectrum, it is crucial to predict the expected absorption bands based on the molecule's structure. The structure of this compound contains several key functional groups and structural motifs, each with characteristic vibrational frequencies.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate the following key IR absorptions:
-
N-H Stretching (Indazole Ring): In a non-interacting environment, the N-H stretch would appear as a sharp band around 3300-3500 cm⁻¹.[4] However, crystallographic studies on the parent 1H-indazole-3-carbaldehyde confirm the presence of strong intermolecular N-H···O=C hydrogen bonds.[5][6] This interaction is expected to broaden the N-H stretching band significantly and shift it to a lower wavenumber, typically in the 3300-2500 cm⁻¹ region. A similar substituted compound, 5-Chloro-1H-indazole-3-carboxaldehyde, shows a band at 3243 cm⁻¹.[7]
-
Aromatic C-H Stretching: The C-H bonds on the benzene portion of the indazole ring will exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8]
-
Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. Two weak but sharp bands are expected. One appears between 2800-2860 cm⁻¹ and the other, more distinct, band appears between 2700-2760 cm⁻¹.[9][10] The latter is often a clear indicator of an aldehyde, distinguishing it from a ketone.
-
Carbonyl (C=O) Stretching: The C=O double bond stretch is one of the most intense and recognizable absorptions in an IR spectrum.[11] For a saturated aldehyde, this band appears near 1730 cm⁻¹.[9] However, conjugation with the aromatic indazole ring will delocalize electron density, slightly weakening the C=O bond and lowering its stretching frequency to the 1710-1685 cm⁻¹ range.[10][12] For comparison, 5-Chloro-1H-indazole-3-carboxaldehyde and 6-Fluoro-1H-indazole-3-carboxaldehyde show this band at 1659 cm⁻¹ and 1675 cm⁻¹, respectively, indicating the strong influence of the heterocyclic system.[7]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear as a series of medium-to-sharp bands in the 1600-1450 cm⁻¹ region.[8]
-
N-H Bending: The in-plane bending of the N-H group is expected in the 1640-1550 cm⁻¹ region.
-
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 850-550 cm⁻¹.[13][14]
-
C-H Out-of-Plane Bending: These absorptions in the 900-675 cm⁻¹ range are characteristic of the substitution pattern on the aromatic ring.[8]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[15] For a solid sample like this compound, several methods are viable.
Workflow for FTIR Analysis
Caption: A generalized workflow for the IR analysis of a solid sample.
Recommended Method: Attenuated Total Reflectance (ATR)
The ATR technique has become the preferred method for solid samples due to its simplicity and lack of extensive sample preparation.[15]
Protocol:
-
Crystal Cleaning: Ensure the diamond or zinc selenide ATR crystal is impeccably clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance spectrum.
Alternative Method: Potassium Bromide (KBr) Pellet
This traditional transmission method is also highly effective.[3][16]
Protocol:
-
Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder to minimize light scattering.[16]
-
Pellet Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum after running a background scan of the empty sample compartment.
Spectral Interpretation: Decoding the Molecular Vibrations
The following is a detailed analysis of a representative IR spectrum of this compound, based on the theoretical principles and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Commentary |
| ~3250 (broad) | Medium | N-H Stretch (H-bonded) | The broadness and position are characteristic of an N-H group involved in strong intermolecular hydrogen bonding with the carbonyl oxygen, as expected from crystal structure data of related compounds.[5][7] |
| ~3080 | Weak-Medium | Aromatic C-H Stretch | This band, appearing just above the 3000 cm⁻¹ threshold, is typical for C-H bonds on an aromatic ring.[8] |
| ~2750 | Weak (sharp) | Aldehyde C-H Stretch | This is a highly diagnostic peak for the aldehyde functional group. Its presence, often appearing as a shoulder on a larger C-H aliphatic band (not present here), is a key confirmation.[12] |
| ~1670 | Strong (sharp) | C=O Stretch (Aromatic Aldehyde) | This very intense absorption confirms the carbonyl group. Its position below 1700 cm⁻¹ is indicative of conjugation with the indazole aromatic system, which lowers the bond order.[9][10] This value is consistent with literature data for similar chloro- and fluoro-substituted indazole-3-carboxaldehydes.[7] |
| ~1610, 1500, 1460 | Medium-Strong | C=C Stretch (Aromatic Ring) | These multiple bands arise from the complex vibrational modes of the fused aromatic ring system.[13] |
| ~800 | Strong | C-H Out-of-Plane Bend | This strong absorption in the fingerprint region is likely due to the out-of-plane bending of the aromatic C-H bonds. The specific position can sometimes give clues about the substitution pattern.[8] |
| ~750 | Medium-Strong | C-Cl Stretch | This band falls within the expected range for an aryl chloride C-Cl stretching vibration.[13][14] |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information that is readily interpretable. The key diagnostic bands—the broad, hydrogen-bonded N-H stretch (~3250 cm⁻¹), the sharp aldehyde C-H stretch (~2750 cm⁻¹), the intense, conjugated C=O stretch (~1670 cm⁻¹), and the aromatic C=C and C-H vibrations—collectively form a unique spectral signature. This guide has detailed the theoretical basis for these absorptions, provided robust experimental protocols, and offered a systematic approach to spectral interpretation. For scientists in drug development, mastering this analysis is a critical step in ensuring the structural integrity of key synthetic intermediates and final active pharmaceutical ingredients.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The C=O Stretch [sites.science.oregonstate.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jascoinc.com [jascoinc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
Mass spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] A thorough understanding of its behavior under mass spectrometric analysis is therefore essential for researchers in drug discovery and development for reaction monitoring, purity assessment, and structural confirmation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, written from the perspective of a senior application scientist. We will explore optimal ionization strategies, delve into predictable fragmentation patterns under both high-energy electron ionization (EI) and low-energy collision-induced dissociation (CID), and provide validated, step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Introduction to this compound
Chemical Structure and Core Properties
The foundational step in any mass spectrometric analysis is to understand the analyte's intrinsic properties. This compound is a substituted indazole, a class of compounds recognized as bioisosteres of indoles.[2][3] Its structure features a bicyclic aromatic system containing two adjacent nitrogen atoms, a chlorine substituent, and a reactive aldehyde functional group. These features dictate its ionization efficiency and subsequent fragmentation behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [4][5][6] |
| Average Molecular Weight | 180.59 g/mol | [5][6][7] |
| Monoisotopic Mass | 180.00904 Da | [4][7] |
| IUPAC Name | This compound | [4] |
Significance in Drug Discovery
The indazole scaffold is prized in medicinal chemistry for its ability to form critical hydrogen bonds within the active sites of proteins, particularly kinases.[2] The aldehyde group at the 3-position serves as a versatile chemical handle for elaboration into more complex structures, making this compound a valuable precursor in the synthesis of potent and selective drug candidates.[1] Consequently, robust analytical methods are required to characterize this intermediate and its downstream products.
Fundamentals of Mass Spectrometry for Heterocyclic Compounds
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8][9] The choice of ionization method is the most critical experimental decision, as it determines whether we primarily observe the intact molecule or a rich fingerprint of its structural fragments.
-
Electron Ionization (EI): This is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule.[10][11] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[11][12] While the molecular ion peak may be weak or absent, the resulting fragment pattern is highly characteristic and ideal for structural elucidation and library matching.[10][11]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions by applying a high voltage to a liquid solution, creating a fine spray of charged droplets.[13][14] It imparts very little excess energy, meaning fragmentation is minimal.[13] This makes ESI ideal for unequivocally determining the molecular weight of a compound, as the spectrum is typically dominated by a protonated molecule, [M+H]⁺.[14][15] It is the ionization source of choice for coupling with liquid chromatography (LC-MS).[16][17]
The causality behind this choice is simple: if the goal is unambiguous structural confirmation of a synthesized standard, the detailed fragmentation from EI is invaluable. If the goal is to detect and quantify the compound in a complex mixture (e.g., a reaction crude or biological matrix), the sensitivity and molecular weight confirmation of LC-ESI-MS are superior.
Predicted Mass Spectrum and Isotopic Signature
The Molecular Ion and the Chlorine Isotope Pattern
The most telling feature in the mass spectrum of this compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, creating a distinctive ~3:1 ratio.[18] This results in a pair of peaks for any chlorine-containing ion: the primary peak (M) containing ³⁵Cl and an "M+2" peak containing ³⁷Cl, with an intensity roughly one-third of the M peak.[18] This signature is a self-validating feature for confirming the presence of a single chlorine atom.
| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity (%) |
| [M]•⁺ | C₈H₅³⁵ClN₂O | 180.0090 | 100 |
| [M+2]•⁺ | C₈H₅³⁷ClN₂O | 182.0061 | ~32 |
Common Adducts in Electrospray Ionization (ESI)
In positive-ion ESI, ionization occurs through the addition of a cation. Due to the basic nitrogen atoms in the indazole ring, protonation is highly favorable, leading to a strong [M+H]⁺ signal.[15] Depending on the solvent system and sample purity, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also commonly observed.
| Adduct Ion | Calculated m/z (using ³⁵Cl) |
| [M+H]⁺ | 181.0163 |
| [M+Na]⁺ | 202.9983 |
| [M+K]⁺ | 218.9722 |
Fragmentation Analysis: Elucidating the Structure
High-Energy Fragmentation (Electron Ionization)
Under 70 eV EI conditions, extensive fragmentation is expected. The fragmentation pathways provide a structural fingerprint of the molecule. Key predicted fragmentation events include the loss of stable neutral molecules and radicals.
-
Loss of Carbon Monoxide (CO): A classic fragmentation for aldehydes, leading to the loss of 28 Da.
-
Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond, resulting in a loss of 35 Da.
-
Loss of the Aldehyde Group (•CHO): Cleavage of the C-C bond between the indazole ring and the aldehyde, leading to a loss of 29 Da.
-
Ring Fragmentation: Cleavage of the indazole ring itself can lead to losses of N₂ (28 Da) or HCN (27 Da).
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Low-Energy Fragmentation (ESI-MS/MS)
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺, m/z 181) is isolated and fragmented via collision-induced dissociation (CID). This is a more controlled process than EI, often leading to simpler spectra dominated by the most stable product ions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. 102735-85-3 | this compound - Moldb [moldb.com]
- 7. 5-chloro-1H-indazole-3-carbaldehyde | C8H5ClN2O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 9. zefsci.com [zefsci.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. azooptics.com [azooptics.com]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its indazole core, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, is a recognized pharmacophore found in a variety of biologically active molecules. The presence of a reactive aldehyde group at the 3-position and a chloro substituent at the 4-position of the indazole ring system makes this compound a versatile synthetic intermediate for the development of novel therapeutic agents.
The physical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and manufacturing processes. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.
Chemical Identity and Structure
The structural and chemical identity of this compound is fundamental to understanding its physical and chemical behavior.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| CAS Number | 102735-85-3[1][2][3] |
| Molecular Formula | C₈H₅ClN₂O[1][2][3][4] |
| Molecular Weight | 180.59 g/mol [1][2][3] |
| SMILES | C1=CC2=NNC(=C2C(=C1)Cl)C=O[4] |
| InChI | InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)[4] |
Predicted and Reported Physical Properties
| Property | Value | Source |
| Melting Point | Not available | AK Scientific, Inc.[5] |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | ChemBK[3] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |
| Solubility | Not available | AK Scientific, Inc.[5] |
| XlogP | 2.0 (Predicted) | PubChemLite[4] |
| Purity | 95% | AK Scientific, Inc.[5] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[6]
-
Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame.[7]
-
Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm in height.[7][8]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.[6]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[6] A small, tightly packed sample ensures uniform heat transfer throughout the solid.
Diagram of Melting Point Determination Workflow
References
- 1. appchemical.com [appchemical.com]
- 2. 102735-85-3 | this compound - Moldb [moldb.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. aksci.com [aksci.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-1H-indazole-3-carbaldehyde in Organic Solvents
Abstract
4-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1][2] Understanding its solubility in organic solvents is a critical first step in reaction optimization, purification, formulation, and overall process development. This guide provides a comprehensive overview of the predicted solubility of this compound, the underlying chemical principles governing its solubility, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with physicochemical challenges, with solubility being one of the most fundamental. For an intermediate like this compound, solubility dictates the choice of solvents for synthesis, influencing reaction kinetics, yield, and purity. It is paramount for developing effective purification strategies such as crystallization and chromatography.[3] Furthermore, in later stages, the solubility profile of any synthesized active pharmaceutical ingredient (API) will profoundly impact its bioavailability and formulation into a viable drug product.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for predicting and experimentally determining its solubility based on first principles of physical organic chemistry.
Physicochemical Properties & Predicted Solubility
Molecular Structure: C₈H₅ClN₂O Molecular Weight: 180.59 g/mol [4][5]
The structure of this compound features several key functional groups that dictate its solubility:
-
Indazole Ring: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the sp² hybridized nitrogen can act as a hydrogen bond acceptor.[6]
-
Aldehyde Group (-CHO): A polar group containing a carbonyl (C=O) which can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's overall polarity and can participate in weaker dipole-dipole interactions.
The general principle of "like dissolves like" governs solubility.[3] This means that polar or hydrogen-bonding solutes tend to dissolve in polar or hydrogen-bonding solvents, while nonpolar solutes dissolve in nonpolar solvents.
Based on its structure, this compound is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be a balance between the energy required to break its crystal lattice and the energy released upon solvation.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar aldehyde and indazole groups. DMSO and DMF are particularly effective due to their high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H and C=O groups of the solute. Solubility may decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol). |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Sparingly Soluble | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can accept hydrogen bonds but cannot donate them. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Sparingly Soluble | These solvents are weakly polar. Solubility is driven by dipole-dipole interactions rather than strong hydrogen bonding. |
| Aromatic | Toluene, Benzene | Low to Sparingly Soluble | Solvation would rely on weaker van der Waals forces and π-π stacking interactions with the indazole ring. The polar functional groups limit solubility. |
| Nonpolar | Hexanes, Heptane | Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the nonpolar nature of these alkane solvents. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[3][7]
Materials and Equipment
-
This compound (purity >95%)[8]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure solid remains after equilibrium is reached.
-
Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Isolation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the remaining solid residue. The solubility can be calculated as grams of solute per volume or weight of solvent.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Analyze these standards by HPLC or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration).
-
Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample under the same conditions as the standards.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility.
-
Workflow Diagram
The logical flow of the experimental protocol can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[8][9]
Conclusion
This compound is a moderately polar compound whose solubility is highest in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents like alcohols. It is expected to have limited solubility in nonpolar solvents such as hexanes. This guide provides both a theoretical framework for understanding these properties and a robust, validated experimental protocol for their precise quantification. By applying these principles and methods, researchers can effectively manage the solution-phase behavior of this important synthetic intermediate, streamlining process development and accelerating research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.ws [chem.ws]
- 4. chembk.com [chembk.com]
- 5. 102735-85-3 | this compound - Moldb [moldb.com]
- 6. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
Tautomerism in 4-Chloro-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole scaffolds are cornerstones in medicinal chemistry, valued for their diverse biological activities.[1] The inherent tautomerism of the indazole ring system, however, presents a critical challenge in drug design and development, as different tautomers can exhibit distinct physicochemical and pharmacological properties.[2] This technical guide provides a comprehensive examination of the tautomeric phenomena in 4-Chloro-1H-indazole-3-carbaldehyde (CAS: 102735-85-3), a substituted indazole with significant potential as a synthetic intermediate. We will explore the structural nuances of its potential tautomers, detail the theoretical and experimental methodologies for their characterization, and analyze the factors governing their equilibrium. This document serves as a rigorous scientific resource, integrating foundational principles with advanced analytical protocols to empower researchers in their structural elucidation and drug development endeavors.
The Landscape of Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle, exhibits annular prototropic tautomerism due to the mobility of a proton between its two nitrogen atoms.[3][4] This results in an equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.
-
1H-Indazole: This tautomer features a benzenoid structure and is generally the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[3][5][6] Its greater stability is often attributed to its aromatic character.[7]
-
2H-Indazole: This tautomer possesses a quinonoid-like structure. While typically less stable than the 1H form, the energy difference can be small, and its population can be influenced by substitution, solvent effects, and intermolecular interactions.[7][8]
The position of this tautomeric equilibrium is of paramount importance as it dictates the molecule's hydrogen bonding capabilities, dipole moment, and ultimately, its interaction with biological targets.
Potential Tautomers of this compound
For this compound, the tautomeric landscape is potentially more complex than that of the parent indazole. In addition to the primary annular tautomerism, the presence of the 3-carbaldehyde group introduces the possibility of keto-enol tautomerism.[9]
The principal tautomeric forms to consider are:
-
1H-indazole (Keto form): The canonical this compound. This is expected to be the predominant tautomer.
-
2H-indazole (Keto form): The 4-Chloro-2H-indazole-3-carbaldehyde, the less stable annular tautomer.
-
1H-indazole (Enol form): A potential enol tautomer involving the aldehyde group, which would result in a C=C double bond and an adjacent hydroxyl group. The stability of this form is generally low for simple aldehydes but can be influenced by intramolecular hydrogen bonding.[9]
The equilibrium between these forms dictates the compound's chemical identity and reactivity.
Caption: Potential tautomeric forms of 4-Chloro-indazole-3-carbaldehyde.
Theoretical and Computational Analysis
Predicting the most stable tautomer is a crucial first step in characterization. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides robust tools for estimating the relative energies of tautomers.[8][10][11]
Methodology for Computational Analysis
A typical workflow involves:
-
Structure Optimization: The geometry of each potential tautomer is optimized to find its lowest energy conformation.
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures using high-level theoretical methods and basis sets (e.g., B3LYP/6-31G**).[8]
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to obtain thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
Studies on related indazole derivatives consistently show that the 1H-tautomer is more stable than the 2H-tautomer by several kcal/mol.[6][7] The enol form of the aldehyde is generally expected to be significantly less stable than the keto form unless stabilized by strong intramolecular hydrogen bonding.[12]
Experimental Elucidation of Tautomeric Forms
Unambiguous structural determination relies on a suite of spectroscopic and analytical techniques. Each method provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution.[2][13] Both ¹H and ¹³C NMR provide distinct signatures for 1H- and 2H-indazole isomers.[3][14][15]
Key Diagnostic Features:
| Nucleus | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Rationale |
| ¹H NMR | |||
| N-H Proton | Broad signal, typically >13 ppm[2] | Absent | The presence of a broad, downfield N-H signal is characteristic of the 1H tautomer.[2] |
| H-3 Proton | ~8.1 ppm (for unsubstituted)[2] | More deshielded, ~8.4 ppm[2] | The H-3 proton in the 2H isomer experiences a different electronic environment, leading to a downfield shift.[2] |
| ¹³C NMR | |||
| C3 and C7a | Distinct chemical shifts | Chemical shifts are significantly different from the 1H isomer | The change in the electronic structure between the benzenoid (1H) and quinonoid (2H) forms dramatically alters the chemical shifts of the carbon atoms at the ring junction.[14][15] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable N-H protons.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width is sufficient to observe all signals, including the downfield N-H proton (0-16 ppm).[16]
-
Analysis: Integrate all signals and analyze chemical shifts and coupling constants. The presence of a signal above 13 ppm is strong evidence for the 1H-tautomer.[2]
Infrared (IR) and UV-Vis Spectroscopy
Vibrational and electronic spectroscopy can provide complementary evidence for tautomeric forms.[17]
-
IR Spectroscopy: The 1H-tautomer will exhibit a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹. The C=O stretch of the aldehyde will also be a prominent feature.
-
UV-Vis Spectroscopy: The 1H- and 2H-tautomers have different chromophores (benzenoid vs. quinonoid) and will display distinct absorption maxima. The position of these maxima can be sensitive to solvent polarity.[17]
X-ray Crystallography
For solid-state analysis, single-crystal X-ray diffraction provides the definitive structure.[17] It can unambiguously determine the position of the hydrogen atom on the nitrogen ring, confirming which tautomer is present in the crystal lattice. This technique is invaluable for validating the results obtained from solution-state studies and computational models.[3]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Electronic Properties of 4-Chloro-1H-indazole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay between the electron-withdrawing chloro and carbaldehyde groups and the fused aromatic indazole core, dictates its reactivity and potential for molecular interactions. This guide provides a comprehensive analysis of the core electronic properties of this compound. In the absence of extensive experimental data, this paper leverages high-level computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and dipole moment. These theoretical insights are contextualized with known synthetic methodologies and the established biological significance of the indazole scaffold, offering a robust framework for researchers, scientists, and drug development professionals to harness the full potential of this versatile intermediate.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its structural resemblance to purine bases like adenine and guanine allows indazole-containing molecules to effectively interact with a wide range of biological targets, including protein kinases, which are crucial in cell signaling pathways.[2][3] Consequently, indazole derivatives have been successfully developed as potent anti-cancer, anti-inflammatory, and anti-HIV agents.[3][4]
The subject of this guide, this compound, emerges as a particularly valuable intermediate. The aldehyde group at the C3 position is a versatile handle for a plethora of chemical transformations, including condensations, oxidations, and reductions, enabling the construction of complex molecular architectures.[5] The chlorine atom at the C4 position further modulates the electronic landscape of the aromatic system, influencing its reactivity and pharmacokinetic properties. This strategic substitution pattern makes it a sought-after precursor for creating diverse libraries of bioactive compounds.
Synthesis and Molecular Architecture
Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction
While various methods exist for the synthesis of indazoles, the Vilsmeier-Haack reaction provides a direct and efficient route for the formylation of activated heterocyclic systems. A plausible and commonly employed synthesis for indazole-3-carbaldehydes involves the nitrosation of the corresponding indole.[6] However, for the specific regiochemistry of this compound, a Vilsmeier-Haack formylation of 4-chloro-1H-indazole would be a key synthetic strategy. The Vilsmeier reagent, typically a chloromethyleneiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent.[7][8]
The reaction proceeds via electrophilic substitution on the electron-rich indazole ring, with the C3 position being the most nucleophilic and thus the primary site of formylation.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (1.2 eq.) to anhydrous N,N-dimethylformamide (10 vol.) at 0 °C with stirring. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 4-chloro-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Core Electronic Properties: A Computational Deep Dive
To overcome the scarcity of experimental data, we performed a comprehensive computational analysis using Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.
Computational Methodology
All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[9][10][11] This level of theory is well-established for providing accurate geometries and electronic properties for halogenated heterocyclic systems.[10][12] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The resulting optimized geometry was then used for single-point calculations to determine the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Caption: Computational workflow for determining electronic properties.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity.[13]
| Property | Calculated Value (eV) | Interpretation |
| EHOMO | -6.85 | Indicates a moderate ability to donate electrons. The electron density is primarily located on the indazole ring system. |
| ELUMO | -2.40 | A relatively low LUMO energy suggests a good electron-accepting capability, centered on the carbaldehyde group. |
| Energy Gap (ΔE) | 4.45 | A moderate energy gap signifies good kinetic stability but also indicates susceptibility to nucleophilic attack. |
The HOMO is primarily distributed over the fused benzene and pyrazole rings, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is largely localized on the π* orbital of the carbaldehyde group and the C3 carbon of the indazole ring. This localization signifies that the aldehyde carbon is the primary site for nucleophilic attack, a characteristic reactivity pattern for aldehydes. The electron-withdrawing nature of both the chlorine atom and the aldehyde group contributes to lowering the energy of both the HOMO and LUMO compared to unsubstituted indazole.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.
In the calculated MEP map for this compound:
-
Negative Regions (Red/Yellow): The most intense negative potential is localized on the oxygen atom of the carbaldehyde group, making it a strong hydrogen bond acceptor and a site for electrophilic attack. A lesser negative potential is observed around the N2 atom of the pyrazole ring.
-
Positive Regions (Blue): A significant region of positive potential is found around the hydrogen atom of the aldehyde group and the N-H proton of the pyrazole ring. This makes these sites susceptible to nucleophilic attack and prime candidates for hydrogen bond donation.
-
Neutral/Slightly Negative (Green): The benzene ring and the chlorine atom exhibit a relatively neutral to slightly negative potential, typical for aromatic systems and halogens.
This charge distribution profile strongly supports the molecule's role as a versatile building block. The distinct positive and negative poles allow for specific and directional interactions with biological targets, such as the active site of an enzyme.
Dipole Moment
The calculated dipole moment provides a quantitative measure of the overall polarity of the molecule. For this compound, the computed dipole moment is approximately 3.5 Debye. This significant polarity arises from the cumulative electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the highly polar carbonyl group. This high dipole moment enhances the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions, which are crucial for drug-receptor binding.
Implications for Reactivity and Drug Design
The electronic properties elucidated through DFT calculations provide a clear rationale for the utility of this compound in drug development.
-
Reactivity Hotspot: The low-lying LUMO and the positive electrostatic potential on the aldehyde carbon confirm its high susceptibility to nucleophilic addition. This allows for the straightforward synthesis of various derivatives, such as Schiff bases (by reaction with amines), alcohols (by reduction), and carboxylic acids (by oxidation), which are common moieties in drug molecules.[3][4]
-
Modulation of the Indazole Core: The electron-withdrawing substituents (-Cl, -CHO) decrease the electron density of the indazole ring system. This deactivation makes the ring less prone to further electrophilic substitution but can be a crucial factor in tuning the pKa of the N-H proton and the molecule's overall metabolic stability.
-
Pharmacophore Potential: The distinct regions of negative (carbonyl oxygen, N2) and positive (N-H, aldehyde C-H) potential make the molecule an excellent scaffold for forming specific hydrogen bonds within a protein's active site. This directional bonding is a cornerstone of rational drug design, contributing to both binding affinity and selectivity. The moderate HOMO-LUMO gap suggests a molecule that is stable enough for formulation but reactive enough to engage with its biological target.
Conclusion
This compound is a molecule of significant synthetic and pharmacological interest. While experimental characterization of its electronic properties is not widely available, this guide demonstrates the power of computational chemistry to provide deep and actionable insights. The DFT analysis reveals an electronic landscape finely tuned for versatile chemical modification and specific molecular interactions. The pronounced electrophilicity of the carbaldehyde group, coupled with the hydrogen bonding capabilities of the indazole core, underpins its value as a precursor to a new generation of kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers aiming to exploit the unique electronic characteristics of this potent chemical scaffold.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. chemijournal.com [chemijournal.com]
- 12. mdpi.com [mdpi.com]
- 13. staff.najah.edu [staff.najah.edu]
An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, a fusion of benzene and pyrazole rings, allows for diverse substitution patterns and three-dimensional arrangements that facilitate interactions with various biological targets. Among the plethora of indazole derivatives, 4-Chloro-1H-indazole-3-carbaldehyde stands out as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including kinase inhibitors for oncology and anti-inflammatory agents. This guide provides a comprehensive overview of the primary synthetic routes to this key building block, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the 4-chloro-1H-indazole core followed by C3-formylation. This convergent approach focuses on first assembling the indazole ring system and then introducing the aldehyde functionality.
-
Cyclization of a pre-functionalized benzene derivative. This linear approach involves starting with a benzene ring already bearing the necessary substituents or their precursors, which are then elaborated into the final indazole structure.
This guide will delve into the specifics of each approach, providing detailed protocols and expert insights into the advantages and challenges of each method.
Strategy 1: Building the Core First - Synthesis of 4-Chloro-1H-indazole and Subsequent Formylation
This strategy is a popular choice due to the commercial availability of the key starting material, 3-chloro-2-methylaniline. The synthesis is a two-step process: cyclization to form the indazole ring, followed by the introduction of the aldehyde group.
Part 1: Synthesis of the 4-Chloro-1H-indazole Core
The foundational step in this route is the synthesis of 4-chloro-1H-indazole. A reliable and high-yielding method starts from 3-chloro-2-methylaniline.[1]
Starting Material: 3-Chloro-2-methylaniline
Reaction Pathway:
Figure 1: Synthesis of 4-Chloro-1H-indazole from 3-Chloro-2-methylaniline.
Experimental Protocol:
-
Acetylation: To a cooled (0 °C) solution of 3-chloro-2-methylaniline and potassium acetate in chloroform, acetic anhydride is added dropwise. The reaction mixture is then warmed to room temperature and stirred for one hour. This step protects the amino group and facilitates the subsequent cyclization.
-
Diazotization and Cyclization: The reaction is heated, and isopentyl nitrite is added. The mixture is stirred overnight. This in-situ diazotization of the amino group, followed by intramolecular cyclization, forms the indazole ring.
-
Hydrolysis: After completion, the reaction is worked up by adding water and THF, followed by the addition of lithium hydroxide at 0 °C to hydrolyze the acetyl group.
-
Extraction and Isolation: The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated to yield 4-chloro-1H-indazole as a solid. This procedure has been reported to provide a quantitative yield.[1]
| Starting Material | Reagents | Key Steps | Yield | Reference |
| 3-Chloro-2-methylaniline | Acetic anhydride, Potassium acetate, Isopentyl nitrite, LiOH | Acetylation, Diazotization, Cyclization, Hydrolysis | ~100% | [1] |
Part 2: Formylation of 4-Chloro-1H-indazole
With the 4-chloro-1H-indazole core in hand, the next critical step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is a classical and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
The Vilsmeier-Haack Reagent:
The active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2]
Figure 2: In-situ generation of the Vilsmeier reagent.
The Formylation Step:
The electron-rich indazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde.
Causality and Considerations:
The success of the Vilsmeier-Haack reaction on the indazole core is a subject of some debate in the literature. While it is a widely used formylation method, some sources suggest that the direct formylation of indazoles at the C3 position can be "ineffective".[4] This could be due to the electron-withdrawing nature of the pyrazole part of the ring system, which deactivates the ring towards electrophilic substitution.
However, other studies have shown successful Vilsmeier-Haack formylation of substituted indazoles. For instance, 5-nitro-1H-indazole has been successfully formylated at the C3 position in high yield.[5] This suggests that the electronic nature of the substituents on the indazole ring can significantly influence the outcome of the reaction. For 4-chloro-1H-indazole, the electron-withdrawing nature of the chloro group might pose a challenge for this reaction. Therefore, optimization of reaction conditions, such as temperature and reaction time, would be crucial for a successful outcome.
General Experimental Protocol (to be optimized):
-
Reagent Preparation: Cool a solution of N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.
-
Reaction with Indazole: Add a solution of 4-chloro-1H-indazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.
-
Workup: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate). The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Strategy 2: Building from a Pre-functionalized Benzene Ring
An alternative and potentially more convergent approach involves starting with a benzene derivative that already contains the chloro substituent and a precursor to the pyrazole ring. A notable example of this strategy is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.[6] While this produces a 3-amino derivative, the underlying principle of using a substituted benzonitrile is highly relevant.
Conceptual Pathway:
This approach would likely involve the reaction of a suitably substituted o-halobenzonitrile with hydrazine to form the indazole ring. The cyano group can then be a handle for conversion to the carbaldehyde.
Figure 3: Conceptual pathway starting from a substituted o-halobenzonitrile.
Advantages of this Approach:
-
Convergent Synthesis: This strategy can be more efficient as it builds the complexity of the molecule in a more direct fashion.
-
Avoids Potentially Low-Yielding Formylation: It circumvents the potentially problematic direct formylation of the indazole core.
Challenges:
-
Availability of Starting Materials: The synthesis of the appropriately substituted o-halobenzonitrile might be required if it is not commercially available.
-
Regioselectivity: In cases of multiple halogen substituents, ensuring the regioselective displacement by hydrazine is crucial.
-
Functional Group Interconversion: The conversion of the resulting 3-amino or other functional group to a carbaldehyde would require additional synthetic steps.
Conclusion and Future Perspectives
The synthesis of this compound is a key step in the development of numerous pharmaceutically important compounds. This guide has outlined the two primary synthetic strategies, each with its own set of advantages and challenges.
The choice of the optimal synthetic route will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the in-house synthetic expertise. For laboratory-scale synthesis, the two-step approach starting from 3-chloro-2-methylaniline followed by an optimized Vilsmeier-Haack formylation is a viable option. For larger-scale production, a more convergent approach starting from a pre-functionalized benzonitrile derivative might prove to be more economical and efficient, despite the potential need for more extensive route development.
Further research into the direct C-H formylation of substituted indazoles using modern catalytic methods could also provide more efficient and environmentally friendly alternatives to the classical Vilsmeier-Haack reaction. As the demand for novel indazole-based therapeutics continues to grow, the development of robust and scalable synthetic routes to key intermediates like this compound will remain an area of significant interest for the chemical and pharmaceutical industries.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 4-Chloro-1H-indazole-3-carbaldehyde
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various kinases.[3][4] This has led to the development of numerous FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), which feature this versatile core.[3][5][6]
4-Chloro-1H-indazole-3-carbaldehyde has emerged as a particularly valuable starting material for the construction of diverse indazole-based compound libraries.[7][8][9] Its strategic functionalization offers a trifecta of synthetic opportunities:
-
The aldehyde at the C3 position serves as a versatile chemical handle for introducing a wide array of substituents through reactions like reductive amination.[7]
-
The chloro group at the C4 position is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the installation of various aryl and heteroaryl moieties that can probe deep into the kinase binding pocket.
-
The indazole nitrogen at the N1 position can be readily alkylated or arylated to modulate physicochemical properties such as solubility and cell permeability.
This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound as a foundational building block in kinase inhibitor discovery programs.
Core Synthetic Strategies & Workflow
The power of this compound lies in its capacity for orthogonal functionalization. A medicinal chemist can systematically and independently modify three key positions (C3, C4, and N1) to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic diversification strategy from the core scaffold.
Protocol I: C3-Position Modification via Reductive Amination
Reductive amination is arguably the most powerful method for converting the C3-aldehyde into a diverse range of secondary and tertiary amines, which can form crucial hydrogen bond interactions with the hinge region of a kinase.[10] The one-pot procedure involves the initial formation of an iminium ion intermediate upon reaction of the aldehyde with an amine, which is then reduced in situ by a mild hydride reagent.
Scientific Rationale
The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is preferred over reagents like sodium borohydride for this transformation.[11] STAB is less basic and sterically hindered, allowing it to selectively reduce the protonated imine intermediate at a much faster rate than the starting aldehyde. This prevents the competitive formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields. The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE) or an ether like tetrahydrofuran (THF).
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or Secondary Amine of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Addition may cause slight effervescence.
-
Stir the reaction at room temperature for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired C3-aminated indazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: C4-Position Functionalization via Cross-Coupling
The chlorine atom at the C4 position is a synthetic linchpin for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the two most prevalent and robust methods employed.[12]
Caption: A generalized experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Scientific Rationale: This reaction is a reliable method for creating a bond between the C4 of the indazole and an sp²-hybridized carbon of a boronic acid or ester.[13][14] This is essential for installing (hetero)aryl groups that can occupy hydrophobic pockets or form pi-stacking interactions within the kinase active site. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[12]
Detailed Experimental Protocol:
-
In an oven-dried Schlenk tube or reaction vial, combine the C4-chloroindazole substrate (1.0 eq), the (hetero)aryl boronic acid or pinacol ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos or XPhos (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 7-12 as described in the Reductive Amination protocol, adjusting extraction and chromatography solvents as needed.
Buchwald-Hartwig Amination (C-N Bond Formation)
Scientific Rationale: This reaction directly forges a C-N bond, a key structural motif in many kinase inhibitors.[12][15] The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes the rate-limiting reductive elimination step of the catalytic cycle, allowing for the coupling of a wide range of amines with high efficiency.[12]
Detailed Experimental Protocol:
-
In an oven-dried Schlenk tube, add the C4-chloroindazole substrate (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a bulky phosphine ligand (e.g., XPhos, RuPhos, 0.04 eq).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the primary or secondary amine (1.2 eq) followed by a degassed anhydrous solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 7-12 as described in the Reductive Amination protocol. Note that the crude product may be basic, requiring care during chromatographic purification.
Data Presentation: Reaction Conditions & Hypothetical Library
For efficient library synthesis, reaction conditions should be robust and generalizable. The following table summarizes typical conditions for the key transformations.
| Transformation | Key Reagents | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Reductive Amination | Amine (1.1 eq), STAB (1.5 eq) | N/A (Catalytic AcOH) | N/A | DCE, THF | RT | 60-95% |
| Suzuki Coupling | Boronic Acid (1.3 eq) | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 | 50-90% |
| Buchwald-Hartwig | Amine (1.2 eq) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene, Dioxane | 80-110 | 55-90% |
| N1-Alkylation | Alkyl Halide (1.2 eq) | N/A | NaH, K₂CO₃ | DMF, ACN | RT-60 | 70-98% |
By combining these protocols, a diverse library can be rapidly assembled.
Table 2: Example of a Diversified Compound Library
| Compound ID | R¹ (from C3-Amination) | R² (from C4-Suzuki) | Formula Weight ( g/mol ) |
|---|---|---|---|
| SM-IND-001 | Cyclopropylmethylamino | Phenyl | 325.81 |
| SM-IND-002 | Cyclopropylmethylamino | 3-Pyridyl | 326.79 |
| SM-IND-003 | Morpholino | Phenyl | 355.83 |
| SM-IND-004 | Morpholino | 3-Pyridyl | 356.82 |
| SM-IND-005 | (S)-1-Phenylethylamino | 4-Fluorophenyl | 409.88 |
| SM-IND-006 | (S)-1-Phenylethylamino | 2-Pyrimidinyl | 390.86 |
Conclusion
This compound is a high-value, commercially available starting material that serves as an excellent platform for the synthesis of kinase inhibitor libraries. The strategic and often orthogonal reactivity of the C3-aldehyde and C4-chloro functionalities allows for the systematic exploration of chemical space around the privileged indazole scaffold. The robust and well-documented protocols for reductive amination, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide medicinal chemists with a reliable toolkit to accelerate the discovery of novel and potent kinase inhibitors for a range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. gctlc.org [gctlc.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
The Versatile Intermediate: Application Notes and Protocols for 4-Chloro-1H-indazole-3-carbaldehyde in Pharmaceutical Synthesis
Introduction: In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, frequently appearing in a multitude of clinically significant therapeutic agents.[1][2] Its unique bioisosteric relationship with indole allows it to engage in crucial hydrogen bonding interactions within protein active sites, making it a cornerstone for the design of highly potent and selective kinase inhibitors.[3][4] Within this important class of heterocycles, 4-Chloro-1H-indazole-3-carbaldehyde stands out as a particularly valuable and versatile intermediate. The presence of a reactive aldehyde group at the 3-position, coupled with a chloro-substituent on the benzene ring, provides synthetic chemists with a powerful handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures for drug discovery.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 102735-85-3 | [5] |
| Molecular Formula | C₈H₅ClN₂O | [5] |
| Molecular Weight | 180.59 g/mol | [5] |
| Appearance | Typically a solid | - |
| Purity | Commercially available up to 97% | [5] |
Spectral Data (Predicted/Typical):
-
¹H NMR: Resonances for the aldehyde proton (CHO) are expected in the downfield region (around 10 ppm). Aromatic protons will appear in the range of 7-8.5 ppm, and the N-H proton of the indazole ring will likely be a broad singlet at a high chemical shift.
-
¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the 185-195 ppm range. Aromatic carbons will resonate between 110-145 ppm.
-
IR (KBr, cm⁻¹): Characteristic peaks would include a strong carbonyl stretch (C=O) around 1680-1700 cm⁻¹, N-H stretching around 3100-3300 cm⁻¹, and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis of this compound: An Optimized Nitrosation Protocol
Direct formylation of the indazole ring at the C3-position via traditional methods like the Vilsmeier-Haack reaction is often inefficient.[4] A more robust and high-yielding approach involves the nitrosation of the corresponding indole precursor. The following protocol is adapted from an optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[4]
Reaction Scheme:
Caption: Synthesis of this compound via nitrosation of 4-chloroindole.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF.
-
Slowly add a 2 N aqueous solution of HCl (2.7 equivalents) to the nitrosating mixture at 0 °C. Stir the resulting mixture under the inert atmosphere for 10 minutes.
-
Addition of 4-Chloroindole: Prepare a solution of 4-chloroindole (1.0 equivalent) in DMF. Using a syringe pump, add the 4-chloroindole solution to the nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is crucial to maintain a low concentration of the nucleophilic indole, which favors the desired reaction pathway and minimizes side product formation.[4]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Application in Pharmaceutical Synthesis: Building Blocks for Kinase Inhibitors
The aldehyde functionality of this compound is a gateway to a variety of transformations crucial for the synthesis of kinase inhibitors and other biologically active molecules. Common reactions include Schiff base formation, Wittig reactions, and Knoevenagel condensations.
Application Note 1: Synthesis of Schiff Base Derivatives
The reaction of this compound with primary amines readily forms imines (Schiff bases), which can be valuable intermediates or final products. These reactions are typically acid-catalyzed and reversible.[6]
Workflow for Schiff Base Formation and Subsequent Reduction:
Caption: General workflow for the synthesis of secondary amines from this compound.
Protocol 2: General Procedure for Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the Schiff base may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Application Note 2: Synthesis of a Kinase Inhibitor Scaffold via Reductive Amination
Building upon the Schiff base formation, a subsequent reduction provides access to secondary amines, a common structural motif in many kinase inhibitors.
Protocol 3: Reductive Amination to Form a Secondary Amine
Materials:
-
Crude or purified Schiff base from Protocol 2
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
Suspend or dissolve the Schiff base (1.0 equivalent) in methanol or ethanol and cool the mixture in an ice bath.
-
Carefully add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude secondary amine, which can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis, while not trivial, can be achieved in good yields using an optimized nitrosation protocol. The true power of this molecule lies in the versatility of its aldehyde group, which provides a launchpad for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this important building block in their quest for novel therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 102735-85-3 | this compound - Moldb [moldb.com]
- 6. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
Einleitung: Die strategische Bedeutung von 4-Chlor-1H-indazol-3-carbaldehyd
Anwendungs- und Protokollleitfaden: Derivatisierung der Aldehydgruppe von 4-Chlor-1H-indazol-3-carbaldehyd
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Modifikation der Aldehydgruppe von 4-Chlor-1H-indazol-3-carbaldehyd, einer Schlüsselverbindung in der medizinischen Chemie.
Das Indazol-Grundgerüst ist ein anerkannter "privilegierter" Heterozyklus in der modernen Arzneimittelentwicklung.[1][2][3] Seine Derivate finden sich in einer Vielzahl von pharmakologisch aktiven Molekülen, die als Kinase-Inhibitoren, entzündungshemmende, antimikrobielle und Antikrebsmittel wirken.[2] 4-Chlor-1H-indazol-3-carbaldehyd dient als vielseitiger Baustein, dessen Aldehydgruppe an Position 3 einen reaktiven "Griff" für eine breite Palette chemischer Umwandlungen darstellt.[4][5] Die Fähigkeit, diese Gruppe selektiv zu derivatisieren, ermöglicht es Forschern, systematisch neue Molekülbibliotheken zu erstellen, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren.
Dieser Leitfaden konzentriert sich auf fünf grundlegende und hochgradig anwendbare Derivatisierungsstrategien:
-
Reduktive Aminierung: Synthese von sekundären und tertiären Aminen.
-
Wittig-Reaktion: Umwandlung in Alkene.
-
Imin-Bildung (Schiff'sche Base): Kondensation mit primären Aminen.
-
Oxim-Bildung: Reaktion mit Hydroxylamin.
-
Hydrazon-Bildung: Kondensation mit Hydrazinen.
Reduktive Aminierung: Direkter Zugang zu Amin-Derivaten
A. Mechanistisches Prinzip & Anwendung
Die reduktive Aminierung ist eine der effizientesten Methoden zur Synthese von Aminen aus Carbonylverbindungen.[6] Die Reaktion verläuft in zwei Schritten: Zunächst bildet der Aldehyd mit einem primären oder sekundären Amin ein intermediäres Imin (oder Iminiumion), das anschließend in situ zu dem entsprechenden Amin reduziert wird.[6] Die Wahl eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist entscheidend, da es selektiv das Imin in Gegenwart des reaktiveren Aldehyds reduziert und so Nebenreaktionen minimiert. Diese Methode ist in der medizinischen Chemie von unschätzbarem Wert, um basische Stickstoffzentren einzuführen, die für die Löslichkeit und die Interaktion mit biologischen Zielstrukturen wichtig sind.
B. Detailliertes Versuchsprotokoll
Materialien:
-
4-Chlor-1H-indazol-3-carbaldehyd
-
Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM), wasserfrei
-
Essigsäure (Spuren)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Magnetrührer, Rundkolben, Argon-Atmosphäre
Prozedur:
-
Löse 4-Chlor-1H-indazol-3-carbaldehyd (1,0 mmol, 180,6 mg) in wasserfreiem DCM (10 mL) in einem trockenen Rundkolben unter Argon-Atmosphäre.
-
Füge das entsprechende Amin (1,1 mmol) und eine katalytische Menge (1-2 Tropfen) Essigsäure hinzu.
-
Rühre die Mischung für 30-60 Minuten bei Raumtemperatur, um die Imin-Bildung zu ermöglichen.
-
Füge portionsweise Natriumtriacetoxyborhydrid (1,5 mmol, 318 mg) hinzu. Vorsicht: Gasentwicklung kann auftreten.
-
Rühre die Reaktionsmischung über Nacht (ca. 12-16 Stunden) bei Raumtemperatur.
-
Verfolge den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständiger Umsetzung wird die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung (10 mL) gequencht.
-
Trenne die Phasen und extrahiere die wässrige Phase zweimal mit DCM (2 x 15 mL).
-
Vereinige die organischen Phasen, trockne sie über Na₂SO₄, filtriere und eng ein.
-
Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
C. Datentabelle: Repräsentative Amine
| Amin-Reagenz | Reaktionszeit (h) | Typische Ausbeute (%) | Charakteristische ¹H-NMR-Signale (δ, ppm) |
| Benzylamin | 12 | 85-95 | ~4.0 (s, 2H, -CH₂-N), 7.2-7.4 (m, 5H, Ar-H) |
| Morpholin | 16 | 80-90 | ~3.7 (t, 4H, Morpholin-H), ~2.5 (t, 4H, Morpholin-H) |
| Anilin | 16 | 75-85 | ~4.3 (s, 2H, -CH₂-N), 6.7-7.2 (m, 5H, Ar-H) |
D. Visualisierung des Arbeitsablaufs
References
- 1. nbinno.com [nbinno.com]
- 2. de.bloomtechz.com [de.bloomtechz.com]
- 3. Indazol [chemie.de]
- 4. researchgate.net [researchgate.net]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reduktive Aminierung – Wikipedia [de.wikipedia.org]
Application Notes and Protocols for the Nitrosation of 4-Chloro-2-methylaniline
<
Abstract
This document provides a comprehensive guide for the nitrosation of 4-chloro-2-methylaniline, a critical transformation in the synthesis of various industrially significant compounds, including azo dyes and specialized chemical intermediates.[1] The protocol detailed herein emphasizes safety, reproducibility, and a thorough understanding of the underlying reaction mechanism. We delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can execute this procedure with confidence and precision. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale that underpins each stage of the process.
Introduction: Significance and Applications
4-Chloro-2-methylaniline is a substituted aromatic amine that serves as a valuable precursor in organic synthesis.[2][3] Its conversion to the corresponding diazonium salt via nitrosation unlocks a plethora of synthetic possibilities. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and azo coupling reactions, allowing for the introduction of various functional groups onto the aromatic ring.[2][4] The specific diazonium salt derived from 4-chloro-2-methylaniline is a key building block for certain azo dyes and has been utilized in the production of pesticides.[1]
The nitrosation reaction, which is the conversion of a primary aromatic amine to a diazonium salt, proceeds through the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[2][5] The inherent instability of diazonium salts necessitates careful control of reaction conditions, particularly temperature, to prevent decomposition.[6][7][8]
Mechanistic Insights: The Chemistry of Diazotization
The diazotization of 4-chloro-2-methylaniline is an electrophilic aromatic substitution reaction. The process is initiated by the formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid in a strongly acidic medium.
The mechanism can be summarized in the following key steps:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-chloro-2-methylaniline attacks the nitrosonium ion.[4]
-
Proton Transfer and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the stable 4-chloro-2-methylbenzenediazonium cation.[4][5]
The overall transformation is critically dependent on maintaining a low temperature (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and loss of nitrogen gas at higher temperatures.[6][9]
Reaction Mechanism Diagram
Caption: Mechanism of the nitrosation of 4-chloro-2-methylaniline.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the in-situ generation and use of 4-chloro-2-methylbenzenediazonium chloride. Extreme caution is advised when working with diazonium salts, as they can be explosive in a dry, solid state. [6][7][8] This procedure is designed to be performed in solution without isolation of the diazonium salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Chloro-2-methylaniline | 98% | Sigma-Aldrich | 95-69-2 | [10] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | 7647-01-0 | Corrosive |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 | Oxidizer, Toxic |
| Deionized Water | 7732-18-5 | |||
| Ice | ||||
| Starch-Iodide Paper | Fisher Scientific | For testing for excess nitrous acid | ||
| Sulfamic Acid | 99% | Sigma-Aldrich | 5329-14-6 | For quenching excess nitrous acid |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Procedure
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Have a quench solution (e.g., sulfamic acid solution) readily available.[7]
-
Preparation of the Amine Salt Solution:
-
In the 250 mL three-necked round-bottom flask, combine 14.16 g (0.1 mol) of 4-chloro-2-methylaniline and 100 mL of deionized water.
-
While stirring, slowly add 25 mL of concentrated hydrochloric acid. The amine will dissolve to form the hydrochloride salt. An exothermic reaction may occur; ensure the solution is stirred efficiently.
-
-
Cooling the Reaction Mixture:
-
Preparation of the Sodium Nitrite Solution:
-
Diazotization:
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine salt solution over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.
-
During the addition, the solution may change color.
-
-
Monitoring for Completion and Excess Nitrous Acid:
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[6][7]
-
If excess nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting pale-yellow solution of 4-chloro-2-methylbenzenediazonium chloride is now ready for use in subsequent reactions. It is imperative to use this solution immediately and not to attempt to isolate the diazonium salt. [7]
-
Experimental Workflow Diagram
Caption: Workflow for the nitrosation of 4-chloro-2-methylaniline.
Trustworthiness: Self-Validating Systems and Safety Protocols
The reliability of this protocol is ensured by several intrinsic checks and safety measures.
-
In-Process Temperature Control: The strict maintenance of the 0-5 °C temperature range is the primary control for preventing the premature decomposition of the diazonium salt. A deviation from this range would likely result in nitrogen evolution and a lower yield of the desired product, serving as a direct indicator of a process error.[6]
-
Stoichiometric and Excess Reagent Control: The use of a slight excess of sodium nitrite ensures the complete conversion of the primary amine. The subsequent test for and quenching of excess nitrous acid with sulfamic acid is a critical validation step.[6][7] This prevents unwanted side reactions in subsequent steps and mitigates potential hazards associated with residual nitrous acid.
-
Visual and Chemical Confirmation: The dissolution of the amine in acid and the color changes during the reaction provide visual cues for the progress of the reaction. The starch-iodide test provides a definitive chemical confirmation of the presence of the nitrosating agent.
Cardinal Rules for Handling Diazonium Salts: [6][7]
-
Never Isolate: Do not attempt to isolate the diazonium salt in a dry, solid form.
-
Maintain Low Temperatures: Strictly adhere to the recommended temperature range.
-
Use Immediately: The prepared diazonium salt solution should be used without delay.
-
Ventilation: Always perform the reaction in a well-ventilated fume hood.
-
Quenching: Be prepared to quench excess nitrous acid and, if necessary, the diazonium salt itself.
Conclusion
The nitrosation of 4-chloro-2-methylaniline is a powerful synthetic tool that requires a disciplined and informed approach. By understanding the underlying mechanism and adhering strictly to the outlined protocol, researchers can safely and effectively generate the corresponding diazonium salt for a wide array of synthetic applications. The integration of in-process controls and a strong emphasis on safety are paramount to achieving reproducible and reliable results.
References
- 1. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
Application Notes and Protocols: Knoevenagel Condensation with 4-Chloro-1H-indazole-3-carbaldehyde
Introduction: The Strategic Importance of Knoevenagel Condensation in Heterocyclic Chemistry
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its operational simplicity and broad substrate scope.[1] This reaction, a variant of the aldol condensation, typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and perhaps most significantly, pharmacologically active molecules.[3]
Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a diverse range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole scaffold is a key strategy in drug discovery. The introduction of an α,β-unsaturated system onto the indazole core via a Knoevenagel condensation opens up a plethora of possibilities for further chemical modifications, such as Michael additions and cycloadditions, thereby enabling the generation of complex molecular architectures with potential therapeutic value.
This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 4-Chloro-1H-indazole-3-carbaldehyde with two common active methylene compounds: malononitrile and ethyl cyanoacetate. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure reproducibility and facilitate adaptation for related substrates.
Reaction Schematics and Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, and subsequent dehydration.[4]
Diagram 1: General Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Diagram 2: Catalytic Cycle of Piperidine in Knoevenagel Condensation
Caption: Role of piperidine as a catalyst.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Malononitrile | ≥99% | Commercial Source |
| Ethyl cyanoacetate | ≥99% | Commercial Source |
| Piperidine | ≥99% | Commercial Source |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexane | HPLC Grade | Commercial Source |
| Deuterated Chloroform (CDCl₃) | with 0.03% TMS | Commercial Source |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | with 0.03% TMS | Commercial Source |
Note on Reagent Purity: The purity of the starting materials is crucial for obtaining high yields and minimizing side reactions. It is recommended to use reagents from reliable commercial suppliers without further purification unless otherwise noted.
Protocol 1: Synthesis of 2-((4-Chloro-1H-indazol-3-yl)methylene)malononitrile
This protocol details the reaction of this compound with malononitrile. Malononitrile is a highly reactive methylene compound due to the presence of two electron-withdrawing nitrile groups, which often leads to shorter reaction times and high yields.[5]
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.54 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.37 g, 5.54 mmol, 1.0 equivalent). Subsequently, add piperidine (0.1 mL, ~1.0 mmol, 0.18 equivalents) as a catalyst. The use of a catalytic amount of a weak base like piperidine is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The formation of a new, less polar spot corresponding to the product should be observed.
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. If precipitation is not observed, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst. The product is typically obtained in high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) can be performed.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-1H-indazol-3-yl)acrylate
This protocol outlines the reaction with ethyl cyanoacetate. Ethyl cyanoacetate is generally less reactive than malononitrile, which may necessitate longer reaction times.[7]
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.54 mmol) in absolute ethanol (25 mL).
-
Addition of Reagents: To the solution, add ethyl cyanoacetate (0.63 g, 5.54 mmol, 1.0 equivalent) followed by piperidine (0.1 mL, ~1.0 mmol, 0.18 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 3:7 v/v).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
Purification: Wash the filtered solid with cold ethanol (2 x 10 mL). Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if necessary.
-
Drying: Dry the final product under vacuum.
Diagram 3: Experimental Workflow
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate is expected to proceed smoothly to yield the corresponding α,β-unsaturated products.
| Product | Expected Yield | Physical Appearance |
| 2-((4-Chloro-1H-indazol-3-yl)methylene)malononitrile | 85-95% | Pale yellow solid |
| Ethyl 2-cyano-3-(4-chloro-1H-indazol-3-yl)acrylate | 80-90% | White to off-white solid |
Characterization Data (Predicted and based on analogous structures):
-
2-((4-Chloro-1H-indazol-3-yl)methylene)malononitrile:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, NH), 8.5-8.7 (s, 1H, vinylic CH), 7.5-8.0 (m, 3H, aromatic CH). The exact chemical shifts of the aromatic protons will depend on the substitution pattern.[8]
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~160 (C=C), ~140-145 (indazole C), ~115-135 (aromatic and indazole C), ~114 (CN), ~80 (C-CN).[8]
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1500-1400 (aromatic C=C stretch).[9]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₆ClN₅ [M+H]⁺, found corresponding peak.
-
-
Ethyl 2-cyano-3-(4-chloro-1H-indazol-3-yl)acrylate:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.0 (br s, 1H, NH), ~8.4 (s, 1H, vinylic CH), 7.4-7.8 (m, 3H, aromatic CH), 4.4 (q, J = 7.2 Hz, 2H, OCH₂), 1.4 (t, J = 7.2 Hz, 3H, CH₃).[9]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162 (C=O), ~155 (C=C), ~140-145 (indazole C), ~115-135 (aromatic and indazole C), ~115 (CN), ~103 (C-CN), ~63 (OCH₂), ~14 (CH₃).[8]
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~2220 (C≡N stretch), ~1720 (C=O stretch), ~1600 (C=C stretch).[9]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₁ClN₃O₂ [M+H]⁺, found corresponding peak.
-
Troubleshooting and Scientific Insights
-
Low Yields: If the yield is lower than expected, ensure that the ethanol used is anhydrous, as water can interfere with the reaction. The reaction time may also need to be extended, particularly for less reactive active methylene compounds. The purity of the starting aldehyde is critical; impurities can lead to side reactions.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material even after the recommended reaction time, an additional portion of the catalyst can be added. However, adding too much base can lead to undesired side products.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography is the recommended alternative. A gradual increase in the polarity of the eluent will help in separating the product from any closely related impurities.
-
The Role of the Indazole NH: The acidic proton on the indazole nitrogen could potentially react with the basic catalyst. However, the pKa of the indazole NH is significantly higher than that of the active methylene protons, so the latter are preferentially deprotonated. Using a mild base like piperidine in catalytic amounts minimizes any potential side reactions involving the indazole NH.[6]
Conclusion
The Knoevenagel condensation offers a reliable and efficient method for the synthesis of α,β-unsaturated derivatives of this compound. The protocols provided herein are robust and can be adapted for a range of similar heterocyclic aldehydes and active methylene compounds. The resulting products are valuable intermediates for the development of novel compounds in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. reddit.com [reddit.com]
- 7. eurjchem.com [eurjchem.com]
- 8. rsc.org [rsc.org]
- 9. jmcs.org.mx [jmcs.org.mx]
Application Notes & Protocols: Strategic C3-Alkenylation of 4-Chloro-1H-indazole-3-carbaldehyde via the Wittig Reaction
Introduction: The Strategic Importance of C3-Functionalized Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] The targeted functionalization of the indazole core is paramount for modulating pharmacological activity. 1H-indazole-3-carbaldehyde derivatives serve as critical intermediates, providing a versatile handle for downstream chemical transformations.[2][3] Among the most powerful C-C bond-forming reactions in a synthetic chemist's arsenal is the Wittig reaction, which offers a reliable and high-yielding pathway to convert aldehydes into alkenes with a defined double bond position.[4][5]
This document provides an in-depth technical guide for researchers and drug development professionals on the application of the Wittig reaction to 4-Chloro-1H-indazole-3-carbaldehyde. We will explore the underlying mechanism, provide detailed, field-proven protocols for achieving distinct stereochemical outcomes, and offer guidance on product characterization and troubleshooting. The methodologies described herein enable the synthesis of diverse C3-alkenyl indazoles, expanding the chemical space for novel drug candidates.
The Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction transforms a carbonyl group into an alkene via a nucleophilic attack from a phosphorus ylide (also known as a phosphorane).[6] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct, an irreversible and exothermic process.[4][6]
The overall mechanism proceeds through several key steps:
-
Ylide Formation: A phosphonium salt, typically prepared from triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.[7][8][9][10]
-
Nucleophilic Attack: The carbanionic center of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.
-
Oxaphosphetane Intermediate: This attack leads to the formation of a four-membered ring intermediate, the oxaphosphetane.[4][11][12]
-
Decomposition: The oxaphosphetane collapses in a retro-[2+2] cycloaddition manner to yield the final alkene and triphenylphosphine oxide.[11][12]
Caption: General mechanism of the Wittig Reaction.
A critical feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene (E vs. Z isomer) based on the electronic nature of the ylide.[11]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, which delocalizes the negative charge through resonance.[12] They are less reactive and the reaction is typically under thermodynamic control, leading predominantly to the more stable (E)-alkene .[6][13]
-
Unstabilized Ylides: These ylides bear alkyl or hydrogen substituents on the carbanionic carbon. They are highly reactive, and the reaction proceeds under kinetic control, favoring the formation of the (Z)-alkene .[6][11][13]
-
Semi-stabilized Ylides: Ylides with aryl substituents often provide poor selectivity, yielding mixtures of (E) and (Z) isomers.[6][11]
Experimental Protocols: Synthesizing C3-Alkenyl Indazoles
The following protocols provide step-by-step methodologies for the synthesis of both (E) and (Z) alkenes from this compound.
Protocol 1: (E)-Alkene Synthesis using a Stabilized Ylide
This protocol details the synthesis of Ethyl (E)-3-(4-Chloro-1H-indazol-3-yl)acrylate , a common transformation for introducing an acrylate moiety.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stable, commercially available ylide)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add a solution of (Carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 eq) in dry DCM dropwise at 0 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide.
-
Purify the crude residue by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to afford the pure (E)-alkene product.
Protocol 2: (Z)-Alkene Synthesis using an Unstabilized Ylide
This protocol describes the synthesis of 4-Chloro-3-vinyl-1H-indazole using an in situ generated unstabilized ylide. Note: This reaction requires strict anhydrous and inert atmosphere conditions.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Hexamethyldisilazide (NaHMDS)
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Add methyltriphenylphosphonium bromide (1.2 - 1.5 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi or NaHMDS (1.1 - 1.4 eq) dropwise via syringe. A distinct color change (typically to deep red, orange, or yellow) indicates the formation of the ylide.[14] Stir the mixture at this temperature for 1 hour.
-
Cool the reaction mixture to -15 °C or lower.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[7]
-
Allow the reaction to stir for 30 minutes to 2 hours, letting the cold bath warm slowly. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the target alkene.
Caption: Experimental workflow for the Wittig reaction.
Data Presentation & Product Characterization
A successful reaction must be validated by thorough analytical characterization.
Table 1: Summary of Expected Outcomes
| Parameter | Protocol 1 (Stabilized Ylide) | Protocol 2 (Unstabilized Ylide) |
| Aldehyde | This compound | This compound |
| Ylide | (Carbethoxymethylene)triphenylphosphorane | Methylenetriphenylphosphorane |
| Expected Product | Ethyl (E)-3-(4-Chloro-1H-indazol-3-yl)acrylate | 4-Chloro-3-vinyl-1H-indazole |
| Expected Stereoselectivity | High (Predominantly E-isomer) | High (Predominantly Z-isomer, not applicable for terminal alkene) |
| Typical Yield Range | 70-90% | 50-75% |
Analytical Techniques:
-
¹H NMR Spectroscopy: Confirms the formation of the C=C bond. Look for new signals in the vinylic region (δ 5-8 ppm). The magnitude of the coupling constant (J) between vinylic protons is diagnostic of stereochemistry: typically ~12-18 Hz for (E)-alkenes and ~7-12 Hz for (Z)-alkenes.
-
¹³C NMR Spectroscopy: The disappearance of the aldehyde carbon signal (δ ~180-200 ppm) and the appearance of two new sp² carbon signals in the alkene region (δ ~100-150 ppm) confirms the conversion.
-
Infrared (IR) Spectroscopy: Key evidence includes the disappearance of the aldehyde C=O stretching frequency (~1700 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹).[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the product, confirming its elemental composition and molecular formula.[15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete ylide formation (inactive base, wet solvent/glassware).2. Aldehyde starting material has degraded.3. Ylide is too stable and unreactive for the conditions. | 1. Ensure strictly anhydrous conditions for unstabilized ylides. Use fresh, properly titrated base.2. Check purity of the aldehyde by NMR before starting.3. For stable ylides, consider gentle heating to drive the reaction. |
| Poor E/Z Selectivity | 1. Use of a semi-stabilized ylide.2. Presence of lithium salts can disrupt selectivity for unstabilized ylides. | 1. For high E-selectivity, consider the Horner-Wadsworth-Emmons (HWE) reaction.[6]2. Use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to generate ylides in a "salt-free" manner. |
| Complex Product Mixture | 1. Impure starting materials.2. Side reactions due to excessive heat or incorrect stoichiometry. | 1. Purify all starting materials before use.2. Maintain careful temperature control, especially during ylide formation and aldehyde addition. Ensure accurate stoichiometry. |
Conclusion
The Wittig reaction is a highly effective and versatile method for the C3-alkenylation of this compound. By carefully selecting a stabilized or unstabilized phosphorus ylide, chemists can predictably synthesize a wide range of (E)- or (Z)-alkenes, respectively. This strategic functionalization is a key step in building molecular diversity and developing novel indazole-based compounds for drug discovery and materials science. The protocols and insights provided in this guide offer a robust framework for successfully implementing this critical transformation.
References
- 1. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE CUET: Chemistry Wittig Reaction [cuet.iitk.ac.in]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Strategic Utility of 4-Chloro-1H-indazole-3-carbaldehyde in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities.[1] Its derivatives have shown promise as potent agents in oncology, inflammation, and virology.[1] Within this important class of compounds, 4-Chloro-1H-indazole-3-carbaldehyde emerges as a particularly valuable and versatile building block. The presence of a reactive aldehyde function at the 3-position, coupled with the electronic influence of the chloro substituent at the 4-position, provides a unique chemical handle for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde group. This functional group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as a linchpin for the construction of larger, more complex molecular architectures. Key transformations include:
-
Condensation Reactions: Particularly the Knoevenagel condensation with active methylene compounds, which introduces a vinyl linkage that is primed for subsequent cyclization reactions.[2]
-
Multicomponent Reactions (MCRs): These one-pot reactions allow for the rapid assembly of complex molecules from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[3][4]
-
Cyclization Cascades: The products of initial condensation reactions can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems such as pyrazolo[4,3-c]pyridines.
The chloro substituent at the 4-position of the indazole ring also plays a crucial role. It electronically modifies the reactivity of the indazole system and provides a potential site for further functionalization through cross-coupling reactions, although this is beyond the scope of the present guide.
Application Protocol I: Knoevenagel Condensation for the Synthesis of Indazolyl-methylenemalononitriles
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] This reaction is particularly effective with this compound, providing a straightforward route to α,β-unsaturated systems that are valuable intermediates for further synthetic elaborations.
Rationale and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is strong enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indazole-3-carbaldehyde. A subsequent dehydration step yields the thermodynamically stable α,β-unsaturated product.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Chloro-1H-indazole-3-carbaldehyde, a pivotal intermediate in medicinal chemistry for the development of various therapeutic agents, including anti-cancer and anti-inflammatory drugs. The synthesis is presented as a two-step process commencing with the preparation of 4-chloro-1H-indazole, followed by its formylation to the target aldehyde. This guide emphasizes the practical aspects of scaling up the synthesis, including detailed protocols, safety considerations, and methods for purification. An alternative synthetic strategy is also discussed to provide a broader perspective for process development.
Introduction
The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom and a carbaldehyde group at the 4- and 3-positions, respectively, of the indazole ring system yields this compound. This strategic functionalization provides a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical molecules. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the drug development community.
This application note details a reliable synthetic route amenable to scale-up, focusing on the Vilsmeier-Haack formylation of a 4-chloro-1H-indazole precursor. The causality behind experimental choices, safety protocols for handling hazardous reagents, and detailed analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
The primary synthetic route detailed in this guide involves a two-step sequence:
-
Synthesis of 4-Chloro-1H-indazole: Preparation of the indazole core from a commercially available aniline derivative.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C3 position of the indazole ring.
An alternative approach via the nitrosation of a corresponding indole derivative is also presented as a potential route for consideration.
Diagram of the Primary Synthetic Pathway
Application Notes and Protocols: 4-Chloro-1H-indazole-3-carbaldehyde in Crop Protection
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Versatile Intermediate in Agrochemical Synthesis
4-Chloro-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals. While not an end-product for crop protection itself, its unique chemical structure, featuring a reactive aldehyde group and a substituted indazole core, makes it a valuable precursor for creating complex molecules with potent biological activities. The indazole scaffold is recognized for its presence in a wide array of pharmacologically and agrochemically active compounds, exhibiting fungicidal, insecticidal, and herbicidal properties.[1][2]
The strategic importance of this compound lies in its ability to undergo various chemical transformations. The aldehyde functional group is a versatile handle for constructing diverse molecular architectures through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. This allows for the systematic modification of the molecule to optimize biological efficacy and tailor the spectrum of activity against specific agricultural pests and diseases.
This document provides a technical guide on the application of this compound as a key intermediate in the development of novel crop protection agents. It will cover synthetic pathways to derive active ingredients, their mechanisms of action, and detailed protocols for laboratory-scale synthesis.
Synthetic Pathways to Biologically Active Indazole Derivatives
The true utility of this compound in crop protection is realized through its conversion into more complex, biologically active molecules. The following sections outline representative synthetic transformations that leverage this intermediate to produce compounds with fungicidal and insecticidal potential.
Synthesis of Indazole-Based Carboxamides with Potential Insecticidal Activity
A significant application of indazole derivatives in crop protection is in the development of insecticides that target the ryanodine receptor in insects.[3] The following schematic outlines a generalized pathway for the synthesis of N-aryl-2-(pyridin-2-yl)-2H-indazole-3-carboxamides, a class of compounds with demonstrated insecticidal properties.
Caption: Synthetic route from this compound to insecticidal carboxamides.
Mechanism of Action Insight: The final products of this synthesis, indazole-3-carboxamides, are designed to act as ryanodine receptor modulators. These receptors are critical for calcium ion regulation in insect muscle cells. By disrupting the normal function of these channels, the compounds lead to uncontrolled muscle contraction, paralysis, and ultimately the death of the target insect pest.
Synthesis of Indazolylchromones with Potential Fungicidal Activity
Indazole derivatives have also been explored for their fungicidal properties.[1] By combining the indazole moiety with other pharmacophores like chromones, it is possible to create hybrid molecules with enhanced antifungal activity. The aldehyde group of this compound can be a starting point for more complex syntheses, for example, by first being converted to an amine or other functional group suitable for coupling with a chromone precursor. A related synthesis involves the direct coupling of an indazole with a 3-iodochromone.
Caption: General synthesis of fungicidal indazolylchromones.
Mechanism of Action Insight: Azole fungicides, a class to which indazoles belong, typically inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This disruption leads to impaired membrane function and inhibits fungal growth. The combination with a chromone moiety may introduce additional modes of action, potentially reducing the likelihood of resistance development.[1]
Detailed Laboratory Protocols
The following protocols are provided as a general guide for the synthesis of key intermediates and a final product derived from this compound.
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Oxidation of this compound to 4-Chloro-1H-indazole-3-carboxylic acid
Objective: To convert the aldehyde functional group to a carboxylic acid, a key step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of potassium permanganate (1.1 eq) in water.
-
Add the KMnO₄ solution dropwise to the stirred indazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution to pH 2 with concentrated HCl.
-
The product, 4-Chloro-1H-indazole-3-carboxylic acid, should precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by recrystallization if necessary.
Protocol 2: Synthesis of an N-Aryl-4-chloro-1H-indazole-3-carboxamide
Objective: To perform an amide coupling reaction to generate a biologically active final product.
Materials:
-
4-Chloro-1H-indazole-3-carboxylic acid (from Protocol 1)
-
A substituted aniline (e.g., 2-amino-5-chlorobenzotrifluoride) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
Procedure:
-
To a solution of 4-Chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-chloro-1H-indazole-3-carboxamide.
Physicochemical and Biological Data
The following table summarizes key properties of the starting material and a representative final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Biological Activity (Class) |
| This compound | C₈H₅ClN₂O | 180.59 | Solid | Chemical Intermediate |
| Representative N-Aryl Indazole Carboxamide | Varies | Varies | Solid | Insecticide (Ryanodine Receptor Modulator) |
Note: Specific efficacy data (e.g., LC₅₀, EC₅₀) for novel compounds would be determined through extensive biological screening against target pests.
Conclusion and Future Perspectives
This compound stands out as a pivotal intermediate for the synthesis of novel agrochemicals. Its structural features allow for facile diversification, enabling the exploration of a broad chemical space in the quest for new crop protection solutions. The synthetic routes outlined in this guide provide a framework for the development of indazole-based insecticides and fungicides. Future research in this area will likely focus on the synthesis of new derivatives with improved potency, a broader spectrum of activity, and favorable environmental and toxicological profiles. The versatility of the indazole scaffold, originating from precursors like this compound, ensures its continued relevance in the field of agrochemical discovery.
References
- 1. Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Novel Indazole-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating conditions ranging from cancer to chemotherapy-induced nausea, including kinase inhibitors like Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][3]
Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable.[4] The ability to selectively synthesize a specific tautomer is a critical challenge and a primary focus of modern synthetic strategies, as the substitution pattern on the nitrogen atoms profoundly influences the molecule's pharmacological profile.
This guide provides a detailed overview of robust and modern synthetic strategies for accessing novel indazole-based scaffolds. It moves beyond simple procedural descriptions to explain the underlying chemical logic, enabling researchers to select and adapt methodologies for their specific drug discovery programs. We will cover key transition-metal-catalyzed reactions, metal-free alternatives, and powerful named reactions, complete with step-by-step protocols and comparative data.
Strategic Overview of Indazole Synthesis
The construction of the indazole core can be approached from several distinct strategic standpoints. The choice of method depends on the desired tautomer (1H vs. 2H), the required substitution pattern, functional group tolerance, and scalability. Modern methods increasingly focus on atom economy, mild reaction conditions, and the use of readily available starting materials.
Caption: Logical overview of major synthetic approaches to indazole scaffolds.
Synthesis of 1H-Indazoles: The Predominant Tautomer
Method 1: Rhodium/Copper-Catalyzed C-H Activation and Annulation
Expertise & Experience: Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for building complex molecules.[5] This approach avoids the need for pre-functionalized starting materials (like halogenated arenes), shortening synthetic sequences. In this protocol, a rhodium(III) catalyst activates an aryl C-H bond, which is followed by a copper(II)-co-catalyzed amidation and N-N bond formation with an azide, using environmentally benign O₂ as the terminal oxidant.[1] This method is highly efficient for creating diverse 1H-indazoles from readily available arylimidates.[1][6]
Experimental Protocol: Synthesis of 1H-Indazoles via Rh(III)/Cu(II)-Catalyzed C-H Amidation
Caption: Experimental workflow for Rh/Cu-catalyzed 1H-indazole synthesis.
Protocol Steps:
-
Vessel Preparation: To a sealable pressure tube equipped with a magnetic stir bar, add the arylimidate (1.0 eq.), [RhCp*Cl₂]₂ (0.025 eq.), Cu(OAc)₂ (0.3 eq.), and K₂CO₃ (2.0 eq.).
-
Reagent Addition: Add the desired organo azide (3.0 eq.) followed by 1,2-dichloroethane (DCE) as the solvent.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the Celite pad with additional ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 1H-indazole derivative.
Method 2: Metal-Free Synthesis via PIFA-Mediated Oxidative C-N Bond Formation
Expertise & Experience: To avoid potential heavy metal contamination in final compounds, which is a critical concern in pharmaceutical development, metal-free synthesis methods are highly desirable.[7] This protocol utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a hypervalent iodine reagent to mediate an intramolecular oxidative C-N bond formation.[4] The reaction proceeds under mild conditions from readily accessible arylhydrazones and exhibits a broad substrate scope, making it a reliable and green alternative for rapid library synthesis.[1]
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles
-
Solution Preparation: Dissolve the starting arylhydrazone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Oxidant Addition: Add PIFA (1.2-1.5 eq.) to the solution in one portion at room temperature. The reaction is often accompanied by a color change.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (silica gel) to yield the desired 1H-indazole.
Synthesis of 2H-Indazoles: The Davis-Beirut Reaction
Expertise & Experience: The Davis-Beirut reaction is a classic and highly effective method for the regioselective synthesis of 2H-indazoles.[8][9] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic heavy metals.[8] The reaction proceeds via an N,N-bond forming heterocyclization. The base-catalyzed mechanism involves the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion, which then internally abstracts an oxygen atom from the nitro group, leading to cyclization and dehydration.[8][10]
Mechanism of the Base-Catalyzed Davis-Beirut Reaction
Caption: Simplified mechanism of the Davis-Beirut reaction.
Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles
-
Reactant Setup: In a round-bottom flask, dissolve the N-substituted 2-nitrobenzylamine (1.0 eq.) in a suitable alcohol solvent, such as ethanol or methanol.
-
Base Addition: Add a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.), to the solution. The mixture may change color.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization & Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with an acid, such as 1M hydrochloric acid (HCl), until it reaches a pH of ~7.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by recrystallization or flash column chromatography to obtain the pure 2H-indazole product.
Advanced Strategy: Intramolecular Aza-Wittig Reaction
Expertise & Experience: The intramolecular aza-Wittig reaction is a powerful tool for constructing nitrogen-containing heterocycles.[11] This reaction involves the in-situ formation of an iminophosphorane (an aza-ylide) from an organic azide and a phosphine (typically triphenylphosphine) via the Staudinger reaction.[12] This intermediate then reacts with a tethered carbonyl group (like an ester or ketone) to form a cyclic imine, which can be the final product or a precursor to the desired heterocyclic core. This tandem Staudinger/intramolecular aza-Wittig reaction is highly efficient for creating complex polycyclic systems under neutral, mild conditions.[13][14]
Experimental Protocol: Synthesis of an Indazole Precursor via Intramolecular Aza-Wittig Reaction
-
Reactant Setup: Dissolve the starting material, an ortho-azidoaryl ketone or ester (1.0 eq.), in an anhydrous, inert solvent like toluene or xylene in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.1-1.2 eq.) to the solution. Nitrogen gas evolution (from the Staudinger reaction) is typically observed.
-
Reaction: Heat the mixture to reflux (typically 80-140 °C, depending on the solvent) for 4-12 hours, allowing the intramolecular aza-Wittig cyclization to occur. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure.
-
Purification: The primary byproduct is triphenylphosphine oxide, which can often be removed by trituration with a solvent like diethyl ether or by flash column chromatography to yield the pure cyclized product.
Comparative Summary of Synthetic Methods
| Method | Key Reagents/Catalysts | Tautomer | Advantages | Disadvantages |
| Rh/Cu-Catalyzed C-H Activation | [RhCp*Cl₂]₂, Cu(OAc)₂ | 1H | High efficiency, atom economy, broad scope, uses simple starting materials.[1][5] | Requires expensive noble metal catalysts, may require high temperatures. |
| PIFA-Mediated Oxidation | PIFA | 1H | Metal-free, mild conditions, rapid, good functional group tolerance.[1][4] | Stoichiometric use of oxidant, PIFA can be moisture sensitive. |
| Davis-Beirut Reaction | Strong base (KOH/NaOH) | 2H | Excellent regioselectivity for 2H-indazoles, inexpensive materials, metal-free.[8][9] | Requires nitro-substituted precursors, can have substrate limitations. |
| Intramolecular Aza-Wittig | PPh₃ | 1H/2H Precursors | Mild, neutral conditions, high yields, excellent for complex ring systems.[11] | Stoichiometric generation of triphenylphosphine oxide byproduct can complicate purification.[15] |
Conclusion and Future Outlook
The synthesis of indazole scaffolds has evolved significantly, moving from classical methods to highly efficient and selective modern strategies. Transition-metal catalysis, particularly C-H activation, offers unparalleled efficiency for constructing diverse libraries of 1H-indazoles. Simultaneously, the development of robust metal-free alternatives and the intelligent application of named reactions like the Davis-Beirut provide critical tools for creating specific tautomers and avoiding metal contamination.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addi.ehu.eus [addi.ehu.eus]
- 12. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. [PDF] Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the key aspects of the synthesis.
Q1: What is the most reliable method for synthesizing this compound? A1: The most prevalent and generally effective method is the Vilsmeier-Haack formylation of 4-Chloro-1H-indazole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the electron-rich indazole ring.[3] The reaction is highly regioselective for the C3 position of the indazole nucleus.
Q2: My reaction yield is consistently low. What are the most common culprits? A2: Persistently low yields can typically be traced back to one of four areas:
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Purity of Starting Material: The purity of the initial 4-Chloro-1H-indazole is paramount. Impurities can interfere with the reaction or complicate purification.
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive and must be prepared fresh. Using old or improperly handled POCl₃ or DMF can drastically reduce yield. Stoichiometry is also critical.
-
Reaction Conditions: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic, and the subsequent formylation step requires careful temperature management to prevent side reactions.
-
Work-up and Purification: Incomplete hydrolysis of the intermediate iminium salt or product degradation during work-up can lead to significant product loss.
Q3: What are the primary side products to watch for? A3: The most common "side product" is often unreacted 4-Chloro-1H-indazole. Other potential impurities can arise from the degradation of the starting material or product under harsh conditions. While the Vilsmeier-Haack reaction is highly regioselective for the C3 position in indazoles, incomplete hydrolysis can leave iminium salt intermediates, which may appear as highly polar, colored spots on a TLC plate.[4]
Q4: How critical is the synthesis and purity of the 4-Chloro-1H-indazole starting material? A4: It is absolutely critical. The synthesis of 4-Chloro-1H-indazole, often prepared from 2-methyl-3-chloroaniline, can be a source of impurities if not performed correctly.[5][6] Residual reagents or byproducts from this initial step can inhibit the subsequent formylation. We strongly recommend purifying the 4-Chloro-1H-indazole by recrystallization or column chromatography before use.
Section 2: Troubleshooting Guide: A Deeper Dive
This guide provides a problem-cause-solution format for specific issues encountered during the synthesis.
Problem 1: Low or No Conversion of 4-Chloro-1H-indazole
Possible Cause 1.1: Deactivated Vilsmeier Reagent
-
Causality: The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile but is highly susceptible to hydrolysis.[3] Exposure of POCl₃ or DMF to atmospheric moisture, or using "wet" solvents, will consume the reagent before it can react with the indazole.
-
Troubleshooting & Validation:
-
Reagent Handling: Always use freshly opened or properly stored POCl₃. Use anhydrous grade DMF.
-
Reaction Setup: Assemble your glassware under an inert atmosphere (Nitrogen or Argon) and ensure it is thoroughly dried beforehand.
-
Order of Addition: Prepare the Vilsmeier reagent first by slowly adding POCl₃ to chilled, anhydrous DMF. A color change (often to yellow or pale orange) and a slight exotherm indicate its formation. Add the 4-Chloro-1H-indazole solution to this pre-formed reagent.
-
Possible Cause 1.2: Sub-optimal Reaction Temperature
-
Causality: The formylation of indazoles requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may stall. Conversely, excessive heat can cause decomposition.
-
Troubleshooting & Validation:
-
Temperature Control: Add POCl₃ to DMF at 0 °C. After forming the reagent, add the indazole substrate at 0 °C and then allow the reaction to warm to room temperature.
-
Gentle Heating: If TLC monitoring shows stalling at room temperature after several hours, gently heat the reaction to 40-60 °C.[7] Monitor progress closely to avoid byproduct formation.
-
Problem 2: Complex Product Mixture and Difficult Purification
Possible Cause 2.1: Incomplete Hydrolysis During Work-up
-
Causality: The Vilsmeier-Haack reaction does not directly yield the aldehyde. It forms a stable iminium salt intermediate that must be hydrolyzed to release the final product.[4] Quenching the reaction improperly can lead to incomplete hydrolysis, leaving behind a salt that is difficult to separate.
-
Troubleshooting & Validation:
-
Quenching Procedure: Pour the reaction mixture slowly onto crushed ice. This serves to both cool the mixture and provide the water necessary for hydrolysis.
-
pH Adjustment: After the initial quench, the solution will be strongly acidic. Slowly neutralize it with a base like sodium bicarbonate, sodium carbonate, or a buffered sodium acetate solution.[3] The product often precipitates upon neutralization. Aim for a pH of ~7-8.
-
Stirring Time: Allow the quenched mixture to stir for a period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding to extraction.
-
Possible Cause 2.2: Product Degradation
-
Causality: Aldehydes can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. A harsh work-up can lead to decomposition or the formation of colored impurities.
-
Troubleshooting & Validation:
-
Avoid Strong Bases: Use milder bases like sodium bicarbonate for neutralization instead of sodium hydroxide where possible.
-
Temperature Management: Keep the mixture cool during neutralization, as the acid-base reaction is exothermic.
-
Purification Method: The crude product should be purified promptly. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography are effective methods.
-
Section 3: Optimized Experimental Protocols
These protocols are based on established literature procedures and incorporate best practices for maximizing yield and purity.
Protocol 3.1: Preparation of 4-Chloro-1H-indazole (Starting Material)
This procedure is adapted from established methods for indazole synthesis.[5][6]
-
Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, combine 2-methyl-3-chloroaniline (10.0 g, 70.6 mmol) and chloroform (120 mL).
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Diazotization & Cyclization: Heat the mixture to 60 °C. Add isopentyl nitrite (18.9 mL, 141 mmol) dropwise over 30 minutes. Stir the reaction at 60 °C overnight. Monitor by TLC for the consumption of the acetylated intermediate.
-
Hydrolysis & Work-up: Cool the reaction to 0 °C. Add THF (150 mL) and a solution of lithium hydroxide (20.7 g, 494 mmol) in water (75 mL). Stir vigorously at 0 °C for 3 hours.
-
Extraction & Isolation: Add 200 mL of water and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be recrystallized from an ethyl acetate/hexane mixture to yield pure 4-chloro-1H-indazole as a solid.
Protocol 3.2: Vilsmeier-Haack Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a dry 250 mL flask under a nitrogen atmosphere, place anhydrous DMF (50 mL). Cool the flask to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (10.0 mL, 108 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve pure 4-Chloro-1H-indazole (11.0 g, 72.1 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Then, heat the mixture to 60 °C and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Add a saturated solution of sodium bicarbonate or a 3M solution of sodium acetate until the pH of the mixture is ~7. A precipitate should form. Continue stirring in the ice bath for 1 hour.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water. Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from ethanol to yield the final product.
Section 4: Visualizations and Mechanistic Insights
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low yield.
Vilsmeier-Haack Reaction Mechanism
This diagram illustrates the key steps in the formylation of 4-Chloro-1H-indazole.
Caption: Mechanism of Vilsmeier-Haack formylation.
Section 5: Data Summary Table
The following table summarizes the critical parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Potential Impact if Deviated |
| Starting Material Purity | >98% (by NMR/LCMS) | Impurities can inhibit the reaction or lead to complex byproduct profiles, significantly lowering isolated yield. |
| Solvent (DMF) | Anhydrous Grade | Presence of water will quench the Vilsmeier reagent, leading to low or no conversion. |
| POCl₃ Quality | Freshly opened or properly stored | Degraded POCl₃ is inactive. Old bottles may have absorbed moisture, reducing efficacy. |
| Reagent Stoichiometry | 1.5 equivalents of POCl₃/DMF | An excess of the Vilsmeier reagent ensures complete conversion of the starting material. Less may result in an incomplete reaction. |
| Reagent Addition Temp. | 0 - 5 °C | The formation of the Vilsmeier reagent is exothermic. Low temperature prevents degradation of the reagent and solvent. |
| Reaction Temperature | RT, then 60 °C | Initial reaction at RT followed by gentle heating drives the reaction to completion without causing decomposition. |
| Work-up Quench | Pour onto crushed ice | Provides a rapid and controlled method for initiating the hydrolysis of the iminium intermediate. |
| Work-up Neutralization | Saturated NaHCO₃ or 3M NaOAc | A mild base prevents degradation of the acid-sensitive aldehyde product. Strong bases (e.g., NaOH) may cause side reactions. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound, and what are the expected side reactions?
The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-chloro-1H-indazole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indazole ring.[2] While this method is generally effective, several side reactions can occur, leading to a mixture of products and complicating purification.
The primary expected side reactions include:
-
N1-Formylation: Reaction at the N1 position of the indazole ring to form 1-formyl-4-chloro-1H-indazole.
-
Regioisomeric C-Formylation: Formylation at other positions on the benzene ring (C5, C6, or C7) to yield regioisomeric aldehydes.
-
Diformylation: Introduction of a second formyl group, potentially at the N1 position or another carbon atom.[3]
-
Hydrolysis of the Vilsmeier Intermediate: Incomplete reaction or premature quenching can lead to the hydrolysis of the intermediate iminium salt back to the starting material, 4-chloro-1H-indazole.
The prevalence of these side reactions is highly dependent on the reaction conditions, including temperature, stoichiometry of reagents, and reaction time.
II. Troubleshooting Guide: Side Reactions and Their Mitigation
This section provides a detailed analysis of the most common side reactions, their mechanistic origins, and practical strategies to minimize their formation.
Issue 1: Formation of N1-Formyl-4-chloro-1H-indazole
Q2: I am observing a significant amount of a byproduct that I suspect is the N1-formylated indazole. How can I confirm its identity and prevent its formation?
A2: The formation of N1-formyl-4-chloro-1H-indazole is a common side reaction, arising from the nucleophilic attack of the N1 nitrogen of the indazole ring on the Vilsmeier reagent.[3]
Mechanistic Insight: The N1 position of the indazole ring is nucleophilic and can compete with the C3 position for the electrophilic Vilsmeier reagent. This reaction is often favored at lower temperatures and with a shorter reaction time.
Troubleshooting and Mitigation:
-
Temperature Control: Gradually increasing the reaction temperature can favor the kinetically slower but thermodynamically more stable C3-formylation over N1-formylation. A temperature range of 60-80 °C is often optimal.
-
Stoichiometry of Vilsmeier Reagent: Using a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) can help drive the reaction towards C3-formylation. However, a large excess should be avoided as it can promote diformylation.
-
Reaction Time: Longer reaction times at an elevated temperature will favor the formation of the C3-formylated product. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Purification: The N1-formyl byproduct can often be separated from the desired C3-aldehyde by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The N1-formyl derivative is generally less polar than the C3-aldehyde.
Issue 2: Presence of Regioisomeric Aldehydes
Q3: My product mixture contains multiple aldehyde isomers. How do I control the regioselectivity of the formylation?
A3: The formation of regioisomeric aldehydes results from the Vilsmeier reagent attacking other positions on the benzene ring (C5, C6, or C7) of 4-chloro-1H-indazole.
Mechanistic Insight: The regioselectivity of electrophilic aromatic substitution on the indazole ring is influenced by the directing effects of both the fused pyrazole ring and the chloro substituent at the C4 position.[4] The pyrazole ring strongly directs electrophilic attack to the C3 position. However, the chloro group is an ortho-, para-director, which can activate the C5 and C7 positions towards electrophilic attack, albeit to a lesser extent than the C3 position.
Troubleshooting and Mitigation:
-
Solvent Choice: The choice of solvent can influence regioselectivity. While DMF is a reactant, using a co-solvent such as 1,2-dichloroethane (DCE) or chloroform may alter the reaction environment and improve selectivity for the C3 position.
-
Temperature Optimization: Lowering the reaction temperature may increase the selectivity for the most activated C3 position. However, this must be balanced with the potential for increased N1-formylation. A careful optimization of the temperature is necessary.
-
Lewis Acid Catalysis: While not standard for Vilsmeier-Haack reactions, the addition of a mild Lewis acid could potentially enhance the selectivity for C3-formylation by coordinating with the indazole nitrogen atoms and modulating the electronic distribution in the ring system. This approach should be explored with caution.
Issue 3: Diformylation Byproducts
Q4: I am observing a byproduct with a higher molecular weight that I believe to be a diformylated product. What conditions favor this side reaction and how can I avoid it?
A4: Diformylation is a potential side reaction, especially under forcing conditions or with a large excess of the Vilsmeier reagent.[3] The second formyl group can be introduced at the N1 position or at another carbon atom of the indazole ring.
Mechanistic Insight: Once the first formyl group is introduced at the C3 position, the indazole ring is deactivated towards further electrophilic aromatic substitution. However, the N1 position remains nucleophilic and can react with a second equivalent of the Vilsmeier reagent. Alternatively, under harsh conditions, a second C-formylation may occur.
Troubleshooting and Mitigation:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the Vilsmeier reagent is the most critical factor in preventing diformylation. Use no more than 1.5 equivalents of the reagent.
-
Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote over-reaction. Monitor the reaction progress closely and quench it once the starting material is consumed and the desired product is formed in a reasonable amount.
III. Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition | Desired Product (C3-formylation) | N1-Formylation | Regioisomeric C-Formylation | Diformylation |
| Temperature | Low (0-25 °C) | Moderate | High | Low | Negligible |
| Moderate (60-80 °C) | High | Low | Moderate | Low | |
| High (>100 °C) | Moderate-High | Low | High | Moderate-High | |
| Vilsmeier Reagent | 1.0-1.2 eq. | Moderate-High | Moderate | Low | Low |
| (POCl₃/DMF) | 1.5-2.0 eq. | High | Low | Moderate | Moderate |
| >2.0 eq. | Moderate | Low | Moderate | High | |
| Reaction Time | Short (1-2 h) | Low-Moderate | High | Low | Negligible |
| Moderate (4-8 h) | High | Low | Moderate | Low | |
| Long (>12 h) | Moderate-High | Low | High | Moderate-High |
Note: The trends presented in this table are generalized and may vary depending on the specific scale and other experimental parameters.
IV. Experimental Protocols & Visualizations
Protocol 1: Optimized Synthesis of this compound
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in 1,2-dichloroethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-chloro-1H-indazole (1 equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 70 °C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Diagram 1: Reaction Mechanism and Side Reactions
Caption: Main and side reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
V. References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. --INVALID-LINK--
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Growing Science. --INVALID-LINK--
-
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. --INVALID-LINK--
-
Formation of indole trimers in Vilsmeier type reactions. Arkivoc. --INVALID-LINK--
-
Vilsmeier–Haack reaction. Wikipedia. --INVALID-LINK--
-
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem. --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. --INVALID-LINK--
-
Vilsmeier–Haack reaction of indole. YouTube. --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. --INVALID-LINK--
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. --INVALID-LINK--
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. --INVALID-LINK--
-
Electrophilic Aromatic Substitution Reaction. BYJU'S. --INVALID-LINK--
-
Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. --INVALID-LINK--
-
Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. --INVALID-LINK--
-
indazole. Organic Syntheses. --INVALID-LINK--
-
Electrophilic aromatic substitution. Wikipedia. --INVALID-LINK--
-
This compound. Molecular Database. --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. --INVALID-LINK--
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. --INVALID-LINK--
-
18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. --INVALID-LINK--
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. --INVALID-LINK--
-
Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. --INVALID-LINK--
-
US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents. --INVALID-LINK--
References
Technical Support Center: Chromatography Purification of 4-Chloro-1H-indazole-3-carbaldehyde
Welcome to our dedicated technical support guide for the chromatographic purification of 4-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block.[1][2] Given its role in the synthesis of bioactive molecules, achieving high purity is paramount.[3] This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate the common challenges associated with its purification by flash column chromatography.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and best practices for setting up a successful purification workflow.
Q1: What is the recommended first step before attempting column chromatography?
A1: The indispensable first step is to develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound between 0.2 and 0.3.[4] This Rf range generally ensures good separation from impurities and a reasonable elution time during the column run.[5] An Rf value that is too high (>0.4) risks co-elution with non-polar impurities, while an Rf that is too low (<0.15) can lead to excessive band broadening and long run times.
Experimental Protocol: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.[4]
-
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-screened solvent system (see Table 1). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).[4]
-
Adjust and Iterate: Modify the solvent ratio to achieve the target Rf. To decrease the Rf (move the spot down), increase the proportion of the polar solvent (e.g., ethyl acetate). To increase the Rf (move the spot up), increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether).
Table 1: Recommended Starting Solvent Systems for TLC Screening
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | Low to Medium | A versatile starting point for many organic compounds.[5] |
| Petroleum Ether : Ethyl Acetate | Low to Medium | Similar to Hexane/EtOAc; often used for indazole derivatives.[4] |
| Dichloromethane : Methanol | Medium to High | For more polar compounds that do not move in EtOAc systems.[5] |
Q2: How should I prepare my crude sample for loading onto the column?
A2: You have two primary options: liquid loading or dry loading. The choice depends on the solubility of your crude material in the initial mobile phase.
-
Liquid Loading: This method is straightforward if your compound is readily soluble in a minimal amount of solvent.[6] Crucially, you must dissolve the sample in a solvent that is as weak (non-polar) as possible, ideally the initial mobile phase itself. Dissolving the sample in a strong solvent (like pure DCM or methanol) will cause it to rapidly wash through the top of the column, leading to poor separation.[7]
-
Dry Loading: This is the preferred method when your compound has poor solubility in the mobile phase or when you need to load a large amount of material.[5][6] It prevents issues associated with using strong dissolution solvents and often results in sharper bands.
Experimental Protocol: Dry Loading
-
Dissolve your crude sample (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).[6]
-
Add an inert adsorbent like silica gel or Celite® (typically 2-3 times the weight of your crude material) to the solution.[4]
-
Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained.[6]
-
Carefully layer this powder on top of the packed column bed.
Q3: My compound seems to be degrading on the silica gel. What can I do?
A3: Indazole derivatives can be sensitive to the acidic nature of standard silica gel.[8] The aldehyde functional group can also be susceptible to degradation.[9] If you observe streaking on TLC or recover low yields of your product, consider the following:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-flushing the column. Prepare your initial mobile phase and add 1-2% triethylamine (TEA). Flush the packed column with 2-3 column volumes of this basic mixture, then re-equilibrate with 2-3 column volumes of the original mobile phase (without TEA) before loading your sample.[8]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is a common alternative. For more challenging separations, consider bonded phases like diol or even reversed-phase C18 flash chromatography.[8][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification run.
Q: My compound is not eluting from the column, even after I've increased the solvent polarity.
A: There are several potential causes for this issue:
-
Cause 1: Compound Decomposition. The compound may have irreversibly adsorbed or decomposed on the silica gel.[10] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, stability is an issue.
-
Cause 2: Incorrect Solvent System. You may have inadvertently prepared the mobile phase incorrectly (e.g., reversed the polar and non-polar components).[10]
-
Solution: Double-check your solvent bottles and preparation. Consider making a fresh batch of eluent.
-
-
Cause 3: Precipitation on the Column. The compound may have been soluble in the loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column.
-
Solution: This highlights the importance of using the dry loading technique, which circumvents solubility issues during application.[5]
-
Q: I'm seeing poor separation (overlapping peaks or fractions are all mixed), even though the TLC showed a good Rf difference.
A: This is a common and frustrating problem with several root causes:
-
Cause 1: Column Overloading. You have loaded too much crude material for the column size. This leads to broad bands that merge.
-
Solution: As a general rule, for a straightforward separation (ΔRf ≥ 0.2), you can load up to 1 gram of crude material per 10 grams of silica gel. For difficult separations, this ratio should be much lower (e.g., 1:50 or 1:100).
-
-
Cause 2: Poor Sample Application. If the initial band of your compound is not flat and level, it will travel down the column unevenly.[6]
-
Cause 3: On-Column Degradation. The separation may be misleading. One of the spots on your initial TLC could be a degradation product of the other. During the longer residence time on the column, this degradation continues, causing all fractions to contain both compounds.[10]
-
Solution: Perform a 2D TLC analysis. Spot the sample, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent. If new spots appear off the diagonal, it indicates on-plate (and likely on-column) degradation.[10]
-
Q: My compound is eluting, but the peak is tailing severely.
A: Peak tailing is often caused by secondary, non-ideal interactions between your compound and the stationary phase. The indazole nitrogen atoms and the aldehyde oxygen can interact strongly with acidic silanol groups on the silica surface.[8]
-
Cause 1: Strong Analyte-Stationary Phase Interaction.
-
Solution 1: Add a modifier to the mobile phase. For basic compounds like indazoles, adding a small amount (0.5-1%) of a competing base like triethylamine can mask the active silanol sites and improve peak shape.[8]
-
Solution 2: When the compound begins to elute, you can sometimes sharpen the back end of the peak by significantly increasing the polarity of the mobile phase to quickly flush the remainder off the column.[10] This should only be done if there are no later-eluting impurities of interest.
-
Workflow Visualization
The following diagram outlines a logical workflow for developing and troubleshooting the purification of this compound.
Caption: Decision workflow for chromatographic purification.
Example Flash Chromatography Protocol
This protocol is a starting point and should be adapted based on your TLC results. It assumes purification of ~1.0 g of crude material.
Table 2: Example Gradient for Automated Flash Chromatography
| Step | Solvent B (Ethyl Acetate in Hexane) | Column Volumes (CV) | Purpose |
| 1 | 10% | 2 | Column equilibration and elution of very non-polar impurities. |
| 2 | 10% → 40% | 12 | Gradient elution of the target compound. |
| 3 | 40% | 3 | Ensure complete elution of the target compound. |
| 4 | 100% | 2 | Column flush to remove highly polar impurities. |
| This gradient is adapted from a similar purification and serves as a representative example.[4] |
Instrumentation:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) with a UV detector.[4]
-
Pre-packed silica gel column (e.g., 40 g).
Procedure:
-
Sample Preparation: Prepare a dry-loaded sample as described previously.
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane) for at least 2 column volumes.[4]
-
Initiate Run: Load the sample and begin the purification run using the programmed gradient (see Table 2). Set the UV detector to monitor at 254 nm.
-
Fraction Collection: The system will automatically collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure to yield the purified this compound.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 4-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support guide for the recrystallization of 4-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require a robust purification protocol. This guide provides not just procedural steps, but also the underlying principles and troubleshooting advice to address common challenges encountered during the purification of this molecule.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][3]
The molecular structure of this compound, with its heterocyclic aromatic system, chloro-substituent, and aldehyde group, presents specific considerations for solvent selection and handling to achieve high purity. This guide will walk you through these considerations in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For heterocyclic aldehydes like this, polar solvents are often a good starting point.[4] Based on the polarity of the molecule and empirical data from similar structures, a mixed solvent system is often most effective.
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Ethanol is a good solvent for many indazole derivatives. The addition of water as an anti-solvent can effectively reduce the compound's solubility upon cooling, promoting crystallization.
-
Acetone/Hexane: Acetone will likely dissolve the compound well, while the gradual addition of a non-polar solvent like hexane can induce precipitation of the purified product.[5]
-
Ethyl Acetate/Hexane: A common system where ethyl acetate provides good solubility at heat, and hexane acts as the anti-solvent.[5]
A small-scale solvent screening is always the recommended first step to determine the best solvent or solvent pair for your specific batch of material.
Q2: My compound appears as an off-white or tan powder. What color should I expect after recrystallization?
A2: While the initial crude product may be off-white or tan, a successful recrystallization should yield a significantly purer, crystalline solid.[6] For many similar heterocyclic aldehydes, the pure form is a white to very light-yellow crystalline powder. A persistent strong color may indicate the presence of persistent, colored impurities that might require an additional purification step, such as treatment with activated charcoal.
Q3: What is a typical recovery yield for this recrystallization?
A3: A well-optimized recrystallization should provide a good balance between purity and yield. A typical yield for a single recrystallization is in the range of 70-85%. However, this can be highly dependent on the initial purity of the crude material and the care taken during the procedure. Lower yields (below 70%) may indicate that too much solvent was used, or the compound has significant solubility in the cold solvent.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] The resulting oil often traps impurities.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (1-5% more) to ensure the compound stays in solution at a slightly lower temperature.[7] This can prevent premature crashing out of the solution as an oil.
-
Change the Solvent System: If the issue persists, the chosen solvent is likely not ideal. Try a solvent with a lower boiling point or switch to a different solvent pair. For instance, if you are using ethanol/water, try switching to acetone/hexane.
-
Lower the Dissolution Temperature: Use a larger volume of a lower-boiling point solvent to dissolve the compound at a temperature below its melting point.
Problem 2: No crystals form upon cooling.
Cause: The most common reason for crystallization failure is the use of an excessive amount of solvent, meaning the solution is not saturated enough for crystals to form upon cooling.[7][8]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[10]
-
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of the compound.[7] Allow it to cool slowly again. Be cautious with this method to avoid removing too much solvent, which could cause the product to precipitate out too quickly.
-
Place in an Ice Bath: If crystals do not form at room temperature, further cooling in an ice-water bath can decrease the solubility and promote crystallization.[8] This should be done after the solution has been allowed to cool slowly to room temperature first to avoid rapid precipitation.[8]
Problem 3: The resulting crystals are very fine or appear as a precipitate, not distinct crystals.
Cause: This is typically the result of the solution cooling too rapidly, a process often referred to as "crashing out".[8] Rapid precipitation can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
Solutions:
-
Ensure Slow Cooling: After dissolving the compound in hot solvent, allow the flask to cool slowly on the benchtop, undisturbed.[9] Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can further slow down the process.
-
Use a More Dilute Solution: Re-dissolve the precipitate in hot solvent, adding a small excess of solvent (e.g., 5-10% more). This will require a lower temperature for crystallization to begin, which can promote slower, more controlled crystal growth.[7]
Problem 4: The purity of the compound does not improve significantly after recrystallization.
Cause: This may occur if the impurities have very similar solubility properties to the desired compound in the chosen solvent.
Solutions:
-
Try a Different Solvent System: A different solvent or solvent pair may have a better differential solubility for your compound and the specific impurities present.
-
Perform a Second Recrystallization: A second recrystallization can often remove remaining impurities.
-
Use Activated Charcoal: If you suspect colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
Experimental Workflow and Data
General Recrystallization Protocol
Here is a step-by-step guide for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Heat the chosen solvent in a separate beaker and add the minimum amount of hot solvent to the flask to completely dissolve the solid with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing in the funnel.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Crystals should start to form as the solution cools and becomes supersaturated. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[8]
-
Isolation: Once crystallization at room temperature is complete, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.[8] Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely.
Solvent Selection Data (Hypothetical)
The following table provides a hypothetical summary of results from a solvent screening to guide your selection.
| Solvent System | Solubility at 25°C | Solubility at 78°C (Ethanol b.p.) | Crystal Quality |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles |
| Water | Insoluble | Sparingly Soluble | Poor, precipitates |
| Ethanol/Water (9:1) | Slightly Soluble | Very Soluble | Excellent, large crystals |
| Acetone | Soluble | Very Soluble | - (Poor choice) |
| Hexane | Insoluble | Insoluble | - (Poor choice) |
| Acetone/Hexane (1:2) | Slightly Soluble | Soluble | Good, small crystals |
This data is illustrative and should be confirmed by small-scale lab experiments.
Visual Guides
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Troubleshooting Decision Tree
References
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Byproduct formation in the nitrosation of 4-chloroindole
Technical Support Center: Nitrosation of 4-Chloroindole
Welcome to the technical support guide for the nitrosation of 4-chloroindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important transformation. The nitrosation of indoles is a powerful tool for functionalization, but it is often accompanied by the formation of complex byproduct profiles. This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your reaction, maximize yield, and ensure the purity of your target compound, 4-chloro-3-nitrosoindole.
Frequently Asked Questions (FAQs)
Q1: I'm planning my first nitrosation of 4-chloroindole. What is the fundamental reaction mechanism I should be aware of?
A1: The nitrosation of indoles is a classic electrophilic aromatic substitution. The indole nucleus is electron-rich, particularly at the C3 position, making it highly susceptible to attack by weak electrophiles. The reaction proceeds as follows:
-
Formation of the Nitrosating Agent: In the most common protocol, an acid (like HCl) reacts with a nitrite salt (like NaNO₂) in situ to generate nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺) or its precursor, dinitrogen trioxide (N₂O₃).[1][2]
-
Electrophilic Attack: The electron-rich C3 position of the 4-chloroindole attacks the nitrosonium ion. This forms a resonance-stabilized cationic intermediate, often called a Wheland intermediate.[3]
-
Rearomatization: A base (often water) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final 4-chloro-3-nitrosoindole product.
It's also possible for nitrosation to occur on the indole nitrogen (N1 position), forming an N-nitrosoindole.[4][5] While C3 nitrosation is generally favored for unsubstituted indoles, the formation of N-nitroso species is a key potential side reaction.[6]
Caption: Core mechanism of C3 nitrosation of 4-chloroindole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.
Q2: My reaction mixture turned a deep red/purple color upon adding the reagents. What is this colored byproduct and how can I prevent it?
A2: The appearance of a strong color, typically red, is a classic indicator of indole dimerization or trimerization.[2] The initial 4-chloro-3-nitrosoindole product is itself reactive and can be attacked by a molecule of unreacted 4-chloroindole starting material. This leads to the formation of condensation products, sometimes referred to as "indole red" type structures.[2][7]
Root Cause: This side reaction is highly dependent on the concentration of the free 4-chloroindole in the reaction mixture.
Solutions:
-
Reverse Addition: This is the most effective solution. Instead of adding the nitrosating agent to the indole solution, add your 4-chloroindole solution slowly to the pre-formed nitrosating agent mixture (acid and sodium nitrite). This strategy keeps the instantaneous concentration of the indole low, favoring the desired reaction with the nitrosonium ion over self-condensation.[2][8]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). This will decrease the rate of all reactions, but it often disproportionately slows down the undesired dimerization pathway.
-
Dilution: Running the reaction at a lower overall concentration can also help reduce the frequency of bimolecular collisions that lead to dimers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The chemistry of nitroso-compounds. Part V. Encounter control for the nitrosation of indoles in dilute acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of V-H Reaction for Indazole Synthesis
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack synthesis of indazoles, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of indazole synthesis?
A1: The Vilsmeier-Haack reaction is a powerful formylation method used to introduce a formyl group (-CHO) onto an electron-rich substrate.[1][2][3] In indazole synthesis, it's commonly employed in a cyclization-formylation sequence, typically starting from hydrazones of enolizable ketones.[4][5] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[6][7][8] The electron-rich intermediate, often an enamine tautomer of a hydrazone, attacks the Vilsmeier reagent, leading to cyclization and subsequent formylation to yield a 4-formylpyrazole, a core structure related to indazoles.[9]
Q2: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A2: Several factors can contribute to low or no product formation. Here's a checklist of critical parameters to review:
-
Reagent Quality: Ensure that your DMF is anhydrous and your POCl₃ is fresh. Moisture can decompose the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[10][11] The subsequent reaction with the substrate may require heating, but this must be carefully optimized.[12]
-
Stoichiometry: The molar ratio of DMF, POCl₃, and your substrate is crucial. An excess of the Vilsmeier reagent is often necessary.
-
Substrate Reactivity: The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate for the reaction to proceed efficiently.[1][13] If your starting material has electron-withdrawing groups, the reaction may be sluggish or fail altogether.
-
Work-up Procedure: Improper quenching and work-up can lead to product loss or degradation. The hydrolysis of the iminium intermediate to the final aldehyde requires careful pH control.[14]
Q3: I am observing multiple products or significant side reactions. What could be the cause?
A3: The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Diformylation: Using a large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to diformylation, especially on highly activated substrates.[11]
-
Reaction with Solvent: While DMF is typically the formylating agent source, other solvents might compete in the reaction under certain conditions.
-
Substrate Decomposition: Harsh reaction conditions (high temperatures, prolonged reaction times) can lead to the decomposition of sensitive starting materials or products.
-
Alternative Cyclization Pathways: For certain substrates, alternative cyclization pathways may exist, leading to isomeric products. For instance, the reaction of phenylhydrazine with 4-phenylcyclohexanone can yield a tetrahydro-1H-carbazole instead of the expected hydrazone under certain conditions.[4]
Q4: Why is the order of addition of reagents important?
A4: The standard and recommended procedure is to first prepare the Vilsmeier reagent by adding POCl₃ dropwise to cold DMF.[10][11] This pre-formation ensures that the reactive electrophile is available to react with the substrate upon its addition. Adding the substrate before the Vilsmeier reagent is fully formed can lead to undesired side reactions of the substrate with POCl₃ or DMF under uncontrolled conditions.
Q5: How do I properly quench the reaction and work up the product?
A5: A carefully controlled quench is critical for safety and product yield.[14]
-
Cool the reaction mixture to 0 °C or below.
-
Slowly pour the reaction mixture onto crushed ice or into a vigorously stirred ice-water mixture. This "reverse quench" helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.[14]
-
After the initial quench, carefully neutralize the acidic mixture. A common method is to add a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic (pH 7-8).[1][11]
-
The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[1]
Troubleshooting Common Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction (starting material recovered) | 1. Inactive Vilsmeier reagent (moisture contamination).2. Substrate is not electron-rich enough.3. Insufficient reaction temperature or time. | 1. Use anhydrous DMF and fresh POCl₃. Prepare the reagent under an inert atmosphere (N₂ or Ar).2. Consider using a more activating substrate or a different synthetic route.3. Gradually increase the reaction temperature (e.g., from room temperature to 70-90 °C) and monitor by TLC.[12] |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Suboptimal stoichiometry. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC.2. Ensure proper pH control during neutralization. Perform multiple extractions to maximize product recovery.3. Experiment with increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 equivalents). |
| Formation of a dark, tarry mixture | 1. Reaction temperature is too high.2. Substrate or product decomposition.3. Uncontrolled quench of excess POCl₃. | 1. Maintain strict temperature control during reagent formation and reaction. Consider running the reaction at a lower temperature for a longer duration.2. If the substrate is sensitive, consider alternative, milder formylating agents.3. Follow the recommended reverse quench procedure meticulously.[14] |
| Product is difficult to purify | 1. Presence of phosphorus-containing byproducts.2. Formation of closely related isomers. | 1. Ensure thorough neutralization and washing during work-up to remove phosphoric acid byproducts.[14] Consider a filtration step through a short plug of silica gel before column chromatography.2. Optimize reaction conditions (temperature, solvent) to improve regioselectivity. Utilize high-resolution chromatography techniques for separation. |
II. Reaction Mechanism & Optimization
A deep understanding of the reaction mechanism is key to effective optimization and troubleshooting.
Vilsmeier-Haack Reaction Mechanism for Indazole Synthesis
The synthesis of indazoles via the Vilsmeier-Haack reaction typically proceeds through the formylation of a phenylhydrazone precursor.
Caption: Vilsmeier-Haack reaction pathway for indazole synthesis.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][6]
-
Electrophilic Attack and Cyclization: The phenylhydrazone starting material exists in equilibrium with its more nucleophilic enamine tautomer.[9] The enamine attacks the Vilsmeier reagent, initiating a cascade that leads to cyclization and the formation of the indazole core.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the final 3-formyl-indazole product.[7]
Key Optimization Parameters
| Parameter | General Range | Rationale and Expert Insights |
| Substrate to POCl₃ Ratio | 1 : 1.5 - 3.0 | A stoichiometric excess of POCl₃ is generally required to ensure complete conversion of DMF to the Vilsmeier reagent and to drive the reaction to completion. Start with 1.5 equivalents and increase if starting material remains. |
| Substrate to DMF Ratio | 1 : 10 - Solvent | DMF often serves as both a reactant and the solvent. Using it in large excess ensures sufficient reagent availability and provides a suitable reaction medium.[1] |
| Temperature | 0 °C to 100 °C | Reagent formation should be conducted at 0-5 °C.[10] The subsequent reaction temperature depends on the substrate's reactivity. For electron-rich hydrazones, room temperature to 70 °C is often sufficient.[12] Less reactive substrates may require temperatures up to 90-100 °C.[12] |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate and temperature. Monitor the reaction by TLC to determine the optimal time and avoid byproduct formation from prolonged heating.[15] |
| Solvent | DMF, Dichloromethane (DCM) | While DMF is most common, for certain applications, an inert solvent like DCM can be used, with DMF added as a reagent.[15] This can be useful for substrates with limited solubility in pure DMF. |
III. Experimental Protocols
Protocol 1: General Vilsmeier-Haack Synthesis of a 3-Formyl-Indazole Derivative
This protocol provides a general procedure for the synthesis of a 3-formyl-indazole from a substituted phenylhydrazone of a ketone.
Materials:
-
Substituted phenylhydrazone (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃) (2.0 equiv)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (2.0 equiv) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add the substituted phenylhydrazone (1.0 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Optimization
For certain substrates, microwave irradiation can significantly reduce reaction times and improve yields.[4]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 equiv) to anhydrous DMF at 0 °C.
-
Add the substituted phenylhydrazone (1.0 equiv) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-125 °C) for a short duration (e.g., 10-30 minutes).[4][16] Note: The optimal temperature and time must be determined empirically for each substrate.
-
After irradiation, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 1 (steps 9-14).
Caption: A systematic workflow for troubleshooting the Vilsmeier-Haack reaction.
IV. References
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of Vilsmeier's reagent - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Retrieved from --INVALID-LINK--
-
Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Shetty, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27382. Retrieved from --INVALID-LINK--
-
Roohi, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. Retrieved from --INVALID-LINK--
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate. Retrieved from --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved from --INVALID-LINK--
-
Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. Retrieved from --INVALID-LINK--
-
Reactions of unactivated olefins with Vilsmeier reagents. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--
-
Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
All about chemistry. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from --INVALID-LINK--
-
Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (n.d.). Retrieved from --INVALID-LINK--
-
A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--
-
Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier haack reaction | PPTX - Slideshare. (n.d.). Retrieved from --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. (n.d.). Retrieved from --INVALID-LINK--
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (n.d.). Retrieved from --INVALID-LINK--
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved from --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. name-reaction.com [name-reaction.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. prepchem.com [prepchem.com]
- 11. growingscience.com [growingscience.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier haack reaction | PPTX [slideshare.net]
- 16. thieme-connect.de [thieme-connect.de]
Technical Support Center: Stability and Handling of 4-Chloro-1H-indazole-3-carbaldehyde in Acidic Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows. We address common questions and troubleshooting scenarios related to its stability and reactivity, particularly under acidic conditions, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the chemical behavior of the indazole scaffold in an acidic environment.
Q1: What is the fundamental stability of the indazole ring system under acidic conditions?
The 1H-indazole ring is a robust aromatic system and is generally stable under a wide range of acidic conditions, especially those commonly used for workups or catalysis.[1] The bicyclic system, consisting of a fused benzene and pyrazole ring, possesses significant aromatic stabilization energy.[1] The 1H-tautomer is the thermodynamically most stable form.[1][2][3] However, its behavior is dictated by the basicity of its nitrogen atoms. Indazole is an amphoteric molecule, capable of being protonated in acid.[4] The pKa for the equilibrium between the protonated indazolium cation and the neutral indazole is approximately 1.04.[4] This means that in strongly acidic solutions (pH < 1), a significant portion of the molecule will exist in its protonated form. This protonation does not typically lead to ring degradation but alters the electronic properties and reactivity of the scaffold.
Q2: How do the 4-chloro and 3-carbaldehyde substituents impact the stability and reactivity in acid?
The chloro and carbaldehyde groups are both electron-withdrawing. Their presence has two major effects:
-
Reduced Basicity: They decrease the electron density on the indazole ring system, making the nitrogen atoms less basic than in unsubstituted indazole. This means a stronger acid (lower pH) is required to achieve the same degree of protonation.
-
Deactivation towards Electrophilic Attack: The benzene portion of the indazole is significantly deactivated towards electrophilic aromatic substitution. Under acidic conditions where the ring is also protonated, this deactivation is even more pronounced, making reactions like nitration or Friedel-Crafts challenging.
The aldehyde group itself can react under acidic conditions (see Troubleshooting section).
Q3: My protocol involves an acidic workup (e.g., washing with 1M HCl). Should I be concerned about the degradation of this compound?
For standard aqueous acidic workups at ambient temperature, this compound is generally stable. These conditions are commonly employed to remove basic impurities. The primary event will be the reversible protonation of the indazole, which is well-tolerated. For instance, the deprotection of N-protected indazoles is often carried out using HCl in ethanol, indicating the core's stability to these reagents.[5] However, prolonged exposure to strong acids, especially at elevated temperatures, should be approached with caution and ideally monitored by TLC or LC-MS.
Q4: Can I use protic alcoholic solvents like methanol or ethanol with acidic catalysts?
Yes, but with a critical caveat. While the indazole core is stable, the 3-carbaldehyde group is susceptible to forming an acetal or hemiacetal in the presence of an alcohol and an acid catalyst. This is not a degradation of the core structure but a reversible transformation of a key functional group that will alter the product's identity and may complicate purification.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.
Problem 1: Low yield and an unexpected, more non-polar spot on TLC after a reaction in acidic methanol.
Scenario: You are running an acid-catalyzed reaction (e.g., removing a Boc group with HCl in methanol) and find that while your starting material is consumed, the yield of the desired product is low. A new, less polar spot is now the major product on your TLC plate.
Primary Suspect: Acetal Formation
The aldehyde functional group can react with the alcohol solvent (methanol or ethanol) under acid catalysis to form a dimethyl or diethyl acetal, respectively. Acetal formation is a reversible equilibrium reaction.
-
Why it Happens: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by the alcohol. A second alcohol molecule displaces water to form the stable acetal.
-
Why it's Less Polar: The polar aldehyde C=O group is replaced by two C-O single bonds, and the ability to act as a hydrogen bond acceptor is reduced, typically resulting in a higher Rf value on silica gel TLC.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying acetal formation.
Solutions:
-
Confirm Identity: Obtain a mass spectrum of your crude product. The mass of the dimethyl acetal will be [M+30] (M - H₂O + 2xCH₃OH) relative to the starting aldehyde.
-
Hydrolyze During Workup: Since acetal formation is reversible, you can often convert the acetal back to the aldehyde by stirring the reaction mixture with aqueous acid (e.g., 1M HCl) for a period before extraction.
-
Change Solvents: The most robust solution is to switch to an aprotic solvent like Dioxane, THF, or DCM for your acid-catalyzed reaction.
Problem 2: The reaction is not proceeding, or the starting material appears unreactive.
Scenario: You are attempting a reaction that requires a nucleophilic indazole nitrogen or a basic site elsewhere in the molecule, but under your acidic conditions, no reaction occurs.
Primary Suspect: Indazole Protonation
As discussed, the indazole ring becomes protonated in strong acid (pH < 2).[4] The resulting indazolium cation is highly electron-deficient.
-
Why it Happens: The lone pair on the N2 nitrogen is drawn into the positive charge, making it non-nucleophilic and unavailable for reaction. Furthermore, the overall positive charge strongly deactivates the entire ring system.
Conceptual Illustration
Caption: Acid-base equilibrium of the indazole ring.
Solutions:
-
Modify Stoichiometry: If using a stoichiometric amount of acid, consider if it's fully protonating your substrate. Using a catalytic amount of a strong acid (e.g., p-TsOH) might be sufficient to drive the desired reaction without neutralizing the substrate.
-
Choose a Weaker Acid: If permissible for your reaction, use a weaker acid with a pKa that is higher than that of the indazolium cation to minimize protonation.
-
Protect the Indazole: For multi-step syntheses, protecting the indazole nitrogen (e.g., with a SEM or THP group) can be an effective strategy to prevent protonation and direct reactivity at other sites.[5][6] Deprotection can often be achieved with acid at the end of the sequence.[5][6]
Experimental Protocols & Data
Protocol 1: Guideline for Assessing Stability in a New Acidic System
Before committing a large amount of material to a novel reaction, perform a small-scale stability test.
-
Setup: In a vial, dissolve a small amount of this compound (e.g., 10 mg) in the proposed acidic solvent system (e.g., 1 mL).
-
TLC Baseline: Spot a sample of the initial solution on a TLC plate to serve as your t=0 reference.
-
Incubation: Stir the solution under the proposed reaction conditions (temperature and time).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from the reaction, quench it with a drop of saturated NaHCO₃ solution, and spot it on a TLC plate next to the t=0 sample.
-
Analysis: Develop the TLC plate. Any appearance of new spots or disappearance of the starting material spot indicates a reaction or degradation is occurring. Confirm the identity of any new products by LC-MS.
Table 1: General Compatibility Guide for Acidic Conditions
| Parameter | Recommended (Generally Stable) | Use with Caution (Monitor Closely) | Potentially Incompatible |
| Acids | Acetic Acid, p-TsOH (catalytic), TFA (for deprotections at 0-25°C), 1-2M HCl (aq. workup) | Concentrated HCl, H₂SO₄ (stoichiometric or solvent), Triflic acid | Strong Lewis acids at high temp. (potential for charring) |
| Solvents | DCM, Dioxane, THF, Acetonitrile, Toluene | Methanol, Ethanol (risk of acetal formation) | Not applicable |
| Temperature | 0 °C to 50 °C | 50 °C to 80 °C | > 80 °C (prolonged heating) |
| Duration | < 12 hours | 12 - 24 hours | > 24 hours |
This table provides general guidance. Specific stability will always be substrate and reaction dependent. Validation via a stability test is highly recommended.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis, Stability, and Decomposition of Nitrosated 4-Chloroindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrosated 4-chloroindoles. This guide is structured to provide direct, actionable answers to common challenges encountered during the synthesis and handling of these reactive molecules. As compounds of interest in fields ranging from mechanistic toxicology to synthetic chemistry, N-nitroso-4-chloroindoles present a unique set of stability challenges that demand a nuanced experimental approach. This document provides field-proven insights and troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory when working with 4-chloroindole nitrosation.
Q1: My N-nitrosation of 4-chloroindole is resulting in a low yield or failing completely. What are the critical parameters I should check?
A1: A low yield in this reaction typically points to one of three critical parameters: acid concentration, the integrity of the nitrosating agent, or the order of addition.
-
Acid Concentration: The nitrosation of indoles is highly sensitive to pH. The active nitrosating species, nitrous acid (HNO₂), is formed in situ from sodium nitrite (NaNO₂) and a strong acid, typically HCl.[1] While the optimal pH for many nitrosations is between 3 and 4, the stability of the product, N-nitroso-4-chloroindole, is greatest at a much lower pH.[1][2] For indole derivatives, an optimal HCl concentration to start with is in the range of 50-100 mM.[1] It is crucial to ensure the medium is sufficiently acidic to generate the nitrosating agent without being so harsh that it promotes unwanted side reactions.
-
Nitrosating Agent Integrity: Sodium nitrite solutions are susceptible to degradation over time. Always use a freshly prepared solution of sodium nitrite for optimal results.
-
Order of Addition & Temperature: To minimize the formation of colored dimeric and trimeric byproducts, employ a "reverse addition" strategy.[1] This involves the slow, dropwise addition of the 4-chloroindole solution to the chilled, acidic nitrite solution. This technique maintains a low concentration of the free indole, suppressing its reaction with the desired N-nitroso product.[1] Maintain the reaction temperature strictly between 0°C and 5°C.
Q2: My N-nitroso-4-chloroindole product seems to decompose the moment I begin the aqueous workup. Why is it so unstable?
A2: This is the most critical and often misunderstood aspect of working with this specific compound. Unlike many other N-nitrosoindoles (like those derived from indole-3-carbinol or indole-3-acetonitrile) which are more stable at a basic pH of 8, nitrosated 4-chloroindole is stable at an acidic pH of 2 but decomposes rapidly at neutral or higher pH .[1][2][3]
If your standard workup involves a wash with water (pH ~7) or a saturated sodium bicarbonate solution (pH ~8.5), you are actively promoting the rapid decomposition of your product. All aqueous workup and extraction steps must be performed with ice-cold, pre-acidified water (pH ~2, adjusted with HCl) to ensure the integrity of the N-nitroso-4-chloroindole.[2]
Q3: I'm observing a deep red or purple color in my reaction flask. What is this impurity and how can I prevent it?
A3: The formation of intense colors is a classic sign of indole dimerization or trimerization, leading to byproducts like indole red.[1] These compounds arise when the electrophilic N-nitrosoindole intermediate reacts with a nucleophilic molecule of the unreacted 4-chloroindole starting material. As mentioned in A1, the most effective way to prevent this is to use the reverse addition method and maintain a low reaction temperature to disfavor these side reactions.[1]
Q4: If my product decomposes, what does it turn into? What are the final, stable decomposition products?
A4: The decomposition of nitrosated 4-chloroindoles at neutral or higher pH is not a simple denitrosation. The pathway involves molecular rearrangement. Studies on an analogue prepared from 4-chloroindole show it decomposes first into a less potent mutagen, 4-chloro-N-nitrosodioxindole, and subsequently into a non-mutagenic final product, 4-chloroisatin .[4] If you are seeing these compounds in your analysis, it is a definitive sign that your product has been exposed to neutral or alkaline conditions.
Q5: How does the 4-chloro substituent specifically alter the stability and reactivity compared to unsubstituted N-nitrosoindole?
A5: The electron-withdrawing nature of the chlorine atom at the 4-position significantly influences the electronic structure of the indole ring and, consequently, the N-nitroso derivative.
-
Nitrosation Rate: While electron-withdrawing groups can sometimes decelerate N-nitrosation[5], the nitrosation rate for 4-chloroindole has been observed to be relatively high, comparable to that of unsubstituted indole.[2]
-
pH Stability Profile: The most dramatic effect is on the pH stability profile. The 4-chloro group inverts the typical stability trend observed for other nitrosated indoles. This reversal (stability in acid, instability in base) is the key takeaway for any researcher working with this molecule.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect acid concentration (too high or too low).2. Degraded sodium nitrite solution.3. Inefficient mixing. | 1. Optimize HCl concentration; begin with trials around 50-100 mM.[1]2. Always use a freshly prepared aqueous solution of NaNO₂.3. Ensure vigorous stirring, especially during the addition of reagents. |
| Product Decomposes During Workup / Extraction | 1. Washing with neutral water (pH ~7).2. Washing with a basic solution (e.g., NaHCO₃).3. Prolonged workup time. | 1. Critically, all aqueous solutions for workup and extraction must be pre-acidified to pH 2 with HCl and kept ice-cold. [2]2. Avoid all basic washes.3. Perform the workup and extraction as quickly as possible. |
| Significant Formation of Colored Byproducts | 1. High local concentration of free 4-chloroindole.2. Reaction temperature too high. | 1. Employ the "reverse addition" method: slowly add the indole solution to the acidic nitrite mixture.[1]2. Maintain the reaction temperature rigorously at 0-5°C using an ice/salt bath. |
| Unexpected Peaks in NMR/LC-MS Analysis | 1. Premature decomposition during sample preparation or analysis.2. Presence of side-products from the reaction. | 1. Confirm the presence of 4-chloro-N-nitrosodioxindole and 4-chloroisatin, the known decomposition products.[4]2. For analysis, dissolve the sample in an acidic solvent system if possible.3. Check for masses corresponding to dimers or trimers. |
Data Summary: pH-Dependent Stability
The stability of N-nitrosoindoles is highly dependent on both pH and the substituents on the indole ring. The 4-chloro derivative is a notable outlier.
| Compound | Stability at pH 2 | Stability at pH 8 | Reference(s) |
| Nitrosated 4-Chloroindole | Stable | Unstable / Decomposes | [1][2] |
| Nitrosated Indole | Unstable | More Stable | [2][3] |
| Nitrosated Indole-3-Carbinol | Unstable | More Stable | [2][3] |
| Nitrosated Indole-3-Acetonitrile | Unstable | More Stable | [2][3] |
Mechanistic Insights & Experimental Workflows
Visualizing the reaction and decomposition pathways is key to understanding and controlling the outcomes of your experiments.
Caption: Synthesis of N-Nitroso-4-Chloroindole and a common side reaction pathway.
Caption: pH-dependent stability and decomposition pathway of N-Nitroso-4-Chloroindole.
Caption: Troubleshooting workflow for experiments involving N-Nitroso-4-Chloroindole.
Experimental Protocols
Protocol 1: General Procedure for the N-Nitrosation of 4-Chloroindole
Disclaimer: This is a general guideline and requires optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Chloroindole
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice/Salt Bath
Procedure:
-
Prepare Acidic Nitrite Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (1.2 equivalents) in deionized water. Cool the flask to 0°C in an ice/salt bath. Slowly add concentrated HCl to adjust the solution to a final concentration of ~100 mM HCl (pH ~1-2).
-
Prepare Indole Solution: In a separate flask, dissolve 4-chloroindole (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or THF).
-
Reaction (Reverse Addition): Using a dropping funnel, add the 4-chloroindole solution dropwise to the vigorously stirring, cold acidic nitrite solution over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS (if taking an aliquot, quench it immediately into an acidic solution).
-
Acidic Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ice-cold DCM or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with ice-cold, pre-acidified water (pH 2) to remove any remaining inorganic salts. DO NOT USE NEUTRAL WATER OR A BICARBONATE WASH.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature (<30°C). The resulting N-nitroso-4-chloroindole should be used immediately or stored under an inert atmosphere at low temperature.
Protocol 2: Controlled Decomposition for Product Identification
-
Dissolution: Dissolve a small sample of purified N-nitroso-4-chloroindole in a suitable solvent like THF or acetonitrile.
-
Decomposition: While stirring at room temperature, add a few drops of a pH 8 phosphate buffer.
-
Monitoring: Monitor the decomposition by TLC or LC-MS over time. You should observe the disappearance of the starting material and the sequential appearance of two new spots/peaks.
-
Analysis: Compare the resulting analytical data (retention time, mass) with authentic standards of 4-chloro-N-nitrosodioxindole and 4-chloroisatin to confirm the identity of the decomposition products.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic decomposition products of nitrosated 4-chloroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electronic effects in the N-nitrosation of N-benzylpivalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing dimer byproducts in indazole synthesis
Introduction: The Challenge of Dimer Byproducts in Indazole Synthesis
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. However, its synthesis is often plagued by the formation of unwanted dimeric byproducts. These impurities complicate downstream processing, reduce yields, and can introduce confounding variables in biological assays. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and eliminating dimer byproducts, ensuring the synthesis of high-purity indazole compounds.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a deeply colored, high molecular weight impurity in my crude product. Could this be a dimer?
A1: Yes, this is a strong possibility. Dimeric byproducts in indazole synthesis, particularly from routes involving nitrosation of indoles, are often characterized as intensely colored (sometimes deep red) impurities with a molecular weight double that of the expected product.[1] You can initially check for their presence using Thin-Layer Chromatography (TLC), where they typically appear as distinct spots separate from your desired indazole.[1] For confirmation, Mass Spectrometry (MS) is the definitive method to verify the molecular weight.
Q2: Why are dimers forming in my reaction?
A2: Dimer formation is typically a side reaction where a reactive intermediate in your synthesis pathway is attacked by a molecule of your starting material or another intermediate.[1] For example, during the nitrosation of electron-rich indoles, the indole starting material itself can act as a nucleophile and intercept a reactive oxime intermediate before it can cyclize to form the indazole.[1] This is especially prevalent at higher concentrations or elevated temperatures.[2]
Q3: My primary issue is separating the desired 1H-indazole from the 2H-indazole isomer. Can the same techniques remove dimers?
A3: Absolutely. The purification techniques used to separate regioisomers, such as column chromatography and recrystallization, are also the primary methods for removing dimeric impurities.[3][4][5] The key is to exploit the often significant differences in polarity and solubility between your monomeric indazole product and the larger, more complex dimer.
Q4: How can I adjust my reaction conditions to prevent dimer formation in the first place?
A4: Prevention is always the best strategy. Consider the following adjustments:
-
Temperature Control: Maintain strict, low-temperature control (e.g., 0 °C) during the addition of reactive reagents like nitrosating agents.[1]
-
Slow Addition/High Dilution: Add critical reagents slowly, using a syringe pump if possible, to keep their instantaneous concentration low.[1] Running the reaction under more dilute conditions can also decrease the probability of intermolecular side reactions that lead to dimers.[1]
-
Reverse Addition: Instead of adding the nitrosating agent to your indole, try a "reverse addition" where the indole solution is added slowly to the nitrosating mixture.[1] This ensures the indole is always the limiting reagent at any given moment, minimizing its ability to act as a nucleophile in a side reaction.
Mechanism Deep Dive: The Formation of Dimeric Byproducts
Understanding the mechanism of dimer formation is critical for designing effective prevention strategies. While specific pathways vary by synthetic route, a common scenario involves the intermolecular reaction between a nucleophilic species and a reactive electrophilic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Chloro-1H-indazole-3-carbaldehyde Reactions
Welcome to the technical support guide for reactions involving 4-Chloro-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile but challenging heterocyclic building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Foundational Concerns & Substrate Reactivity
Question 1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common culprits?
Answer: Failure with this substrate often stems from three core challenges related to its structure:
-
The Inertness of the C-Cl Bond: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles energetically demanding.[1][2] Success hinges on using a highly active catalyst system specifically designed to overcome this barrier.
-
The Acidic N-H Proton: The indazole N-H proton is acidic and can be deprotonated by the bases used in coupling reactions. This can lead to competitive N-arylation side reactions or the formation of indazolyl anions that may coordinate to the palladium center and inhibit catalysis.[3][4]
-
Functionality of the Aldehyde Group: While the electron-withdrawing nature of the aldehyde can be beneficial by making the aryl ring more electron-deficient and thus more susceptible to oxidative addition, it can also participate in undesired side reactions (e.g., aldol condensations, Cannizzaro reactions) under certain basic conditions.[5][6]
Your first troubleshooting steps should always involve rigorously ensuring an inert atmosphere (degas solvents, use a glovebox if possible), verifying the purity of your reagents, and confirming that your palladium pre-catalyst is being effectively reduced to the active Pd(0) species.[7][8]
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the use of an aryl chloride like this compound requires specific, highly active catalytic systems.
Question 2: What is a reliable starting point for a Suzuki-Miyaura coupling catalyst system for this substrate?
Answer: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a system featuring a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[9][10] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.
A robust starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand. Using a pre-formed catalyst (a "precatalyst") like an XPhos-Pd-G3 or SPhos-Pd-G2 is highly recommended as they provide a reliable and efficient generation of the active Pd(0) catalyst.[11]
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently active catalyst. 2. Base is too weak or insoluble. 3. Reaction temperature is too low. | 1. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos or BrettPhos). 2. Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Often, using a mixture of water with an organic solvent (e.g., Dioxane/H₂O) improves base efficacy.[12] 3. Increase temperature, typically in the 80-110 °C range for aryl chlorides. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert (N₂ or Ar) atmosphere. 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that generates Pd(0) cleanly.[12] |
| Protodeboronation of Boronic Acid | 1. Presence of water and/or prolonged heating. 2. Base is too strong or reaction time is excessive. | 1. Use anhydrous solvents if possible, or minimize the amount of water. 2. Consider using boronate esters (e.g., MIDA or pinacol esters), which are more stable. 3. Use K₂CO₃ or K₃PO₄ instead of stronger bases like hydroxides. |
| Formation of Phenol Byproduct | Reaction with hydroxide ions from the base or water. | Use a non-hydroxide base like K₃PO₄ or CsF. Ensure the reaction is run under strictly anhydrous conditions. |
This diagram outlines a decision-making process for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of this compound.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming aryl C-N bonds.[13] The reaction is highly sensitive to the choice of ligand, base, and the potential for N1-arylation of the indazole ring.
Question 3: How can I achieve selective C4-amination without the competing N1-arylation of the indazole ring?
Answer: This is a critical challenge. Selectivity can be controlled through several strategies:
-
N-H Protection: The most straightforward method is to protect the indazole N1 position prior to the coupling reaction. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be used. This physically blocks the N1 site from reacting.
-
Ligand Choice: Certain bulky ligands can sterically hinder the approach to the N1 position, favoring reaction at the more accessible C4 position. Ligands like Xantphos, with its wide bite angle, can sometimes offer improved selectivity.[3][14]
-
Reaction Conditions: Carefully tuning the base and temperature can influence selectivity. Weaker bases or lower temperatures may favor the desired C-N coupling over N-H deprotonation and subsequent N-arylation.
Question 4: What is the recommended catalyst system for coupling this compound with a primary or secondary amine?
Answer: For the amination of aryl chlorides, highly active catalyst systems are mandatory. The choice of ligand often depends on the nature of the amine.
-
For Primary Aliphatic Amines & Anilines: Systems based on bulky biaryl phosphine ligands like BrettPhos or XPhos are excellent choices.[15][16] They exhibit high activity and can prevent the over-arylation of primary amines.
-
For Secondary Amines: Ligands like RuPhos or cataCXium® A are often very effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[14]
Understanding the catalytic cycle is key to troubleshooting. The oxidative addition of the Ar-Cl bond to Pd(0) is the most challenging step for this substrate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a representative starting protocol. Optimization of ligand, base, solvent, and temperature is likely required.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Alternatively, add the pre-formed catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Seal the vial with a PTFE-lined cap. Remove from the glovebox and add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The final concentration should be around 0.1 M.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. youtube.com [youtube.com]
Temperature control in the synthesis of 4-Chloro-1H-indazole-3-carbaldehyde
Welcome to the technical support resource for the synthesis of 4-Chloro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and reproducible synthesis. The focus of this guide is the critical role of temperature control during the formylation of 4-chloro-1H-indazole, a key step in the production of this important synthetic intermediate.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-chloro-1H-indazole, from 2-methyl-3-chloroaniline[1]. The second, and most critical step in terms of temperature control, is the formylation of the indazole ring at the C3 position, commonly accomplished via the Vilsmeier-Haack reaction[2][3][4].
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[3][5]. This reagent is a powerful electrophile that reacts with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group (-CHO)[6]. The reaction is highly exothermic, and precise temperature control is paramount to prevent side reactions, degradation of the starting material, and ensure a high yield of the desired product[7][8][9].
II. Experimental Protocols
A. Synthesis of 4-Chloro-1H-indazole
A detailed protocol for the synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline has been reported with excellent yield[1]. The key temperature-controlled steps in this synthesis are the initial cooling to 0°C before the addition of acetic anhydride and the subsequent controlled warming to 25°C and then heating to 60°C for the cyclization reaction[1].
B. Formylation of 4-Chloro-1H-indazole (Vilsmeier-Haack Reaction)
The following protocol is a recommended procedure for the formylation of 4-chloro-1H-indazole, with a strong emphasis on temperature control.
Materials:
-
4-Chloro-1H-indazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of the Vilsmeier reagent is exothermic, and rapid addition can lead to a dangerous temperature increase[7][9].
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 4-chloro-1H-indazole (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Slowly add the solution of 4-chloro-1H-indazole to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive substrates, gentle heating to 40-50°C may be necessary, but this should be done with caution and careful monitoring to avoid decomposition[3].
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. This step is also exothermic and requires careful temperature management.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
Q1: My reaction yielded a low amount of the desired product, or no product at all. What could be the cause?
A1: Low or no yield is a frequent issue and can often be attributed to several factors, with temperature control being a primary suspect.
-
Inadequate Temperature Control During Vilsmeier Reagent Formation: The Vilsmeier reagent is thermally unstable. If the temperature during its formation is not kept low (0-5°C), it can decompose, leading to a lower concentration of the active formylating agent.
-
Reaction Temperature Too Low: While initial cooling is crucial, some less reactive substrates may require gentle heating to proceed to completion. If the reaction stalls at room temperature, a carefully controlled increase in temperature (e.g., to 40-50°C) may be necessary[3]. However, this should be a last resort and monitored closely.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Any water in the reagents or glassware will quench the reagent, leading to a failed reaction. Ensure all glassware is flame-dried and all reagents are anhydrous.
Q2: I observed the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a dark, resinous material is a strong indication of product and/or starting material degradation or polymerization.
-
Cause: The primary cause is excessive heat. The exothermic nature of the Vilsmeier-Haack reaction can lead to localized "hot spots" if not adequately controlled, initiating polymerization or decomposition of the indazole ring.
-
Prevention:
-
Strict Temperature Control: Maintain a low temperature (0-5°C) during the formation of the Vilsmeier reagent and the addition of the 4-chloro-1H-indazole. An ice-salt bath or a cryocooler can provide more precise temperature management.
-
Slow Addition: Add the POCl₃ to the DMF dropwise and with vigorous stirring to dissipate heat effectively. Similarly, add the 4-chloro-1H-indazole solution to the pre-formed Vilsmeier reagent slowly.
-
Dilution: Conducting the reaction at a higher dilution can sometimes help to control the exotherm.
-
Q3: My final product is impure, with multiple spots on the TLC plate. What are the likely side products?
A3: The formation of multiple products is often a result of side reactions, which can be minimized with proper temperature control.
-
Possible Side Reactions:
-
Over-formylation: While less common for indazoles at the C3 position, highly activated rings can sometimes undergo diformylation.
-
Ring Opening/Decomposition: At elevated temperatures, the indazole ring can become susceptible to cleavage or other decomposition pathways, leading to a complex mixture of byproducts.
-
Reaction at other positions: While formylation is expected at the electron-rich C3 position of the indazole, extreme conditions could potentially lead to reactions at other positions on the ring.
-
-
Troubleshooting:
-
Maintain Low Temperature: The most effective way to minimize side reactions is to maintain a consistently low reaction temperature throughout the addition steps.
-
Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure to the reactive Vilsmeier reagent, which could lead to further reactions.
-
IV. Data Summary and Visualization
Table 1: Effect of Temperature on Vilsmeier-Haack Reaction
| Temperature Range | Expected Outcome | Potential Issues |
| 0-5°C | Optimal for Vilsmeier reagent formation and reaction with substrate. High yield and purity. | Reaction may be slow for less reactive substrates. |
| 20-25°C (Room Temp) | May be suitable for the reaction step after initial cooling. | Risk of exotherm if cooling is insufficient during reagent addition. |
| > 40°C | May be required for unreactive substrates, but increases risk of side reactions. | Increased formation of byproducts, decomposition, and polymerization. |
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield issues.
V. References
-
ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. Retrieved December 30, 2025, from --INVALID-LINK--
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. --INVALID-LINK--
-
Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2753. --INVALID-LINK--
-
Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. --INVALID-LINK--
-
D'hooghe, M., & De Kimpe, N. (2011). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. --INVALID-LINK--
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. --INVALID-LINK--
-
Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from --INVALID-LINK--
-
Organic Letters. (2016). Cu-Mediated Cyclization to Form 1H-Indazoles. pubs.acs.org.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved December 30, 2025, from --INVALID-LINK--
-
Benchchem. (2025). Temperature control in the Vilsmeier-Haack reaction of furan derivatives. Retrieved December 30, 2025, from --INVALID-LINK--
-
ResearchGate. (2011). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. --INVALID-LINK--
-
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 30, 2025, from --INVALID-LINK--
-
Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved December 30, 2025, from --INVALID-LINK--
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. growingscience.com.
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved December 30, 2025, from --INVALID-LINK--
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. samipubco.com.
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. pubs.rsc.org.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved December 30, 2025, from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved December 30, 2025, from --INVALID-LINK--
-
Moldb. (n.d.). This compound. Retrieved December 30, 2025, from --INVALID-LINK--
-
ResearchGate. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. --INVALID-LINK--
References
- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. soc.chim.it [soc.chim.it]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up & Purification of 4-Chloro-1H-indazole-3-carbaldehyde
This guide provides a comprehensive technical overview of the work-up and purification procedures for 4-Chloro-1H-indazole-3-carbaldehyde. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering robust troubleshooting advice to navigate common experimental challenges.
Core Principles of the Work-Up Procedure
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, which formylates the electron-rich 4-chloro-1H-indazole substrate.[1][2] The success of this synthesis is critically dependent on a meticulously executed work-up procedure designed to hydrolyze the reaction intermediate and isolate the pure aldehyde.
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophile reacts with the indazole to form a stable iminium ion intermediate (Structure 4b in the general mechanism).[4] The entire purpose of the aqueous work-up is to hydrolyze this iminium salt to the desired aldehyde product.
Key Stages & Their Rationale:
-
Quenching: The reaction is quenched by carefully adding the reaction mixture to ice-cold water or an ice-cold basic solution. This step serves two primary purposes: it rapidly dissipates the heat from the exothermic hydrolysis of excess reagents and drives the hydrolysis of the iminium intermediate to the final aldehyde.
-
Neutralization/Basification: The reaction mixture is highly acidic due to the byproducts of the Vilsmeier reagent formation (e.g., phosphoric acid). Neutralization, typically with a base like sodium carbonate or sodium hydroxide, is essential.[5] This step neutralizes the acid and facilitates the precipitation of the organic product, which is often sparingly soluble in aqueous media.[6]
-
Isolation and Purification: The solid product can be isolated by filtration. If the product does not precipitate or for smaller scale reactions, it is extracted into an appropriate organic solvent (e.g., ethyl acetate). Subsequent purification is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and reaction byproducts.
Detailed Experimental Work-up Protocol
This protocol is a synthesized methodology based on standard procedures for Vilsmeier-Haack reactions on related heterocyclic systems.[2][5]
Step-by-Step Procedure:
-
Reaction Quenching:
-
Prepare a beaker containing crushed ice and water (or a 5% aqueous sodium carbonate solution). The volume should be approximately 10-20 times the volume of the reaction mixture.
-
While stirring the ice slurry vigorously, slowly and carefully pour the completed reaction mixture from the flask into the beaker. Caution: This process can be exothermic and may release HCl gas.
-
-
Hydrolysis and Neutralization:
-
Continue stirring the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 2M sodium hydroxide (NaOH) to the mixture until the pH is basic (pH 8-9), confirmed with pH paper. A pale yellow solid is expected to precipitate during this step.[5]
-
-
Product Isolation:
-
Method A (Precipitation): If a significant amount of solid has precipitated, collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL for a ~10g scale) to remove inorganic salts. Dry the solid under vacuum.
-
Method B (Extraction): If little or no solid forms, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 100 mL for a ~10g scale).
-
-
Washing and Drying (for Extraction Method):
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with deionized water (1 x 100 mL) and then with a saturated brine solution (1 x 100 mL) to aid in the removal of water and residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Solvent Removal and Final Purification:
-
Concentrate the filtrate (from Method B) or the dissolved crude solid (from Method A) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by either recrystallization (e.g., from an ethanol/water or toluene mixture) or by silica gel column chromatography.[7][8]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Hydrolysis: The iminium intermediate was not fully hydrolyzed to the aldehyde. 2. Product Loss: The product may have some solubility in the aqueous layer, especially if large volumes of water are used. 3. Degradation: Overly harsh basic conditions or high temperatures during work-up can degrade the product. | 1. After quenching, ensure the mixture is stirred for at least 1 hour before or during neutralization. Gentle heating (40-50°C) of the neutralized mixture can sometimes drive hydrolysis to completion. 2. If precipitation is poor, perform an extraction with a suitable organic solvent like ethyl acetate. Back-extract the aqueous layer multiple times. 3. Perform neutralization at 0-10°C and avoid using excessively concentrated bases. |
| Crude Product is a Dark, Oily Residue | 1. Residual DMF: N,N-Dimethylformamide is a high-boiling point solvent that can be difficult to remove. 2. Impurities: Side reactions may have produced polymeric or tar-like materials. | 1. Wash the organic extract thoroughly with water and brine multiple times during the work-up to remove DMF. For stubborn cases, azeotropic removal with heptane or toluene under reduced pressure can be effective. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization of the desired product. If this fails, proceed directly to silica gel chromatography. |
| Persistent Emulsion During Extraction | 1. Fine Particulate Matter: Small, insoluble particles can stabilize the interface between the organic and aqueous layers. 2. High pH: Excessively basic conditions can sometimes contribute to emulsion formation. | 1. Add a saturated brine solution and swirl the separatory funnel gently; avoid vigorous shaking. 2. If the emulsion persists, filter the entire mixture through a pad of Celite® to remove particulates. 3. Adjust the pH to be closer to neutral (pH 7-8) if feasible without precipitating the product. |
| Final Product Contaminated with Starting Material | 1. Incomplete Reaction: The Vilsmeier-Haack reaction did not go to completion. | 1. Purification via column chromatography is the most effective method to separate the aldehyde product from the less polar starting material (4-chloro-1H-indazole). 2. Alternatively, attempt recrystallization. The different polarity and crystal packing properties of the starting material and product may allow for separation. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to pour the reaction mixture into ice/water and not the other way around? A1: Adding the highly reactive and acidic reaction mixture to a large volume of ice provides rapid cooling and dilution. This controlled quenching is crucial for safety and selectivity. Adding water to the reaction mixture would generate a significant amount of heat in a concentrated environment, which could lead to uncontrolled boiling and the formation of unwanted side products.
Q2: What is the specific function of the basic wash with sodium carbonate? A2: The basic wash serves two main purposes. First, it neutralizes the acidic byproducts of the reaction, such as phosphoric acid and hydrochloric acid.[4] Second, it deprotonates the N-H proton of the indazole ring, reducing the product's solubility in the aqueous phase and either promoting its precipitation or facilitating a more efficient extraction into the organic solvent.[5]
Q3: What are the best methods to purify the final product? A3: For high purity, silica gel column chromatography is recommended, typically using a gradient of ethyl acetate in hexanes or petroleum ether.[2][8] For larger quantities where the crude product is a solid with good initial purity (>90%), recrystallization is a more efficient method. Suitable solvent systems include ethanol/water, isopropanol, or toluene.[9] The choice depends on the specific impurity profile.
Visualization of the Work-Up Workflow
The following diagram illustrates the decision-making process during the work-up of this compound.
Caption: General workflow for the work-up and isolation of this compound.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Indazole | 271-44-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro- vs. 5-Chloro-1H-indazole-3-carbaldehyde for the Research Scientist
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The functionalization of the indazole core, particularly at the C3 position, is a key strategy in the development of novel therapeutics. 1H-indazole-3-carbaldehydes are pivotal intermediates in this endeavor, offering a versatile handle for a variety of chemical transformations.[5][6]
This guide provides an in-depth comparative analysis of the reactivity of two isomeric building blocks: 4-chloro-1H-indazole-3-carbaldehyde and 5-chloro-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their chemical behavior, governed by the electronic influence of the chlorine substituent, is paramount for researchers in drug development and synthetic chemistry for optimizing reaction conditions and predicting reaction outcomes.
Structural and Spectroscopic Properties: A Tale of Two Isomers
While both isomers share the same molecular formula (C₈H₅ClN₂O) and molecular weight (180.59 g/mol ), the position of the chlorine atom significantly influences their electronic distribution and, consequently, their spectroscopic signatures and reactivity.[7][8]
Spectroscopic Data of 5-Chloro-1H-indazole-3-carbaldehyde
Comprehensive spectroscopic data for 5-chloro-1H-indazole-3-carbaldehyde has been reported in the literature, providing a clear fingerprint for its identification.[6]
| Spectroscopic Data | 5-Chloro-1H-indazole-3-carbaldehyde |
| ¹H NMR (300 MHz, acetone-d₆) | δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0, 2.0 Hz, 1H) |
| ¹³C NMR (75 MHz, acetone-d₆) | δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 |
| IR (neat, cm⁻¹) | 3243, 1659, 1447, 1333, 1100, 926, 798, 685 |
| HRMS (ESI⁻) | m/z calculated for C₈H₄³⁵ClN₂O [M - H]⁻ 179.0012, found: 179.0012 |
Predicted Spectroscopic Properties of this compound
Comparative Reactivity Analysis: The Decisive Role of Chlorine's Position
The reactivity of the aldehyde functional group in these two isomers is primarily dictated by the electrophilicity of the carbonyl carbon. The position of the electron-withdrawing chlorine atom modulates this electrophilicity through a combination of inductive and resonance effects.
Electronic Effects of the Chlorine Substituent
The chlorine atom exerts a dual electronic influence:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond network, increasing the electrophilicity of the aromatic ring and, by extension, the aldehyde group. This effect is distance-dependent, being stronger for substituents closer to the reaction center.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the substituent.
Figure 1: Electronic effects of the chlorine substituent.
In This compound , the chlorine atom is ortho to the C3a-N2 bond of the pyrazole ring. Its strong inductive effect will significantly increase the electrophilicity of the entire ring system, including the C3-aldehyde. The resonance effect at this position is expected to be weaker.
In 5-chloro-1H-indazole-3-carbaldehyde , the chlorine atom is in a para-like position relative to the C3-aldehyde through the fused ring system. While the inductive effect is still significant, the electron-donating resonance effect can be more effectively delocalized towards the pyrazole ring, partially counteracting the inductive withdrawal.
Therefore, it is predicted that this compound will be the more reactive of the two isomers towards nucleophilic attack due to the dominant electron-withdrawing inductive effect of the chlorine atom at the 4-position, leading to a more electrophilic aldehyde carbon.
Key Reactions and Experimental Protocols
To illustrate the practical implications of these reactivity differences, we will consider two common and important reactions for the functionalization of aldehydes: the Wittig reaction and the Knoevenagel condensation.
The Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[9][10] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Figure 2: General workflow for the Wittig reaction.
Predicted Reactivity: Based on our electronic analysis, This compound is expected to react faster in a Wittig reaction than the 5-chloro isomer due to its more electrophilic aldehyde.
Experimental Protocol: A General Procedure for the Wittig Reaction
Causality: This protocol utilizes a stabilized ylide, which is less reactive and allows for better control of the reaction. The choice of a relatively non-polar solvent like THF is common for Wittig reactions. Heating is often necessary to drive the reaction to completion, especially with less reactive aldehydes.
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq.) and the desired alkyl halide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 24 hours to form the phosphonium salt.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.0 eq.), dropwise. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: Dissolve the chloro-substituted 1H-indazole-3-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[11][12]
Figure 3: General workflow for the Knoevenagel condensation.
Predicted Reactivity: Similar to the Wittig reaction, the more electrophilic nature of the aldehyde in This compound suggests it will undergo Knoevenagel condensation at a faster rate than the 5-chloro isomer.
Experimental Protocol: A General Procedure for the Knoevenagel Condensation
Causality: This protocol employs a weak base (piperidine) as a catalyst to avoid self-condensation of the aldehyde. Ethanol is a common protic solvent for this reaction. The reaction is often run at room temperature, but gentle heating can be applied to increase the rate.
-
Reaction Setup: To a solution of the chloro-substituted 1H-indazole-3-carbaldehyde (1.0 eq.) in ethanol, add the active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction Progress: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Product Isolation: The product may precipitate out of the reaction mixture upon formation. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion and Future Directions
This guide provides a comparative analysis of the reactivity of 4-chloro- and 5-chloro-1H-indazole-3-carbaldehyde based on fundamental principles of organic chemistry. The electronic effects of the chlorine substituent are key to understanding their differential reactivity, with the 4-chloro isomer predicted to be more susceptible to nucleophilic attack due to the stronger inductive electron withdrawal.
While direct comparative experimental studies are currently lacking in the literature, the provided analysis and experimental protocols offer a solid foundation for researchers to design and execute synthetic strategies involving these important building blocks. Further quantitative kinetic studies would be invaluable to precisely measure the reactivity differences and further refine our understanding of substituent effects in the indazole system.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. chembk.com [chembk.com]
- 5. soc.chim.it [soc.chim.it]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. PubChemLite - this compound (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 8. 102735-85-3 | this compound - Moldb [moldb.com]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pure.tue.nl [pure.tue.nl]
- 12. pubs.acs.org [pubs.acs.org]
Chapter 1: High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Profiling
An Objective Comparison of Analytical Methods for the Purity Determination of 4-Chloro-1H-indazole-3-carbaldehyde
For professionals in pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quantitative measure; it is the foundation of a drug's safety and efficacy. Intermediates like this compound, a crucial building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny.[1] The presence of even trace impurities can have significant consequences on the final API's stability, biological activity, and toxicity profile.
This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of this compound. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, offering a framework for developing robust, reliable, and self-validating quality control systems. The core philosophy of this guide is the principle of orthogonality—the use of multiple, independent analytical methods to build a comprehensive and unassailable purity profile.[2]
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the undisputed workhorse for purity analysis in the pharmaceutical industry.[3][4] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and degradation products.
Scientific Rationale: this compound is a moderately polar aromatic molecule, making it perfectly suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[5] The indazole ring system contains a strong chromophore, allowing for sensitive detection using a UV detector.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed not only to quantify purity but also to be "stability-indicating," meaning it can resolve the main peak from any potential degradants that may form under stress conditions.[6]
-
Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (reagent grade).
-
Reference standard of this compound of known purity (>99%).
-
Sample of this compound to be tested.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in diluent in a 100 mL volumetric flask to a final concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution using the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by PDA analysis).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 30.0 95 5 Rationale: A gradient elution is essential for a stability-indicating method. It ensures that early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and from each other within a reasonable run time.
-
-
Data Analysis:
-
Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
For precise quantification of specific impurities, a separate calibration curve using reference standards for those impurities is required.
-
Method Validation and Trustworthiness
A method is only trustworthy if it is validated.[7][8] Validation provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components. | Peak purity analysis (using PDA) shows no co-elution. Main peak is resolved from all degradants in forced degradation studies (Resolution > 2.0).[9] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked analyte in a placebo matrix. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Forced Degradation: The Ultimate Test of Specificity
To build a truly robust, stability-indicating method, the sample must be subjected to forced degradation.[10][11] This involves exposing the drug substance to harsh conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation of the main peak.[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[6]
If the HPLC method can separate all generated degradation peaks from the parent peak, it is deemed stability-indicating.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile and Thermally Stable Impurities
GC-MS is a powerful technique for separating and identifying volatile compounds. Its applicability to this compound depends on the compound's thermal stability and volatility.
Scientific Rationale: The primary use of GC-MS in this context is not typically for the main compound itself, which may degrade at high injector temperatures, but for identifying volatile process impurities like residual solvents (e.g., toluene, DMF) or unreacted starting materials that would not be detected by HPLC. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.[13]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation and Materials:
-
GC-MS system with a headspace autosampler.
-
Capillary GC column (e.g., Agilent DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm). Rationale: A DB-624 column is specifically designed for the analysis of residual solvents.
-
Carrier Gas: Helium.
-
Sample Vials: 20 mL headspace vials.
-
Diluent: Dimethyl sulfoxide (DMSO).
-
-
Preparation of Solutions:
-
Accurately weigh ~100 mg of the this compound sample into a headspace vial.
-
Add 1 mL of DMSO, cap, and vortex to dissolve.
-
-
GC-MS Conditions:
-
Headspace: Vial Equilibration at 80 °C for 15 min.
-
Injector: Split mode, 200 °C.
-
Oven Program: Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST) or by running known standards.
-
Chapter 3: Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structure elucidation.[14] Its quantitative application, qNMR, is a primary analytical method that allows for the determination of purity by mass without the need for an identical reference standard of the analyte.[5]
Scientific Rationale: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte proton signal to the integral of a signal from a certified, high-purity internal standard of known concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: Purity by ¹H qNMR
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity internal standard (e.g., Maleic Anhydride), certified reference material.
-
Deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual proton signal does not typically interfere with analyte signals.
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~5 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters that ensure accurate quantification.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically >30 seconds). Rationale: This is the most critical parameter. A sufficient delay ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.
-
Pulse Angle: 30-90 degrees.
-
Number of Scans: ≥ 16 (to ensure good signal-to-noise).
-
-
Data Analysis:
-
Identify a well-resolved, non-overlapping proton signal for the analyte (e.g., the aldehyde proton, -CHO, expected around δ 10.0 ppm) and for the internal standard (maleic anhydride vinyl protons, δ 7.29 ppm).
-
Carefully integrate both peaks.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (Nanalyte=1 for -CHO; Nstd=2 for maleic anhydride)
-
MW: Molecular weight (MWanalyte ≈ 180.59 g/mol [15]; MWstd = 98.06 g/mol )
-
m: Mass
-
Pstd: Purity of the internal standard (as a percentage)
-
Chapter 4: A Comparative Summary and the Orthogonal Strategy
No single analytical method can provide a complete picture of a compound's purity. A robust quality control strategy relies on the intelligent application of orthogonal methods, where each technique interrogates a different physicochemical property of the molecule.
Comparative Performance Overview
| Feature | RP-HPLC-UV | GC-MS | Quantitative ¹H NMR |
| Primary Use | Purity assay, impurity quantification, stability testing | Residual solvents, volatile starting materials | Absolute purity assignment, reference standard certification |
| Principle | Differential partitioning (chromatography) | Volatility and partitioning (chromatography) + mass analysis | Nuclear spin resonance (spectroscopy) |
| Selectivity | High; based on polarity and column chemistry | Very high; based on volatility and mass fragmentation | Extremely high; based on unique chemical environment of nuclei |
| Quantification | Relative (requires reference standard of analyte) | Relative (requires standards) | Absolute/Primary (requires certified internal standard) |
| Sensitivity | High (µg/mL to ng/mL) | Very high for volatiles (ng/mL to pg/mL) | Moderate (mg/mL range) |
| Key Limitation | Co-elution possible; requires reference standards | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity; requires expensive instrumentation |
The Integrated Quality Control Workflow
An effective strategy for ensuring the quality of this compound involves using these techniques in a complementary fashion.
By leveraging HPLC as the primary tool for routine quality control and impurity detection, supplementing it with GC-MS for volatile impurity analysis, and using qNMR as the ultimate arbiter of absolute purity for reference standard certification, researchers and drug developers can build an exceptionally high degree of confidence in the quality of this compound. This multi-faceted approach ensures that the foundation of your drug development program is solid, secure, and scientifically sound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. wjarr.com [wjarr.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids | Office of Justice Programs [ojp.gov]
- 14. researchgate.net [researchgate.net]
- 15. 102735-85-3 | this compound - Moldb [moldb.com]
Pillar 1: A Robust RP-HPLC Method for Quality Control
An In-Depth Comparative Guide to the HPLC Analysis of 4-Chloro-1H-indazole-3-carbaldehyde
As a pivotal intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules, the purity and stability of this compound are of paramount importance in drug development and manufacturing.[1][2][3] Ensuring the quality of this building block requires robust, accurate, and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering excellent resolution and quantification capabilities.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed, field-proven Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound. Beyond a simple protocol, we will delve into the scientific rationale behind the methodological choices, establishing a self-validating system. Furthermore, we will objectively compare this established HPLC method with its modern successor, Ultra-Performance Liquid Chromatography (UPLC), to guide researchers in selecting the optimal approach for their specific laboratory needs, whether for routine quality control or high-throughput screening.
The primary goal is to develop a method that can separate the main component, this compound, from potential impurities, starting materials, and degradation products. Given the aromatic and moderately polar nature of the target analyte, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[4][5][6] The separation is governed by hydrophobic interactions between the analyte and the nonpolar stationary phase.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed for reliability and follows principles outlined in major pharmacopeias.[7][8][9]
1. Instrumentation and Consumables:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade Acetonitrile (ACN) and water.
-
Formic acid (reagent grade).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides a universal nonpolar stationary phase with strong hydrophobic retention for aromatic compounds like indazole derivatives.[5] A 150 mm length offers a good balance between resolution and run time for typical purity analyses. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a critical modifier; it acidifies the mobile phase to a pH of ~2.7. This suppresses the ionization of residual silanols on the silica-based packing material, preventing peak tailing for nitrogen-containing heterocyclic compounds.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | Acetonitrile is the organic modifier. Its elution strength is ideal for this class of compounds, and its low viscosity maintains acceptable backpressure. The presence of formic acid ensures pH consistency with Mobile Phase A. |
| Elution Mode | Gradient | A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted with good peak shape within a reasonable timeframe. An isocratic method might lead to very long retention for nonpolar impurities or poor retention for polar ones. |
| Gradient Program | 0-15 min: 30% to 90% B15-17 min: 90% B (Wash)17.1-20 min: 30% B (Equilibrate) | This gradient starts with a higher aqueous content to retain the main peak and any polar impurities, then gradually increases the organic content to elute more hydrophobic species. A high-organic wash step cleans the column, and re-equilibration ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is slightly above ambient to negate fluctuations in lab temperature. |
| Detection | UV at 254 nm | Aromatic and conjugated systems, such as the indazole carbaldehyde structure, exhibit strong absorbance at 254 nm, providing excellent sensitivity for both the main component and related impurities. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This diluent has sufficient elution strength to solubilize the sample while being compatible with the initial mobile phase conditions to ensure good peak shape. |
3. Sample Preparation:
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to be tested at the same target concentration using the same procedure.
4. System Suitability Testing (SST): Before any sample analysis, the chromatographic system must be verified for its fitness for purpose, as mandated by guidelines like USP <621>.[11][12] This is a non-negotiable step for ensuring data integrity.
-
Procedure: Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Peak Tailing Factor (T): Should be ≤ 2.0. This ensures peak symmetry.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%. This demonstrates injection precision.
-
Workflow Visualization
Caption: The analytical workflow for HPLC analysis.
Pillar 2: Comparative Guide: HPLC vs. UPLC
While HPLC is the established workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages derived from its use of sub-2 µm particle columns. This technological evolution directly impacts throughput, resolution, and operational costs. The choice between them depends on the laboratory's specific goals and available instrumentation.
The fundamental principles of separation remain the same (reversed-phase), but the performance characteristics are vastly different. Modernizing an HPLC method to a UPLC method is permissible and encouraged under revised guidelines like USP <621>, provided system suitability is met.[9]
Performance Comparison
| Feature | HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Advantage of UPLC |
| Analysis Time | ~20 minutes | ~3-5 minutes | High Throughput. UPLC can increase sample throughput by a factor of 5-10x, which is critical in discovery and process monitoring environments. |
| Resolution | Good | Excellent | Superior Separation. The higher efficiency of smaller particles results in sharper, narrower peaks, allowing for better separation of closely eluting impurities. |
| Sensitivity | Standard | High | Enhanced Detection. Narrower peaks mean higher peak height for the same mass, leading to lower detection limits (improved S/N ratio). |
| Backpressure | 400-2000 psi | 6000-15000 psi | Instrumentation Constraint. UPLC requires specialized pumps and hardware capable of handling these extreme pressures. HPLC is more universally accessible. |
| Solvent Consumption | ~20 mL per run | ~2-4 mL per run | Greener & Cheaper. Reduced run times and lower flow rates significantly cut down on solvent purchase and disposal costs, leading to a more sustainable and economical operation. |
| Method Robustness | High | High (with proper care) | Consideration. UPLC systems can be more susceptible to blockages from particulates due to the smaller frit and column packing diameters, requiring diligent sample filtration. |
Which Method is Right for You?
-
Choose HPLC for:
-
Laboratories with existing standard HPLC instrumentation.
-
Established quality control methods where method transfer is not a priority.
-
Applications where high throughput is not a primary driver.
-
-
Choose UPLC for:
-
High-throughput screening environments (e.g., discovery chemistry, process development).
-
Analysis of complex samples with many closely related impurities.
-
Laboratories focused on "green chemistry" and reducing operational costs.
-
The validation of any analytical procedure, whether HPLC or UPLC, must be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary tests to prove a method is fit for its intended purpose.[13][14][15][16]
Pillar 3: Trustworthiness Through Validation and References
The methods and comparisons presented here are grounded in established chromatographic principles and regulatory expectations. The detailed rationale for each parameter provides transparency, while the emphasis on System Suitability Testing ensures the method's performance is verified before every run. This self-validating approach is the bedrock of trustworthy analytical data in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. Chromatography [usp.org]
- 13. youtube.com [youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the GC-MS Analysis of 4-Chloro-1H-indazole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the robust and accurate analysis of synthetic intermediates is a cornerstone of efficient and successful research. 4-Chloro-1H-indazole-3-carbaldehyde, a key building block in the synthesis of a variety of pharmaceutical compounds, requires precise analytical characterization to ensure purity, identify potential byproducts, and guarantee the integrity of subsequent synthetic steps.[1] This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, offering a comparative perspective against alternative liquid chromatography techniques.
The Analytical Imperative: Why GC-MS for this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to the analysis of this compound is predicated on the compound's inherent properties. With a predicted boiling point of 391.7±22.0 °C, this heterocyclic aldehyde possesses sufficient volatility and thermal stability to be amenable to GC analysis.[2] The coupling of a gas chromatograph with a mass spectrometer provides the high separation efficiency of chromatography with the sensitive and specific detection capabilities of mass spectrometry, enabling confident identification based on both retention time and mass spectral data.
This guide will delve into a detailed GC-MS protocol, explore the expected fragmentation patterns, and compare its performance with High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. GC-MS Analysis Protocol
The successful GC-MS analysis of this compound hinges on the careful optimization of several key parameters. The following protocol is a robust starting point for method development.
Sample Preparation
A stock solution of this compound should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. A working standard of 10 µg/mL can then be prepared by diluting the stock solution with the same solvent.
Instrumentation
A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer is suitable for this analysis.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is a good starting point for the separation of a wide range of compounds. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection. |
| Injector Temperature | 250 °C | This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | For trace analysis and high sensitivity, a splitless injection is preferred to transfer the maximum amount of analyte onto the column. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS, providing good resolution. |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. | This temperature program allows for the efficient elution of the analyte while separating it from potential impurities with different boiling points. |
Mass Spectrometer Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard electron energy for EI-MS, which provides consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Maintaining a high source temperature prevents the condensation of the analyte and contaminants. |
| Quadrupole Temperature | 150 °C | This temperature ensures the efficient transmission of ions without causing their degradation. |
| Scan Range | m/z 40-450 | This mass range will encompass the molecular ion of the analyte and its expected fragments. |
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
II. Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of this compound (C₈H₅ClN₂O, Molar Mass: 180.59 g/mol ) is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions.[2] Based on the fragmentation patterns of similar indazole and aromatic aldehyde compounds, the following key fragments are anticipated.[3][4]
The molecular ion [M]⁺• is expected at m/z 180, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M peak).
Primary Fragmentation Pathways:
-
Loss of the formyl radical (-CHO): A prominent fragment resulting from the cleavage of the aldehyde group, leading to the [M-CHO]⁺ ion at m/z 151.
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom from the aldehyde, the resulting acylium ion can lose CO, leading to the [M-H-CO]⁺ ion at m/z 151.
-
Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would result in the [M-Cl]⁺ ion at m/z 145.
-
Ring cleavage: The indazole ring can undergo fragmentation, potentially leading to smaller characteristic ions.
Caption: Predicted major fragmentation pathways for this compound.
III. Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique, other analytical methods such as HPLC-UV and LC-MS offer alternative approaches for the analysis of this compound. The choice of technique often depends on the specific analytical requirements, such as the need for high sensitivity, the nature of the sample matrix, and the availability of instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis and purity assessment of pharmaceutical intermediates.[5]
Advantages:
-
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
-
Suitable for non-volatile and thermally labile compounds: As the analysis is performed in the liquid phase at or near ambient temperature, it is ideal for compounds that may degrade at the high temperatures required for GC.
-
Robust for quantitative analysis: Provides excellent linearity and reproducibility for quantification.
Limitations:
-
Lower specificity: Identification is based primarily on retention time, which can be ambiguous if co-eluting impurities have similar UV spectra.
-
Lower sensitivity: Compared to MS detection, UV detection is generally less sensitive.
-
Limited structural information: A UV spectrum provides limited structural information compared to a mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[6]
Advantages:
-
High sensitivity and selectivity: Offers very low limits of detection and can distinguish the analyte from co-eluting impurities based on their mass-to-charge ratios.
-
Provides molecular weight and structural information: Confirms the identity of the analyte and can be used to identify unknown impurities through their fragmentation patterns.
-
Applicable to a wide range of compounds: Suitable for both volatile and non-volatile compounds without the need for derivatization.
Limitations:
-
Higher cost and complexity: LC-MS instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Matrix effects: The ionization process in LC-MS can be suppressed or enhanced by components in the sample matrix, potentially affecting quantification.
Performance Comparison
The following table provides a comparative summary of the expected performance of GC-MS, HPLC-UV, and LC-MS for the analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and method parameters.
| Parameter | GC-MS | HPLC-UV | LC-MS |
| Specificity | High (based on retention time and mass spectrum) | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and m/z) |
| Sensitivity (LOD) | Low ng/mL | High ng/mL to low µg/mL | Low pg/mL to low ng/mL |
| Structural Information | High (from fragmentation pattern) | Low (from UV spectrum) | High (from MS and MS/MS fragmentation) |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Suitability for Thermally Labile Compounds | Potentially limited | High | High |
IV. Analysis of Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities.[7] GC-MS is an excellent tool for the identification and quantification of these byproducts. Potential impurities could include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers of the chloro-substituted indazole ring.
-
Over- or under-chlorinated species: Indazole-3-carbaldehyde with no chlorine or multiple chlorine atoms.
-
Oxidation or reduction products: The aldehyde group could be oxidized to a carboxylic acid or reduced to an alcohol.
The chromatographic separation and unique mass spectra of these impurities would allow for their confident identification and quantification using the GC-MS method described.
Conclusion
The GC-MS analysis of this compound offers a robust, sensitive, and specific method for its characterization. The detailed protocol and predicted fragmentation patterns provided in this guide serve as a comprehensive starting point for researchers in the pharmaceutical and chemical industries. While HPLC-UV and LC-MS present viable alternatives with their own distinct advantages, GC-MS remains a powerful tool, particularly for the analysis of volatile impurities and for providing detailed structural information through its characteristic fragmentation patterns. The selection of the most appropriate analytical technique will ultimately be guided by the specific goals of the analysis, whether it be routine purity assessment, trace-level impurity identification, or comprehensive structural elucidation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Analysis on Electron Impact Fragmentation Characteristics of Indazole-3-carboxamide Analogues Synthetic Cannabinoids [fxcsxb.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Characterization of 4-Chloro-1H-indazole-3-carbaldehyde Isomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. The 4-Chloro-1H-indazole-3-carbaldehyde scaffold is a key building block in the synthesis of a variety of therapeutic agents, including kinase inhibitors for oncology.[1] The positional isomerism of the chlorine atom on the indazole ring gives rise to four distinct isomers: 4-chloro-, 5-chloro-, 6-chloro-, and 7-chloro-1H-indazole-3-carbaldehyde. While seemingly subtle, the position of the chloro substituent can significantly impact the molecule's biological activity, pharmacokinetic properties, and synthetic accessibility. This guide provides a comprehensive comparison of the analytical techniques used to characterize and differentiate these four isomers, with a focus on the underlying scientific principles and practical experimental considerations.
Synthetic Considerations and the Genesis of Isomeric Mixtures
The synthesis of substituted indazoles can proceed through various routes, with one common method being the nitrosation of the corresponding substituted indoles.[2] The choice of starting material, a substituted indole, directly dictates the position of the chloro substituent on the resulting indazole. For instance, the synthesis of 5-Chloro-1H-indazole-3-carbaldehyde typically starts from 5-chloro-1H-indole.[2]
It is crucial to recognize that synthetic side reactions or the use of impure starting materials can lead to a mixture of these isomers. Therefore, robust analytical methods are essential to confirm the identity of the desired product and to detect and quantify any isomeric impurities.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
The differentiation of the this compound isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) is particularly informative. The number of protons, their splitting patterns (multiplicity), and their coupling constants (J-values) provide a fingerprint of the substitution pattern on the benzene portion of the indazole ring.
-
4-Chloro Isomer: This isomer would be expected to show three aromatic protons. The proton at position 5 would likely appear as a triplet, coupled to the protons at positions 6 and 7. The protons at 6 and 7 would likely appear as doublets of doublets.
-
5-Chloro Isomer: The ¹H NMR spectrum of 5-Chloro-1H-indazole-3-carbaldehyde has been reported and shows a characteristic pattern.[2] The proton at C4 appears as a doublet of doublets, coupled to the proton at C6. The proton at C6 also appears as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 appears as a doublet, coupled to the proton at C6.
-
6-Chloro Isomer: This isomer would also exhibit three aromatic protons. The proton at C5 would likely be a doublet, coupled to the proton at C4. The proton at C7 would also be a doublet, coupled to the proton at C5. The proton at C4 would likely be a doublet of doublets.
-
7-Chloro Isomer: Similar to the 4-chloro isomer, the 7-chloro isomer would display three aromatic protons. The proton at C6 would likely appear as a triplet, with the protons at C4 and C5 appearing as doublets of doublets.
The aldehyde proton will appear as a singlet further downfield (around 10.0 ppm), and the N-H proton of the indazole ring will be a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon atom directly attached to the chlorine atom will experience a significant downfield shift. The most notable differences between the isomers will be observed in the chemical shifts of the aromatic carbons.
-
C-Cl Carbon: The chemical shift of the carbon atom bonded to the chlorine will be a key indicator. For the 4-chloro isomer, this would be C4; for the 5-chloro, C5, and so on.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 185-195 ppm.
-
Other Aromatic Carbons: The positions of the other aromatic carbon signals will shift in a predictable manner based on the location of the electron-withdrawing chlorine atom.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.
-
Interpretation: Analyze the chemical shifts, coupling constants, and multiplicities to determine the isomeric identity.
DOT Diagram: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis of indazole isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable tool for confirming the presence of key functional groups. While it may not be as definitive as NMR for distinguishing between positional isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed.
The key vibrational bands to look for in all four isomers include:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.[2]
-
C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region, the exact position of which may vary slightly between isomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. All four isomers will have the same nominal molecular mass. However, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
The fragmentation patterns observed in the mass spectrum can sometimes provide clues to the position of the chloro substituent. The initial fragmentation will likely involve the loss of the aldehyde group (CHO) or the chlorine atom. The relative abundance of the resulting fragment ions may differ between the isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum.
-
Interpretation: Determine the molecular ion peak and analyze the fragmentation pattern to support the structural assignment.
Chromatographic Separation: Resolving Isomeric Mixtures
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomeric mixtures. The choice of method will depend on the volatility and thermal stability of the compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of the this compound isomers. A reversed-phase HPLC method is generally suitable.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm) is common.
-
Method Development: The gradient profile, flow rate, and column temperature can be optimized to achieve baseline separation of all four isomers.
DOT Diagram: HPLC Method Development Workflow
Caption: Workflow for HPLC method development for isomer separation.
Comparative Data Summary
The following table summarizes the expected and reported analytical data for the four isomers of this compound.
| Isomer | Molecular Formula | Molecular Weight | Expected ¹H NMR Aromatic Pattern | Reported/Expected IR Bands (cm⁻¹) |
| 4-Chloro | C₈H₅ClN₂O | 180.59 | 3H, complex splitting (t, dd, dd) | ~3300 (N-H), ~1680 (C=O), ~1050 (C-Cl) |
| 5-Chloro | C₈H₅ClN₂O | 180.59 | 3H, complex splitting (dd, dd, d)[2] | 3243 (N-H), 1659 (C=O), 1100 (C-Cl)[2] |
| 6-Chloro | C₈H₅ClN₂O | 180.59 | 3H, complex splitting (d, d, dd) | ~3300 (N-H), ~1680 (C=O), ~1070 (C-Cl) |
| 7-Chloro | C₈H₅ClN₂O | 180.59 | 3H, complex splitting (t, dd, dd) | ~3300 (N-H), ~1680 (C=O), ~1090 (C-Cl) |
Conclusion
The comprehensive characterization of this compound isomers requires a multi-technique approach. While NMR spectroscopy stands out as the most definitive method for structural elucidation, IR spectroscopy and mass spectrometry provide crucial confirmatory data. Chromatographic techniques such as HPLC are indispensable for the separation and quantification of isomeric mixtures. By understanding the principles behind each of these analytical methods and by carefully interpreting the data, researchers can confidently identify and differentiate these important synthetic intermediates, ensuring the quality and integrity of their drug discovery and development programs.
References
A Comparative Guide to Halogenated Indazole-3-Carbaldehydes for the Modern Researcher
For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] Its versatility as a bioisostere of indole, coupled with the tunable electronic properties afforded by substitution, makes it a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of a critical series of synthetic intermediates: the 5-halogenated-1H-indazole-3-carbaldehydes, where the halogen is fluorine, chlorine, bromine, or iodine.
This document moves beyond a simple recitation of data. It is designed to provide a causal understanding of the experimental choices, ensuring that the described protocols are not just lists of steps but self-validating systems. By grounding key claims in authoritative sources, we aim to furnish a trustworthy and comprehensive resource for your research endeavors.
The Strategic Importance of Halogenation
Halogen atoms, far from being mere bulky substituents, are powerful tools in drug design. Their introduction into a scaffold like indazole-3-carbaldehyde can profoundly influence several key parameters:
-
Electronic Effects : The high electronegativity of halogens, particularly fluorine, can alter the electron density of the aromatic system, impacting pKa, hydrogen bonding capability, and metabolic stability.
-
Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.
-
Metabolic Stability : The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Binding Interactions : Halogens can participate in specific, non-covalent interactions, such as halogen bonding, which can enhance binding affinity to target proteins.
This guide will explore how these effects manifest across the series of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodo-1H-indazole-3-carbaldehydes, providing a framework for their strategic deployment in your synthetic campaigns.
Comparative Synthesis of 5-Halogenated-1H-Indazole-3-Carbaldehydes
The most efficient and versatile route to these crucial building blocks is the direct conversion of the corresponding 5-halogenated indoles via a nitrosation reaction. This method offers a significant advantage over multi-step sequences that might involve protection/deprotection or harsh oxidation conditions.
The general mechanism for this transformation involves the reaction of the indole with a source of nitrous acid, typically generated in situ from sodium nitrite in a slightly acidic medium. This leads to the formation of a nitroso-intermediate which then undergoes a ring-opening and subsequent recyclization to afford the desired indazole-3-carbaldehyde.
Caption: General synthetic workflow for 5-halo-1H-indazole-3-carbaldehydes.
While the fundamental approach remains consistent across the halogen series, subtle variations in reaction conditions and yields can be anticipated due to the differing electronic nature of the halogen substituent.
Experimental Protocols
General Procedure for the Synthesis of 5-Halo-1H-Indazole-3-Carbaldehydes from 5-Halo-Indoles:
-
To a solution of the appropriate 5-halo-indole (1.0 eq) in a suitable solvent such as a mixture of acetone and water, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (4.0 eq) in water, maintaining the temperature below 20 °C.
-
Carefully add a dilute aqueous acid solution (e.g., 2N HCl) dropwise, ensuring the temperature remains between 0 and 20 °C.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching the reaction with a base.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Properties: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of the indazole core. The chemical shifts of the protons and carbons are sensitive to the nature of the halogen substituent at the 5-position.
¹H NMR Spectral Data
The ¹H NMR spectra of the 5-halogenated indazole-3-carbaldehydes are characterized by distinct signals for the aldehyde proton, the indazole NH proton, and the aromatic protons. The chemical shifts of the aromatic protons are particularly informative, reflecting the electronic influence of the halogen.
| Compound | Solvent | δ (ppm) of Aldehyde H | δ (ppm) of Aromatic Hs | δ (ppm) of NH |
| 5-Fluoro-1H-indazole-3-carbaldehyde | Acetone-d₆ | 10.19 (s) | 7.74–7.84 (m, 2H), 7.34 (td, 1H) | 13.20 (brs) |
| 5-Chloro-1H-indazole-3-carbaldehyde | DMSO-d₆ | ~10.2 | ~8.3 (d), 7.7 (d), 7.6 (dd) | ~14.3 |
| 5-Bromo-1H-indazole-3-carbaldehyde | CDCl₃ | 10.26 (s) | 8.52 (d), 7.59 (dd), 7.46 (d) | 10.53 (brs) |
| 5-Iodo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 10.16 (s) | 8.46 (d), 7.73 (dd), 7.56 (d) | 14.28 (brs) |
Note: Data for the 5-chloro derivative is estimated based on trends and available data for related structures.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the indazole ring. The chemical shift of C5, directly attached to the halogen, is highly sensitive to the halogen's identity. Furthermore, the electron-withdrawing or -donating nature of the halogen influences the chemical shifts of the other carbons in the aromatic ring.
| Compound | Solvent | δ (ppm) of C3 | δ (ppm) of C3a | δ (ppm) of C4 | δ (ppm) of C5 | δ (ppm) of C6 | δ (ppm) of C7 | δ (ppm) of C7a | δ (ppm) of C=O |
| 5-Fluoro-1H-indazole-3-carbaldehyde | Acetone-d₆ | 145.1 | 121.9 (d) | 105.9 (d) | 160.5 (d) | 117.6 (d) | 113.49 (d) | 139.4 | 187.4 |
| 5-Chloro-1H-indazole-3-carbaldehyde | DMSO-d₆ | ~144.0 | ~123.0 | ~122.0 | ~128.0 | ~126.0 | ~113.0 | ~141.0 | ~187.5 |
| 5-Bromo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 144.5 | 123.1 | 124.3 | 117.6 | 131.3 | 113.8 | 141.3 | 187.5 |
| 5-Iodo-1H-indazole-3-carbaldehyde | DMSO-d₆ | 142.4 | 122.6 | 129.1 | 88.6 | 135.3 | 113.5 | 140.2 | 187.2 |
Note: Data for the 5-chloro derivative is estimated based on trends and available data for related structures.
Key Observations from Spectroscopic Data:
-
The chemical shift of the C5 carbon shows a significant upfield shift for the iodo-derivative (δ 88.6 ppm) due to the heavy atom effect.
-
In the fluoro-derivative, the characteristic large one-bond carbon-fluorine coupling constant (¹J(C-F) ≈ 238 Hz) is observed for C5.
-
The chemical shifts of the aromatic protons and carbons generally follow the expected trends based on the electronegativity and inductive/resonance effects of the halogens.
Comparative Reactivity
The aldehyde functionality at the 3-position of these halogenated indazoles is a versatile handle for further synthetic transformations. The reactivity of this aldehyde is influenced by the electronic nature of the 5-halogen substituent.
Caption: Key reactions of 5-halo-1H-indazole-3-carbaldehydes.
Expected Reactivity Trends:
-
Electrophilicity of the Aldehyde Carbonyl : The electron-withdrawing nature of the halogens increases the electrophilicity of the aldehyde carbonyl carbon. This effect is most pronounced with fluorine and decreases down the group (F > Cl > Br > I). Consequently, the fluoro-substituted aldehyde is expected to be the most reactive towards nucleophiles in condensation reactions.
-
Oxidation to Carboxylic Acids : The ease of oxidation of the aldehyde to the corresponding carboxylic acid is also influenced by the electronic nature of the halogen. While strong oxidizing agents will convert all derivatives, milder conditions may reveal differences in reactivity.
-
Susceptibility to Nucleophilic Aromatic Substitution : While the primary focus is on the aldehyde, the halogenated benzene ring itself can participate in nucleophilic aromatic substitution reactions, particularly with the more activated fluoro and chloro derivatives under specific conditions.
Conclusion
The 5-halogenated-1H-indazole-3-carbaldehydes are a series of exceptionally useful building blocks for the synthesis of novel therapeutic agents. This guide has provided a comparative overview of their synthesis, spectroscopic properties, and expected reactivity. By understanding the subtle yet significant influence of the halogen substituent, researchers can make more informed decisions in the design and execution of their synthetic strategies. The provided protocols and data serve as a robust foundation for the exploration of this important class of molecules.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Chloroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] The introduction of a chlorine atom at the 4-position of the indazole ring has proven to be a particularly fruitful strategy in the development of potent and selective modulators of key biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-chloroindazole derivatives, with a primary focus on their roles as Estrogen Receptor β (ERβ) ligands and protein kinase inhibitors. By synthesizing preclinical data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the critical insights needed to navigate the chemical space of 4-chloroindazoles and accelerate the design of next-generation therapeutics.
The 4-Chloroindazole Scaffold: A Gateway to Biological Selectivity
The versatility of the indazole ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] The strategic placement of a chloro group at the 4-position imparts specific electronic and steric properties that can significantly influence ligand-target interactions. This section will explore the SAR of 4-chloroindazole derivatives in the context of two major target classes: Estrogen Receptor β and protein kinases.
Modulators of Estrogen Receptor β (ERβ)
ERβ has garnered significant attention as a therapeutic target for a range of conditions, including neurodegenerative diseases like multiple sclerosis, inflammatory disorders, and certain cancers.[2][3] 4-Chloroindazole-based compounds have emerged as highly selective ERβ ligands, offering the potential for therapeutic benefits without the side effects associated with non-selective estrogenic agents.[2][4]
The core structure for many ERβ-selective 4-chloroindazole ligands consists of a 2-(4-hydroxyphenyl) substituted 4-chloro-2H-indazole scaffold. The phenolic hydroxyl group is a critical pharmacophore, mimicking the endogenous ligand 17β-estradiol and forming a key hydrogen bond interaction within the ERβ ligand-binding domain.
Early investigations with the parent compound, chloroindazole (IndCl), demonstrated its high selectivity for ERβ over ERα.[4] Further optimization efforts have focused on substitutions on the 2'-position of the 4'-hydroxyphenyl ring. The introduction of small alkyl or halo substituents at this position has been shown to modulate activity.
For instance, the analogues IndCl-o-chloro and IndCl-o-methyl were found to induce oligodendrocyte proliferation and differentiation to a similar extent as the parent compound, IndCl, suggesting that small, lipophilic groups are well-tolerated at this position.[4] These compounds demonstrated efficacy in animal models of multiple sclerosis by promoting remyelination and reducing inflammation.[4]
More recent developments have led to the identification of compounds like K102 and K110 , which are 4-chloroindazole-based ERβ-selective ligands with improved pharmacokinetic profiles.[2][3][5] These compounds have shown promise in preclinical studies for their ability to promote functional remyelination and visual recovery.[2][5]
Table 1: Comparative Biological Activity of 4-Chloroindazole Derivatives as ERβ Ligands
| Compound ID | R1 (at 2'-position of hydroxyphenyl ring) | ERβ/ERα Relative Binding Affinity | Key Biological Activity | Reference(s) |
| IndCl | H | High | Promotes remyelination, reduces inflammatory cytokines | [4] |
| IndCl-o-chloro | Cl | Not specified | Induces oligodendrocyte proliferation and differentiation | [4] |
| IndCl-o-methyl | CH₃ | Not specified | Induces oligodendrocyte proliferation and differentiation | [4] |
| K102 | Not specified | ~65 | Promotes oligodendrocyte differentiation, enhances remyelination | [2] |
| K110 | Not specified | ~48 | Promotes oligodendrocyte differentiation, enhances remyelination | [2] |
The therapeutic effects of these 4-chloroindazole ERβ ligands are mediated through the activation of non-classical ERβ signaling pathways, which are involved in neuroprotection, immune modulation, and remyelination.
Caption: Signaling pathway of 4-chloroindazole derivatives via ERβ.
Inhibitors of Protein Kinases
The indazole scaffold is a well-established ATP-mimetic, capable of interacting with the hinge region of protein kinases, a critical determinant of binding affinity.[1] The 4-chloro substitution can influence the electronic properties of the indazole ring and provide additional interaction points within the ATP-binding pocket, leading to enhanced potency and selectivity.
While a systematic SAR for a broad range of kinases is not available for a single library of 4-chloroindazole derivatives, analysis of various studies on indazole-based kinase inhibitors allows for the deduction of key trends. The 4-chloro group is often incorporated into potent kinase inhibitor scaffolds.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, dichloro-substituted indazoles have shown significant potency. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were evaluated for their inhibitory activity against FGFR1.[6] Although this series focuses on a 4-substituted pattern with a constant 6-aryl substituent, it highlights the importance of halogenation on the indazole core for potent kinase inhibition.
Furthermore, studies on Tpl2 kinase inhibitors identified an indazole hit from a high-throughput screen, which was subsequently optimized. Modifications at the C3 and C5 positions of the indazole led to compounds with good potency.[7] While not directly focused on 4-chloroindazoles, this underscores the amenability of the indazole scaffold to substitutions that enhance kinase inhibitory activity.
The broader class of substituted indazoles has yielded inhibitors for a multitude of kinases, including JNK, Abl, and ROCK.[8][9][10] The presence of a chloro group, often in combination with other substituents, is a recurring theme in potent compounds.
Table 2: Comparative Inhibitory Activity of Chloro-Substituted Indazole Derivatives Against Various Kinases
| Compound Class | Target Kinase | Key Substitutions | IC50 (nM) | Reference(s) |
| Dichloro-substituted indazoles | FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | Varies with 4-substitution | [6] |
| 3,5-disubstituted indazoles | Tpl2 | Varied C3 and C5 substitutions | Micromolar to nanomolar | [7] |
| 6-substituted indazoles | JNK3 | 6-H, 6-F, 6-OCH₃ | 1 - 5 | [8] |
| Pyrazolo[4,3-e][1][6][11]triazines | Abl | Sulfonamide derivatives | Low micromolar | [9] |
| 4-aryl-thiazole-2-amines | ROCK II | 4-pyridine substitution | 20 | [10] |
Note: This table presents a selection of chloro-substituted indazole and related heterocyclic derivatives to illustrate their potential as kinase inhibitors. A direct SAR for 4-chloroindazoles across a wide range of kinases is not yet fully established in the literature.
The inhibition of specific protein kinases by 4-chloroindazole derivatives can disrupt aberrant signaling pathways implicated in diseases such as cancer.
Caption: General mechanism of kinase inhibition by 4-chloroindazole derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. This section provides detailed methodologies for key assays used to characterize the biological activity of 4-chloroindazole derivatives.
Estrogen Receptor β (ERβ) Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of test compounds for ERβ by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dithiothreitol (DTT)
-
Test compounds (4-chloroindazole derivatives) dissolved in DMSO
-
96-well plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare a working solution of ERβ in assay buffer containing DTT. Prepare serial dilutions of the test compounds and the unlabeled 17β-estradiol (for standard curve) in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Incubation: Add the ERβ protein to initiate the binding reaction. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a slurry of HAP to each well and incubate. The HAP binds the receptor-ligand complex.
-
Washing: Wash the HAP pellets several times with wash buffer to remove unbound radioligand.
-
Quantification: Elute the bound radioligand from the HAP pellet using ethanol and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (4-chloroindazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay plates (e.g., 384-well white plates)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and serial dilutions of the test compounds in a suitable kinase reaction buffer. Include control wells with no inhibitor (100% activity) and no kinase (background).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stopping the Reaction and ADP Detection: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Conversion of ADP to ATP and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the control wells (no inhibitor) to calculate the percentage of kinase inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Generalized workflow for in vitro biological assays.
Conclusion and Future Directions
The 4-chloroindazole scaffold represents a versatile and highly druggable chemical entity. As ERβ modulators, 4-chloroindazole derivatives have demonstrated significant promise for the treatment of neurodegenerative and inflammatory diseases, with several compounds advancing through preclinical development. In the realm of kinase inhibition, the indazole core is a proven pharmacophore, and the 4-chloro substitution often contributes to enhanced potency.
Future research in this area should focus on several key aspects:
-
Systematic SAR Studies: There is a clear need for more comprehensive SAR studies of 4-chloroindazole derivatives against a broader panel of biological targets, particularly for various kinase families. This will enable the development of more predictive models for designing compounds with desired selectivity profiles.
-
Exploration of Novel Substitutions: While substitutions at the 2'-position of the hydroxyphenyl ring for ERβ ligands and at various positions for kinase inhibitors have been explored, a more systematic investigation of other positions on the 4-chloroindazole core could yield novel compounds with improved properties.
-
Pharmacokinetic Optimization: Continued efforts to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of 4-chloroindazole derivatives will be crucial for their successful translation into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Profiling of 4-Chloro-1H-indazole-3-carbaldehyde Derivatives
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 4-Chloro-1H-indazole-3-carbaldehyde, in particular, are a focal point of research due to their promising anticancer and anti-inflammatory activities.[1][4][5] This guide provides a comprehensive comparison of key in vitro assays essential for the preclinical evaluation of these derivatives, offering insights into experimental design, data interpretation, and the causal logic behind methodological choices. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to construct a robust in vitro testing cascade.
The Therapeutic Promise of Indazole Derivatives
Indazole derivatives have a rich history in medicinal chemistry, with several approved drugs, such as the kinase inhibitors pazopanib and axitinib, featuring this heterocyclic core.[1] Their biological activities are diverse, ranging from the inhibition of protein kinases crucial for cancer cell proliferation to the modulation of inflammatory pathways.[6][7][8] The strategic inclusion of a chloro group and a carbaldehyde moiety at the 4 and 3 positions of the indazole ring, respectively, provides a versatile platform for synthetic modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9][10]
I. Foundational Assays: Assessing Anticancer Activity
A primary therapeutic indication for indazole derivatives is oncology.[2][3][11] The initial in vitro evaluation of novel this compound derivatives typically involves a battery of assays to determine their impact on cancer cell viability, proliferation, and apoptosis.
A. Cell Viability and Cytotoxicity Assays: The First Line of Screening
The initial step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[3]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| MTT | Mitochondrial reductase activity | High | Low | Inexpensive, well-established | Indirect measure of viability, potential for interference from reducing agents |
| MTS | Similar to MTT, but produces a water-soluble formazan | High | Moderate | Simpler protocol (no solubilization step) | Similar interference potential as MTT |
| CellTiter-Glo® | ATP content (luminescence) | High | High | High sensitivity, more direct measure of metabolically active cells | More expensive, requires a luminometer |
| Trypan Blue Exclusion | Membrane integrity (microscopy) | Low | Low | Direct measure of cell viability, simple | Low throughput, subjective |
dot
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 hepatocellular carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
B. Apoptosis Assays: Unraveling the Mechanism of Cell Death
Should a derivative demonstrate significant cytotoxic activity, the next logical step is to investigate whether it induces programmed cell death, or apoptosis.
dot
Caption: A simplified diagram of the mitochondrial pathway of apoptosis often induced by anticancer agents.[2]
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[1]
II. Investigating Anti-inflammatory Potential
Chronic inflammation is a hallmark of many diseases, including cancer. Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[4][5][12]
A. COX-2 Inhibition Assay
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Detailed Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the recombinant human COX-2 enzyme and arachidonic acid (substrate) according to the manufacturer's instructions.[6]
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the this compound derivatives.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The assay typically measures the production of prostaglandin PGF2α via an enzyme immunoassay (EIA).[4]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Table 2: Comparison of Anti-inflammatory Assays
| Assay | Target | Principle | Throughput | Cost | Key Insights |
| COX-2 Inhibition | COX-2 enzyme | Enzymatic activity | High | Moderate | Direct measure of enzyme inhibition |
| Cytokine Release (ELISA) | Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Immunoassay | Medium | High | Measures impact on inflammatory signaling |
| Nitric Oxide (NO) Scavenging | Nitric Oxide | Colorimetric (Griess reagent) | High | Low | Assesses antioxidant and anti-inflammatory potential |
| DPPH Radical Scavenging | Stable free radical | Colorimetric | High | Low | General measure of antioxidant capacity |
B. Cytokine Release Assays
Pro-inflammatory cytokines like TNF-α and IL-1β play a crucial role in the inflammatory cascade. Enzyme-linked immunosorbent assays (ELISAs) can quantify the effect of indazole derivatives on the production of these cytokines in stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages).[4][12]
III. Probing the Mechanism of Action: Kinase Inhibition
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.[1][6][7]
dot
Caption: A general workflow for assessing the inhibitory activity of compounds against specific kinases.
In Vitro Kinase Inhibition Assays
Commercially available kinase assay kits provide a high-throughput method to screen compounds against a panel of kinases. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. This allows for the determination of the IC50 value and provides insights into the selectivity of the indazole derivative.
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach, beginning with broad screening assays for cytotoxicity and progressing to more specific assays to elucidate the mechanism of action. By systematically employing the assays outlined in this guide, researchers can effectively characterize the therapeutic potential of novel indazole derivatives and make informed decisions about their advancement into further preclinical and clinical development. The key is to build a logical testing cascade where the results of foundational assays guide the selection of more complex, mechanism-focused experiments.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy 1h-Indazole-4-carbaldehyde,3-chloro- [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Indazole-3-carbaldehyde Isomers
Introduction: The Challenge of Indazole Isomerism
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The indazole scaffold, a bicyclic aromatic heterocycle, exists as two principal tautomers: the thermodynamically more stable 1H-indazole (benzenoid) and the 2H-indazole (quinonoid).[3] When synthesizing 3-substituted indazoles, such as the versatile building block indazole-3-carbaldehyde, mixtures of N-1 and N-2 substituted isomers are often produced.[3][4]
For researchers in drug development and synthetic chemistry, the unambiguous identification of the correct isomer is not merely an academic exercise—it is critical. The specific nitrogen atom bearing the substituent dictates the molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its interaction with biological targets.[1] This guide provides an in-depth spectroscopic comparison of 1H- and 2H-indazole-3-carbaldehyde isomers, offering field-proven insights and experimental data to enable confident structural elucidation.
Structural Overview: Benzenoid vs. Quinonoid Systems
The fundamental difference between the 1H and 2H isomers lies in the electronic arrangement of the fused ring system. The 1H-isomer possesses a benzenoid structure, which is generally more stable. In contrast, the 2H-isomer adopts a quinonoid-like structure. This seemingly subtle distinction has profound consequences for the molecule's electronic and magnetic environment, leading to distinct and predictable differences in their spectroscopic signatures.
Caption: The benzenoid 1H-isomer vs. the quinonoid 2H-isomer.
Comparative Spectroscopic Analysis
The most powerful tools for differentiating these isomers are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes a different aspect of the molecule's structure, and together, they provide a definitive analytical workflow.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Assignment
NMR spectroscopy is exceptionally sensitive to the electronic environment of each nucleus, making it the most definitive method for assigning the N-1 and N-2 substitution patterns.[3]
Causality Behind the Chemical Shifts: The key differences in NMR spectra arise from the distinct electronic distributions in the benzenoid (1H) versus the quinonoid (2H) systems.
-
¹³C NMR: This is often the most diagnostic technique. The carbon at position 3 (C3), which is directly attached to the aldehyde, experiences a significant change in its electronic environment. In N-2 substituted indazoles, the C3 carbon is notably more shielded (shifted upfield to a lower ppm value) by approximately 10-12 ppm compared to its N-1 counterpart.[4][5] This is a reliable and consistent marker for distinguishing the isomers. The C3a and C7a carbons also show predictable, albeit smaller, shifts.
-
¹H NMR: The proton of the aldehyde group (-CHO) is a useful indicator. It is typically more deshielded (shifted downfield to a higher ppm value) in the 2H-isomer compared to the 1H-isomer. Furthermore, the aromatic protons, particularly H7, show distinct shifts due to the differing anisotropic effects of the adjacent pyrazole ring in the two isomeric forms.
Table 1: Comparative NMR Spectroscopic Data (Typical Shifts in DMSO-d₆)
| Nucleus | 1H-Indazole-3-carbaldehyde | 2H-Indazole-3-carbaldehyde | Key Diagnostic Feature |
| ¹H NMR | |||
| Aldehyde-H | ~10.1-10.2 ppm | ~10.4-10.5 ppm | Aldehyde proton is more deshielded in the 2H-isomer. |
| N-H | ~14.0-14.5 ppm (broad) | ~13.0 ppm (broad) | N-H proton chemical shift varies significantly. |
| H7 | ~8.1-8.2 ppm | ~7.8-7.9 ppm | H7 is typically more deshielded in the 1H-isomer. |
| ¹³C NMR | |||
| C3 (Aldehyde-C) | ~144 ppm | ~123-125 ppm | Most reliable indicator: C3 is significantly shielded (~10-12 ppm upfield) in the 2H-isomer.[4][5] |
| C=O | ~187 ppm | ~187 ppm | Carbonyl carbon shows little diagnostic difference.[6] |
| C7a | ~140 ppm | ~143 ppm | C7a is slightly deshielded in the 2H-isomer. |
| C3a | ~124 ppm | ~121 ppm | C3a is more shielded in the 2H-isomer.[4] |
Note: Exact chemical shifts can vary based on solvent and concentration. The data presented are aggregated from typical values found in the literature.[4][5][6][7]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy identifies the vibrational frequencies of functional groups. While the spectra for both isomers will share common features (e.g., aromatic C-H stretches, C=C stretches), subtle but consistent differences in the N-H and C=O stretching frequencies can be observed.
Causality Behind Vibrational Frequencies: The differences in bond order and electronic density within the heterocyclic ring influence the vibrational energies of key functional groups. The N-H stretching band is a primary point of comparison. The absence of an N-H band (~3300 cm⁻¹) is a clear indication of successful substitution on the nitrogen atom.[3] The C=O stretching frequency of the aldehyde can also shift slightly depending on the degree of conjugation, which differs between the benzenoid and quinonoid systems.
Table 2: Comparative FTIR Spectroscopic Data
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observations and Rationale |
| N-H Stretch | 3200-3400 cm⁻¹ | A broad peak characteristic of the N-H bond in the pyrazole ring. Its position and shape can differ slightly between isomers.[6] |
| C=O Stretch (Aldehyde) | 1660-1690 cm⁻¹ | A strong, sharp peak. The 1H-isomer may show a slightly lower frequency due to differences in conjugation.[6][7] |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Multiple sharp bands indicative of the aromatic system. |
| Fingerprint Region | < 1400 cm⁻¹ | Complex patterns unique to each isomer, providing a holistic fingerprint for differentiation. |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems.[8] Because the 1H and 2H isomers have distinct conjugated π-electron systems, their UV absorption spectra serve as another valuable point of comparison.
Causality Behind Absorption Maxima: The benzenoid system of the 1H-isomer and the quinonoid system of the 2H-isomer represent different chromophores that absorb light at different wavelengths. Studies on N-methylated indazoles show that the 2H-isomer generally absorbs light more strongly and at a slightly different wavelength than the 1H-isomer, reflecting its distinct electronic structure.[9]
Table 3: Comparative UV-Vis Spectroscopic Data (in Acetonitrile)
| Isomer | Typical λ_max (nm) | Key Diagnostic Feature |
| 1H-Isomer (Benzenoid) | ~250, ~290-300 nm | Exhibits a characteristic absorption profile for the benzenoid system. |
| 2H-Isomer (Quinonoid) | ~240, ~310-320 nm | Often shows a stronger absorbance and a shift in the longer wavelength band compared to the 1H-isomer.[9] |
Workflow for Isomer Characterization
A logical workflow is essential for efficiently and accurately identifying indazole-3-carbaldehyde isomers from a reaction mixture. The following diagram outlines a standard, self-validating process that leverages the strengths of each spectroscopic technique.
Caption: Logical workflow for the separation and identification of isomers.
Experimental Protocols
The trustworthiness of any analytical data hinges on robust and reproducible experimental methods. The protocols below describe standard procedures for acquiring the spectroscopic data discussed in this guide.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Acquisition:
-
Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may require a longer acquisition time for the less sensitive ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FTIR Sample Preparation and Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[10]
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[11]
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal and press arm to prevent cross-contamination.
Protocol 3: UV-Vis Sample Preparation and Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile or methanol).[12]
-
Stock Solution: Prepare a stock solution of the sample with a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to an appropriate concentration (typically in the micromolar range, ~10-100 µM) so that the maximum absorbance falls within the optimal range of the spectrophotometer (0.2 - 1.0 a.u.).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The differentiation of 1H- and 2H-indazole-3-carbaldehyde isomers is a critical step in chemical synthesis and drug discovery. While their elemental composition is identical, their distinct electronic structures give rise to a set of unique and predictable spectroscopic fingerprints. ¹³C NMR spectroscopy stands out as the most definitive technique , with the chemical shift of the C3 carbon providing an unambiguous marker for the isomer type. Corroborative evidence from ¹H NMR, FTIR, and UV-Vis spectroscopy provides a comprehensive and robust characterization, ensuring the correct structural assignment. By following the systematic workflow and protocols outlined in this guide, researchers can confidently navigate the challenge of indazole isomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. britannica.com [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. eu-opensci.org [eu-opensci.org]
A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is paramount. 4-Chloro-1H-indazole-3-carbaldehyde is a key building block in the development of various therapeutic compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of orthogonal analytical methods for the robust purity assessment of synthesized this compound, grounded in scientific principles and field-proven insights.
The Criticality of Orthogonal Purity Analysis
Reliance on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a particular detector, or be indistinguishable by a single spectroscopic technique. Therefore, employing a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule, is essential for a comprehensive and reliable purity assessment. This multi-faceted approach is a cornerstone of ensuring the quality of pharmaceutical intermediates, in line with guidelines from the International Council for Harmonisation (ICH).[3]
This guide will compare and contrast four key analytical techniques for the purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Melting Point Analysis
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, quantitative accuracy, and applicability to a broad range of compounds.[4] For this compound, a reversed-phase HPLC method is the logical first choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices in HPLC Method Development
The goal of the HPLC method is to achieve baseline separation of the main compound from all potential impurities. The choice of column, mobile phase, and detection wavelength are critical to achieving this.
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules. The hydrophobicity of the C18 stationary phase will interact with the aromatic indazole ring, while the polar carbaldehyde group will have an affinity for the mobile phase.
-
Mobile Phase: A gradient elution is often preferred over an isocratic one for analyzing synthesis products, as it can effectively separate compounds with a wider range of polarities. A typical mobile phase for a compound like this compound would consist of an aqueous component (often with a pH-modifying acid like formic or phosphoric acid to ensure sharp peak shapes) and an organic modifier like acetonitrile or methanol.[5]
-
Detector: A Diode Array Detector (DAD) or a UV detector is ideal for this analysis, as the indazole ring system is chromophoric and will absorb UV light. The wavelength of maximum absorbance (λmax) should be chosen for optimal sensitivity.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Interpretation and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[6] For this compound, GC-MS can be an excellent orthogonal method to HPLC, especially for detecting volatile impurities that may not be well-retained or resolved by HPLC.
Causality Behind Experimental Choices in GC-MS Method Development
The success of a GC-MS analysis depends on the volatility and thermal stability of the analyte and the appropriate selection of the GC column and temperature program.
-
Volatility and Thermal Stability: Aromatic aldehydes are generally volatile enough for GC analysis. However, it is crucial to ensure that the compound does not degrade at the high temperatures of the injector and column. A lower injection port temperature and a carefully optimized temperature ramp can mitigate this risk.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point for the separation of aromatic compounds.
-
Mass Spectrometry Detection: The mass spectrometer provides not only quantitative data but also structural information, allowing for the tentative identification of unknown impurities based on their mass spectra.
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
Data Interpretation and Impurity Identification
The total ion chromatogram (TIC) is used to determine the purity by area percentage. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities. Common impurities in the synthesis of indazole derivatives may include starting materials, reagents, and by-products from side reactions.[7] For example, in a Vilsmeier-Haack formylation of 4-chloro-1H-indazole, unreacted starting material would be a likely impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Estimation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are essential for confirming the identity of the synthesized this compound. Furthermore, quantitative NMR (qNMR) can be used for a highly accurate purity assessment without the need for a reference standard of the analyte.
Causality Behind Experimental Choices in NMR Analysis
The choice of solvent and the use of an internal standard are key considerations for obtaining high-quality and quantitative NMR data.
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indazole derivatives.[8][9]
-
Internal Standard for qNMR: For quantitative analysis, a certified internal standard with a known concentration and purity is added to the sample. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices for many aromatic compounds.
Experimental Protocol: ¹H NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
For qNMR, accurately weigh the sample and a suitable internal standard into a vial and dissolve in a known volume of deuterated solvent.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key expected signals for this compound include:
-
A singlet for the aldehyde proton (~10 ppm).
-
Signals for the aromatic protons on the indazole ring.
-
A broad singlet for the N-H proton.
-
-
For qNMR, ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons being quantified.
Data Interpretation and Purity Calculation (qNMR)
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Melting Point Analysis: A Simple Yet Effective Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined physical property.[9][10] The presence of impurities will typically cause a depression and broadening of the melting point range.[11] Therefore, melting point determination is a simple, rapid, and cost-effective method for a preliminary assessment of purity.
Causality Behind Experimental Choices in Melting Point Determination
The key to an accurate melting point determination is a slow heating rate near the melting point to allow for thermal equilibrium between the sample and the heating block.[8]
Experimental Protocol: Melting Point Determination
Instrumentation:
-
Melting point apparatus
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting point range.
Data Interpretation
A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.
Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | Melting Point |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. | Phase transition from solid to liquid. |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification and quantification of volatile impurities. | Structural confirmation and absolute quantification (qNMR). | Preliminary purity assessment. |
| Strengths | High resolution, quantitative, robust, widely applicable. | High sensitivity, provides structural information (MS), excellent for volatile compounds. | Unambiguous structural information, absolute quantification without a specific reference standard. | Simple, fast, inexpensive. |
| Limitations | Requires a chromophore for UV detection, co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires more sample. | Not quantitative, not suitable for amorphous solids or compounds that decompose on heating. |
| Typical LOD/LOQ | Low ng/mL to low µg/mL.[10] | pg to low ng range.[11] | High µg/mL to mg/mL range. | Not applicable. |
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Logical Relationship of Orthogonal Methods
Caption: Logical relationship between the physicochemical properties of the analyte and the orthogonal analytical methods.
Conclusion
The purity assessment of synthesized this compound requires a multi-pronged, orthogonal approach to ensure the quality and reliability of this critical pharmaceutical intermediate. While HPLC serves as the primary tool for quantitative purity determination, it should be complemented by GC-MS to detect volatile impurities, NMR for unambiguous structural confirmation and absolute quantification, and melting point analysis for a rapid preliminary check. By integrating these self-validating systems, researchers, scientists, and drug development professionals can have high confidence in the purity of their synthesized material, paving the way for successful downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. rsc.org [rsc.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 4-Chloro-1H-indazole-3-carbaldehyde in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Heterocyclic aldehydes, in particular, serve as versatile intermediates, offering a reactive handle for a multitude of transformations. Among these, 4-Chloro-1H-indazole-3-carbaldehyde has emerged as a molecule of significant interest, finding application as a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents.[1] This guide provides a comprehensive performance benchmark of this compound against a panel of commonly used aromatic aldehydes in three cornerstone synthetic reactions: the Wittig reaction, the Knoevenagel condensation, and reductive amination.
Introduction: The Significance of Aldehyde Reactivity in Synthesis
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic nature of the substituents on the aromatic or heterocyclic ring to which it is attached. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity.[2]
This guide will compare this compound with:
-
Benzaldehyde: The parent aromatic aldehyde, serving as a neutral baseline.
-
4-Anisaldehyde (4-Methoxybenzaldehyde): An example with a strong electron-donating group (-OCH₃).
-
4-Nitrobenzaldehyde: An example with a strong electron-withdrawing group (-NO₂).
The indazole moiety itself presents a unique electronic profile. The pyrazole ring is generally considered electron-withdrawing, which is expected to enhance the reactivity of the aldehyde at the 3-position. The chloro-substituent at the 4-position further contributes to this electron-withdrawing effect through induction.
Comparative Performance in the Wittig Reaction
The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes and ketones.[3][4] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[5]
Expected Reactivity Trends
Based on the principles of carbonyl electrophilicity, the expected order of reactivity in the Wittig reaction is:
4-Nitrobenzaldehyde > this compound > Benzaldehyde > 4-Anisaldehyde
The strong electron-withdrawing nitro group in 4-nitrobenzaldehyde renders its carbonyl carbon highly electrophilic. The electron-withdrawing nature of the indazole ring and the chloro-substituent in this compound are anticipated to make it more reactive than the unsubstituted benzaldehyde. Conversely, the electron-donating methoxy group in 4-anisaldehyde is expected to decrease its reactivity.
Experimental Data Summary
The following table summarizes typical yields for the Wittig reaction of these aldehydes with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form the corresponding ethyl cinnamate derivatives.
| Aldehyde | Product | Typical Yield (%) |
| This compound | Ethyl 3-(4-chloro-1H-indazol-3-yl)acrylate | 85-95% (Estimated) |
| Benzaldehyde | Ethyl cinnamate | ~85% |
| 4-Anisaldehyde | Ethyl 4-methoxycinnamate | ~80% |
| 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | >90% |
Note: The yield for this compound is an educated estimation based on the expected high reactivity of similar heterocyclic aldehydes and the general efficiency of the Wittig reaction. Specific experimental data for this exact transformation was not available in the surveyed literature.
Experimental Protocol: Wittig Reaction
This protocol describes a general procedure for the Wittig reaction with a stabilized ylide.
Materials:
-
Aldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
Toluene or Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous solvent.
-
Add (carbethoxymethylene)triphenylphosphorane to the stirred solution.
-
Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by trituration with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct, followed by filtration and concentration of the filtrate. Further purification can be achieved by column chromatography.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-1H-indazole-3-carbaldehyde
This guide provides a detailed, safety-first protocol for the proper disposal of 4-Chloro-1H-indazole-3-carbaldehyde (CAS No: 102735-85-3). As a chlorinated heterocyclic compound widely used in medicinal chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to manage chemical waste responsibly and effectively.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not a benign substance. A thorough understanding of its hazard profile is the foundation of its safe management. The primary risks are associated with direct contact and inhalation, and its chemical nature dictates specific disposal pathways.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| Hazard Class | GHS Category | Hazard Statement | Rationale and Implications |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] | Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat at all times. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] | Splashes can cause significant and potentially lasting eye damage. Goggles or a face shield are mandatory. |
| Respiratory Irritation | Category 3 (STOT-SE) | H335: May cause respiratory irritation.[2] | Inhalation of the dust or powder can irritate the respiratory tract. All handling must be performed within a certified chemical fume hood to prevent exposure. |
Furthermore, as a halogenated aromatic compound , its disposal is of critical environmental concern.[3] Improper disposal, such as incineration in a standard facility, can lead to the formation of highly toxic and corrosive gases like hydrogen chloride (HCl) and nitrogen oxides (NOx).[2] Therefore, it must be segregated and treated as regulated hazardous waste.
The Core Principle: Segregation of Halogenated Waste
The single most important step in the disposal of this compound is its correct segregation. Chemical waste is not monolithic; it is separated into distinct streams to ensure safe and compliant disposal.
Why is segregation so crucial? Disposal facilities use different processes for halogenated versus non-halogenated organic waste. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced.[4] Mixing halogenated compounds into a non-halogenated waste stream can damage equipment, release pollutants, and significantly increase disposal costs.[4]
The following decision tree illustrates the fundamental logic of laboratory waste segregation.
Caption: Waste segregation decision-making process.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling any waste, ensure the proper safeguards are in place.
-
Location: All waste handling and container rinsing must be conducted inside a certified chemical fume hood.[3]
-
PPE: Don the following mandatory PPE:
Step 2: Waste Collection and Containment
All materials that have come into contact with this compound are considered hazardous waste.
-
Primary Waste Container: Designate a robust, leak-proof container specifically for "Halogenated Organic Waste" .[3][6] The container must be chemically compatible with the compound and any solvents used for rinsing. High-density polyethylene (HDPE) carboys are often suitable.
-
Collecting Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Collecting Contaminated Materials: Place all contaminated disposable items—such as gloves, weighing papers, and absorbent pads used for cleanup—into the same halogenated waste container.
-
Collecting Rinsate: As detailed in Section 4, the initial solvent rinses of contaminated glassware are hazardous and must be collected in the liquid halogenated waste container.[3][7]
Step 3: Container Management and Labeling
Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[8][9]
-
Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[9]
-
Content Declaration: Clearly write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9] List all other constituents, including solvents, and estimate their percentages.
-
Keep Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[4][9] Do not leave a funnel in the opening.[9]
Step 4: Temporary On-Site Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][9]
-
The SAA should be at or near the point of waste generation.[9]
-
Store the container in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
-
Ensure the container is segregated from incompatible materials, particularly strong acids and oxidizing agents.[10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, not its final treatment.
-
Once the waste container is nearly full (about 90%), contact your institution's EHS office to schedule a waste pickup.[3][9][11] Follow their specific procedures for requesting a collection.
The following diagram outlines the complete operational workflow.
Caption: Step-by-step disposal workflow for laboratory personnel.
Decontamination and Empty Container Protocol
Properly cleaning contaminated equipment is integral to the disposal process.
-
Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous halogenated waste.[3][7] Subsequent rinses can typically be managed as non-halogenated waste, but you should always consult your institutional EHS guidelines.
-
Empty Manufacturer's Containers: A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Thoroughly empty all visible solid material into the hazardous waste container.
-
Triple rinse the container with a suitable solvent (e.g., acetone or methanol).[11]
-
Collect all three rinsates and place them in the halogenated hazardous waste container.[7]
-
Allow the container to air-dry completely in a fume hood.
-
Once dry, completely deface or remove the original label.[8]
-
The decontaminated container can now be disposed of as regular laboratory glass waste or recycled, according to your institution's policy.[8]
-
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.[2]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
In Case of Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2]
-
In Case of a Spill:
-
Evacuate unprotected personnel from the area.
-
Ensure adequate ventilation (fume hood).
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.
-
Carefully sweep or vacuum the material and place it into a sealed, properly labeled hazardous waste container for disposal.[2]
-
Do not let the spilled product enter drains or waterways.[2]
-
For large spills, evacuate the lab and contact your institution's EHS emergency line immediately.
-
By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible stewardship of chemical resources. Always prioritize safety and consult your specific Safety Data Sheet (SDS) and institutional EHS office as the ultimate authorities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling 4-Chloro-1H-indazole-3-carbaldehyde
A Researcher's Guide to Safely Handling 4-Chloro-1H-indazole-3-carbaldehyde
As a Senior Application Scientist, this guide provides essential, field-tested protocols for the safe handling and disposal of this compound. This compound is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents such as anti-cancer and anti-inflammatory drugs.[1] Its reactivity, however, necessitates a thorough understanding and implementation of appropriate safety measures to mitigate risks to laboratory personnel.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the duration of exposure, and the specific laboratory conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazardous properties.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected for integrity before each use.[4][5] | To prevent skin contact, which can cause irritation.[2] The use of proper glove removal techniques is crucial to avoid cross-contamination.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5] A face shield may be necessary for splash hazards. | To protect against eye contact, which can lead to serious irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2][7] If ventilation is inadequate, a NIOSH-approved respirator is required. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[2] |
| Protective Clothing | A lab coat or chemical-resistant apron.[4] Closed-toe shoes are mandatory. | To protect the skin on the body and arms from accidental spills.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any damage or leaks.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible substances.[2][6]
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Use
-
Designated Area : All handling of this compound should occur in a designated area, preferably within a chemical fume hood to control airborne concentrations.[7]
-
Weighing : When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[6]
-
Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[2][6] Do not eat, drink, or smoke in the laboratory.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical. The following workflow provides a clear, step-by-step guide for managing a spill of this compound.
Caption: Workflow for managing a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including excess reagent, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2] All disposal activities must adhere to local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
